molecular formula C8H16IN3O3 B608115 Iodo-PEG3-N3

Iodo-PEG3-N3

Numéro de catalogue: B608115
Poids moléculaire: 329.14 g/mol
Clé InChI: UFRYEFKWTSOFBV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Iodo-PEG3-Azide is a heterobifunctional reagent featuring an azide group and an iodide moiety, connected by a triethylene glycol (PEG3) spacer. This structure is designed for facile, two-step bioconjugation, enabling the creation of complex molecular constructs. The hydrophilic PEG spacer enhances solubility in aqueous and polar organic media, which is crucial for reactions under physiological conditions. The azide group is a key handle for bioorthogonal "click chemistry" reactions. It reacts efficiently with strained alkynes (such as DBCO and BCN) and terminal alkynes via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form stable 1,2,3-triazole linkages. These reactions are highly selective and proceed well in complex environments, making them ideal for labeling biomolecules. The terminal iodide is an excellent leaving group for nucleophilic substitution reactions (SN2). Organic iodides are significantly more reactive than bromides or chlorides, allowing for faster alkylation of various nucleophiles, including thiols, amines, and alkoxy anions. This reactivity can be used to introduce the linker onto molecules or surfaces. Key Research Applications: This reagent is particularly valuable in probe development for pre-targeted imaging and bioorthogonal cleavage applications. Researchers have employed similar constructs to develop antibody-based theranostics, where the ability to selectively release a payload (e.g., a radioisotope) improves target-to-background ratios in vivo. Molecular Details: The compound has a molecular weight of 329.1 g/mol (CAS# 936917-36-1). Quality control is typically performed using techniques like ¹H NMR and mass spectrometry to ensure high purity (≥95%). This product is intended for Research Use Only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

1-azido-2-[2-[2-(2-iodoethoxy)ethoxy]ethoxy]ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16IN3O3/c9-1-3-13-5-7-15-8-6-14-4-2-11-12-10/h1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFRYEFKWTSOFBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCI)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16IN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Iodo-PEG3-N3: A Versatile Heterobifunctional Linker in Modern Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Iodo-PEG3-N3 has emerged as a critical tool in the field of bioconjugation and drug development, serving as a versatile heterobifunctional linker. Its unique architecture, featuring a reactive iodo group at one terminus and an azide (B81097) moiety at the other, connected by a three-unit polyethylene (B3416737) glycol (PEG) chain, enables the precise and efficient covalent linkage of diverse molecular entities. This guide provides a comprehensive overview of the applications, reaction mechanisms, and experimental considerations for utilizing this compound in research, with a focus on its role in Proteolysis Targeting Chimeras (PROTACs) and antibody-drug conjugates (ADCs).

Core Functionality and Applications

This compound's utility stems from its two distinct reactive handles, which allow for orthogonal conjugation strategies. The terminal iodide is a potent alkylating agent, readily undergoing nucleophilic substitution with thiols (e.g., cysteine residues in proteins) and amines.[1][2][3] Concurrently, the azide group is primed for bioorthogonal "click chemistry" reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[4][5] The intervening PEG3 spacer is not merely a scaffold; it imparts increased hydrophilicity to the resulting conjugates, which can enhance solubility and improve pharmacokinetic properties.

The primary applications of this compound in research include:

  • PROTAC Synthesis: this compound is extensively used as a linker in the construction of PROTACs.[4][5] These chimeric molecules function by simultaneously binding to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target. The linker's length and composition are critical for optimal ternary complex formation, and the PEG3 unit in this compound provides the necessary flexibility and spacing.

  • Antibody-Drug Conjugates (ADCs): In the development of ADCs, this compound can be used to attach cytotoxic payloads to monoclonal antibodies. The iodo group can react with cysteine residues on the antibody, while the azide can be used to click on a drug molecule that has been modified with an alkyne.

  • Bioconjugation and Surface Modification: The dual reactivity of this compound makes it suitable for a wide range of bioconjugation applications, including the labeling of proteins, peptides, and other biomolecules with fluorescent probes, imaging agents, or other functional tags. It can also be used to modify surfaces for various biotechnological applications.

Quantitative Data Summary

While specific quantitative data for reactions involving this compound are not extensively detailed in publicly available literature, the following tables provide representative data for the types of reactions in which it is employed. These values are based on general knowledge of the described chemistries and may vary depending on the specific substrates and reaction conditions.

Table 1: Representative Parameters for Nucleophilic Substitution on this compound

NucleophileTypical SolventTemperature (°C)Reaction Time (hours)Expected Yield (%)
Thiol (e.g., Cysteine)Aqueous Buffer (pH 7-8)25 - 372 - 1270 - 95
Amine (e.g., Lysine)Aprotic Polar Solvent (e.g., DMF, DMSO)25 - 6012 - 4850 - 80

Table 2: Representative Parameters for Click Chemistry with the Azide Moiety of this compound Conjugates

Reaction TypeCatalyst/ReagentTypical SolventTemperature (°C)Reaction Time (hours)Expected Yield (%)
CuAACCuSO₄, Sodium Ascorbate (B8700270)aq. Buffer/Co-solvent251 - 4> 90
SPAACStrained Alkyne (e.g., DBCO, BCN)aq. Buffer/Organic Solvent25 - 370.5 - 2> 90

Key Experimental Protocols

The following are generalized protocols for the use of this compound in its primary applications. Researchers should optimize these protocols for their specific molecules of interest.

Protocol 1: General Procedure for Conjugation of this compound to a Thiol-Containing Protein
  • Protein Preparation: Dissolve the thiol-containing protein in a degassed reaction buffer (e.g., phosphate-buffered saline, pH 7.4). If necessary, reduce any existing disulfide bonds with a mild reducing agent like TCEP (tris(2-carboxyethyl)phosphine) and subsequently remove the reducing agent using a desalting column.

  • Linker Preparation: Prepare a stock solution of this compound in an organic co-solvent such as DMSO or DMF.

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution. The reaction mixture should be protected from light and agitated gently at room temperature or 4°C.

  • Reaction Monitoring: Monitor the progress of the reaction by LC-MS to determine the extent of labeling.

  • Purification: Once the desired level of conjugation is achieved, the excess linker and organic solvent are removed by size-exclusion chromatography or dialysis.

  • Characterization: The final conjugate can be characterized by mass spectrometry to confirm the number of attached linkers and by functional assays to ensure that the protein's activity is retained.

Protocol 2: General Procedure for PROTAC Synthesis using a Pre-formed Linker-E3 Ligase Ligand

This protocol assumes the synthesis of a PROTAC where this compound is first reacted with a ligand for the protein of interest (POI) containing a nucleophile, followed by a click reaction with an E3 ligase ligand functionalized with an alkyne.

  • Synthesis of POI-Linker Intermediate: React the POI ligand (containing a thiol or amine) with this compound as described in Protocol 1 to form the POI-PEG3-N3 intermediate. Purify this intermediate by chromatography.

  • Click Chemistry Reaction (CuAAC): a. Dissolve the POI-PEG3-N3 intermediate and the alkyne-functionalized E3 ligase ligand in a suitable solvent system (e.g., a mixture of t-butanol and water). b. Prepare fresh stock solutions of copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate. c. Add the copper(II) sulfate solution to the reaction mixture, followed by the sodium ascorbate solution to generate the active Cu(I) catalyst in situ. d. Stir the reaction at room temperature for 1-4 hours.

  • Reaction Monitoring and Purification: Monitor the reaction by LC-MS. Upon completion, the PROTAC is typically purified by preparative HPLC.

  • Characterization: The final PROTAC product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm its identity and purity.

Visualizing Workflows and Relationships

The following diagrams illustrate the key processes involving this compound.

G cluster_0 Step 1: Nucleophilic Substitution cluster_1 Step 2: Click Chemistry (CuAAC) Protein-SH Protein-SH Protein-S-PEG3-N3 Protein-S-PEG3-N3 Protein-SH->Protein-S-PEG3-N3 + this compound This compound This compound Iodide Iodide Protein-S-PEG3-N3->Iodide - HI Protein-S-PEG3-N3_c1 Protein-S-PEG3-N3 ADC Antibody-Drug Conjugate Protein-S-PEG3-N3_c1->ADC + Alkyne-Drug (CuSO4, NaAsc) Alkyne-Drug Alkyne-Drug

Caption: Workflow for ADC synthesis using this compound.

G cluster_0 PROTAC Synthesis via Click Chemistry cluster_1 Mechanism of Action POI-Ligand-N3 POI-PEG3-N3 PROTAC PROTAC POI-Ligand-N3->PROTAC + E3 Ligand-Alkyne (CuAAC or SPAAC) E3-Ligase-Ligand-Alkyne E3 Ligand-Alkyne PROTAC_c1 PROTAC Ternary-Complex Ternary Complex PROTAC_c1->Ternary-Complex POI Protein of Interest POI->Ternary-Complex E3-Ligase E3 Ubiquitin Ligase E3-Ligase->Ternary-Complex Ubiquitination Ubiquitination Ternary-Complex->Ubiquitination Proteasomal-Degradation Proteasomal Degradation Ubiquitination->Proteasomal-Degradation

Caption: PROTAC synthesis and mechanism of action.

References

Iodo-PEG3-N3 chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, Iodo-PEG3-N3 is a valuable heterobifunctional linker molecule. Its unique structure, featuring a terminal iodide and a terminal azide (B81097) group connected by a flexible triethylene glycol (PEG3) spacer, offers versatile applications in bioconjugation, proteomics, and the development of targeted therapeutics like Proteolysis Targeting Chimeras (PROTACs).[1][2][3] This guide provides a comprehensive overview of its chemical structure, properties, and common experimental applications.

Chemical Structure and Properties

This compound, also known as 1-azido-2-[2-(2-iodoethoxy)ethoxy]ethane, is characterized by its two reactive termini.[4] The iodide group is an excellent leaving group, making it highly susceptible to nucleophilic substitution reactions.[3][5] This allows for efficient alkylation of various nucleophiles such as thiols (e.g., cysteine residues in proteins), amines, and others.[5][6][7] The azide group is a key component for "click chemistry," enabling highly efficient and specific ligation to molecules containing alkyne groups through copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition reactions.[1][2][3] The hydrophilic PEG3 linker enhances the aqueous solubility of the molecule and any conjugate it is a part of.[3][4]

Below is the chemical structure of this compound.

Caption: Chemical structure of this compound.
Physicochemical Properties

The key properties of this compound are summarized in the table below for easy reference.

PropertyValueReference(s)
CAS Number 936917-36-1[1][2]
Molecular Formula C₈H₁₆IN₃O₃[1][4]
Molecular Weight 329.14 g/mol [1][2]
Appearance Liquid / Colorless to yellow oil[1][5]
Purity ≥95% - 99.21%[1][2][8]
Solubility Soluble in water and polar organic solvents[5]
Storage Conditions -20°C, protect from light[1][3][5]
Shipping Conditions Room temperature[1][5]

Core Applications in Research and Drug Development

This compound is a bifunctional linker primarily used in the synthesis of complex biomolecules and therapeutic agents.

  • PROTAC Synthesis : A major application is in the construction of PROTACs.[1][2] PROTACs are chimeric molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[1] this compound serves as the flexible linker connecting the target protein ligand to the E3 ligase ligand.

  • Bioconjugation and Click Chemistry : The azide and iodo groups provide orthogonal reactivity. The highly reactive iodide can be used to attach the linker to a biomolecule via nucleophilic substitution, while the azide remains available for a subsequent click chemistry reaction with an alkyne-modified molecule, such as a fluorescent dye, biotin, or a drug payload.[1][3][5] This allows for precise, stepwise construction of complex conjugates.[9]

  • Drug Delivery : The hydrophilic PEG spacer can improve the pharmacokinetic properties of drug conjugates, enhancing solubility and potentially extending circulation half-life.[3][6][10]

Experimental Protocols

While specific experimental conditions should always be optimized for the particular reactants involved, the following sections provide detailed methodologies for the synthesis and application of PEG-based linkers like this compound.

Synthesis of an Azido-PEG Derivative (General Protocol)

The synthesis of this compound typically involves a two-step process starting from a PEG diol, which is first converted to a mesylate intermediate and then to the final azide product.

Step 1: Mesylation of a Hydroxyl-Terminated PEG This protocol is adapted from general procedures for mesylating PEG alcohols.[11]

  • Preparation : Dissolve the starting PEG-alcohol (1.0 eq) and triethylamine (B128534) (Et₃N, 2.0 eq) in anhydrous dichloromethane (B109758) (DCM) under an inert atmosphere (e.g., argon).

  • Cooling : Cool the reaction mixture to -10°C or 0°C using an ice-salt or ice bath.[11]

  • Mesyl Chloride Addition : Slowly add a solution of mesyl chloride (MsCl, 1.5 eq) in DCM to the cooled mixture over 30 minutes.[10]

  • Reaction : Allow the reaction to stir at 0°C for 90 minutes, then warm to room temperature and continue stirring for an additional 2 hours.[10]

  • Work-up : Concentrate the reaction mixture in vacuo. Redissolve the residue in DCM and wash sequentially with 3% HCl and brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate to yield the PEG-mesylate intermediate, which can be used in the next step without further purification.[10][11]

Step 2: Azidation of the PEG-Mesylate This protocol is based on the conversion of mesylated PEGs to azides.[11]

  • Preparation : Dissolve the dry PEG-mesylate intermediate (1.0 eq) in ethanol.

  • Sodium Azide Addition : Add sodium azide (NaN₃, 1.5 eq) to the solution.[11]

  • Reaction : Heat the mixture to reflux and maintain for 12 hours.[11]

  • Work-up : After cooling to room temperature, concentrate the solution using a rotary evaporator. Dissolve the resulting residue in DCM.

  • Purification : Wash the organic solution, dry it over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the final azide-PEG product.[11]

Application in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a general workflow for conjugating an azide-containing molecule like this compound to an alkyne-functionalized biomolecule (e.g., a protein or drug).

CuAAC_Workflow cluster_prep Preparation cluster_reagents Catalyst Preparation cluster_reaction Reaction cluster_purification Purification & Analysis A Dissolve Alkyne-Molecule in Buffer/Solvent F Combine Alkyne-Molecule and this compound A->F B Dissolve this compound in compatible solvent (e.g., DMSO) B->F C Prepare CuSO₄ Solution G Add Catalyst Components (CuSO₄, Ligand, Ascorbate) C->G D Prepare Reducing Agent (e.g., Sodium Ascorbate) D->G E Prepare Ligand Solution (e.g., THPTA, optional) E->G F->G H Incubate at RT (1-4 hours, protect from light) I Purify Conjugate (e.g., SEC, Dialysis) H->I J Characterize Product (e.g., MS, HPLC) I->J

Caption: Experimental workflow for a typical CuAAC reaction.
  • Reactant Preparation : Dissolve the alkyne-modified molecule (e.g., protein) in an appropriate buffer (e.g., PBS, pH 7.4).[9] Dissolve this compound in a compatible organic co-solvent like DMSO.

  • Reaction Mixture : In a reaction vessel, combine the alkyne-modified molecule with a molar excess (typically 4-10 fold) of this compound.[9]

  • Catalyst Preparation : In a separate tube, pre-mix copper(II) sulfate (CuSO₄) with a copper-stabilizing ligand (e.g., THPTA) if used.[9]

  • Initiation : Add the copper catalyst to the main reaction mixture. Initiate the click reaction by adding a freshly prepared solution of a reducing agent, such as sodium ascorbate.[9]

  • Incubation : Allow the reaction to proceed for 1-4 hours at room temperature, protected from light.[9] Gentle mixing is recommended.

  • Purification : Upon completion, purify the resulting conjugate to remove excess linker and catalyst components. Common methods include size-exclusion chromatography (SEC), dialysis, or precipitation.[9]

  • Characterization : Analyze the final conjugate using techniques like mass spectrometry (MS), HPLC, or SDS-PAGE to confirm successful conjugation and assess purity.

References

An In-depth Technical Guide to the Synthesis and Characterization of Iodo-PEG3-N3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Iodo-PEG3-N3, a heterobifunctional linker integral to the advancement of targeted therapeutics, particularly in the realm of Proteolysis Targeting Chimeras (PROTACs). This document details a plausible synthetic pathway, purification methodologies, and in-depth characterization techniques. All quantitative data is presented in structured tables for clarity and comparative analysis. Furthermore, logical workflows for its synthesis and application are visualized using diagrams to facilitate a deeper understanding of its chemical utility.

Introduction

This compound, with the systematic name 1-(2-azidoethoxy)-2-(2-iodoethoxy)ethane, is a versatile chemical tool employed in bioconjugation and medicinal chemistry. Its structure incorporates a triethylene glycol (PEG3) spacer, which imparts hydrophilicity and optimal chain length for bridging biological molecules. The terminal azide (B81097) (-N3) and iodo (-I) functionalities offer orthogonal reactivity, enabling sequential conjugation through "click" chemistry and nucleophilic substitution, respectively. The azide group readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), while the iodide serves as an excellent leaving group for reactions with nucleophiles such as thiols and amines. These properties make this compound a valuable component in the construction of complex molecular architectures like antibody-drug conjugates (ADCs) and PROTACs.[1]

Synthesis of this compound

A robust and efficient synthesis of this compound can be conceptualized from the readily available starting material, triethylene glycol. The synthetic strategy involves a three-step process: selective mono-activation of one terminal hydroxyl group, conversion of the other hydroxyl to an iodide, and finally, introduction of the azide functionality.

Proposed Synthetic Pathway

The synthesis commences with the monotosylation of triethylene glycol, a reaction that selectively activates one of the two primary hydroxyl groups. This is followed by the conversion of the remaining free hydroxyl group into an iodide using a standard iodinating agent. The final step involves the nucleophilic substitution of the tosylate group with sodium azide to yield the desired this compound product.

Synthesis_Workflow cluster_0 Step 1: Monotosylation cluster_1 Step 2: Iodination cluster_2 Step 3: Azidation A Triethylene Glycol B Triethylene Glycol Monotosylate A->B p-TsCl, Et3N, CH2Cl2, 0°C to RT C Iodo-PEG3-OH B->C PPh3, I2, Imidazole, CH2Cl2 D This compound C->D NaN3, DMF, Heat PROTAC_Application cluster_synthesis PROTAC Synthesis cluster_action Mechanism of Action IodoPEG This compound Intermediate E3 Ligand-PEG3-N3 IodoPEG->Intermediate E3Ligand E3 Ligase Ligand (with nucleophile) E3Ligand->Intermediate Nucleophilic Substitution TargetLigand Target Protein Ligand (with alkyne) PROTAC PROTAC Molecule TargetLigand->PROTAC Click Chemistry (CuAAC or SPAAC) Intermediate->PROTAC PROTAC_mol PROTAC Ternary Ternary Complex (Target-PROTAC-E3) PROTAC_mol->Ternary Target Target Protein Target->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ubiquitination Ubiquitination Ternary->Ubiquitination Degradation Proteasomal Degradation Ubiquitination->Degradation

References

Iodo-PEG3-N3 mechanism of action in bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Mechanism of Action of Iodo-PEG3-N3 in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterobifunctional crosslinker designed for the precise and efficient covalent linkage of biomolecules. Its architecture consists of three key components: a sulfhydryl-reactive iodoacetyl group, a hydrophilic three-unit polyethylene (B3416737) glycol (PEG) spacer, and an azide (B81097) moiety for click chemistry applications. This strategic design enables a two-step sequential conjugation, providing researchers with exceptional control over the formation of complex biomolecular structures. This guide details the core mechanism of action, reaction parameters, experimental protocols, and the stability of the resulting conjugates, offering a comprehensive resource for professionals in life sciences and drug development.

Core Mechanism of Action

The utility of this compound lies in its two distinct reactive ends, which participate in orthogonal chemical reactions. This allows for the specific linkage of a sulfhydryl-containing molecule (such as a protein with cysteine residues) to an alkyne-containing molecule.

Step 1: Sulfhydryl-Specific Alkylation

The primary conjugation step involves the reaction of the iodoacetyl group with a free sulfhydryl (thiol) group, typically from a cysteine residue within a peptide or protein. This reaction is a nucleophilic substitution (SN2), where the nucleophilic sulfur atom of the thiol attacks the carbon atom bearing the iodine.[1] This results in the displacement of the iodide leaving group and the formation of a highly stable thioether bond.[2]

To ensure chemoselectivity for sulfhydryl groups, the reaction is optimally performed at a pH between 7.0 and 8.5.[1][3] Within this pH range, the thiol group is sufficiently deprotonated to its more nucleophilic thiolate form, while competing reactions with other nucleophilic residues like histidines and lysines are minimized.[4] It is also advisable to conduct iodoacetyl reactions in the dark to prevent the formation of free iodine, which can react with tyrosine, histidine, and tryptophan residues.[1]

Step 2: Azide-Alkyne Cycloaddition (Click Chemistry)

Once the sulfhydryl-containing biomolecule is tagged with the PEG3-N3 linker, the terminal azide group becomes available for a highly efficient and bioorthogonal "click" reaction. The azide moiety is exceptionally stable and does not react with native functional groups found in biomolecules.[5][6] This allows for a clean and specific second conjugation step with an alkyne-modified molecule. This can be achieved via two primary pathways:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most common click chemistry reaction, where the azide and a terminal alkyne undergo a [3+2] cycloaddition in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted 1,2,3-triazole linkage.[7] The reaction is extremely fast and high-yielding.[6] Ligands such as tris(hydroxypropyltriazolyl)methylamine (THPTA) are often used to stabilize the Cu(I) catalyst and protect biomolecules from oxidative damage.[8]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): For applications in living systems where copper toxicity is a concern, the azide can react with a strained cyclooctyne (B158145) (e.g., DBCO, BCN) without the need for a catalyst.[9] The ring strain of the alkyne provides the activation energy needed to drive the reaction forward, forming a stable triazole ring.

Data Presentation

Quantitative data is crucial for experimental design and optimization. The following tables summarize key reaction parameters and the stability of the formed covalent bonds.

Table 1: Reaction Parameters for Iodoacetyl-Thiol Conjugation

Parameter Recommended Condition/Value Notes
pH 7.0 - 8.5 Balances thiol reactivity with specificity. Higher pH (>8.5) can lead to reaction with amines.[1]
Temperature 4 - 25 °C Reaction proceeds efficiently at room temperature or on ice.
Reaction Time 30 minutes - 2 hours Dependent on protein concentration and reactivity of the specific cysteine.
Molar Ratio 5- to 20-fold molar excess of this compound over protein The optimal ratio should be determined empirically to achieve desired labeling efficiency.
Light Conditions Protect from light Minimizes the generation of free iodine which can cause side reactions.[1]

| Potential Side Reactions | Histidine, Lysine, N-terminus | Minimized by controlling pH and using a modest excess of the iodoacetyl reagent.[10] |

Table 2: Comparative Stability of Bioconjugation Linkages

Linkage Type Condition Stability Reference
Thioether Bond Acidic Hydrolysis (0.1 M HCl) Highly Stable [4]
Basic Hydrolysis (0.1 M NaOH) Highly Stable [4]
Reductants (DTT, GSH) Stable [1]
Proteases Stable General Chemical Knowledge
1,2,3-Triazole Ring (from CuAAC/SPAAC) Acidic Hydrolysis (0.1 M HCl) Exceptionally Stable [11]
Basic Hydrolysis (0.1 M NaOH) Exceptionally Stable [11]
Oxidation (H₂O₂) Exceptionally Stable [11]
Reductants (DTT, GSH) Exceptionally Stable [11]

| | Proteases | Stable, often used as a non-hydrolyzable amide bond isostere. |[11][12] |

Experimental Protocols

The following are generalized protocols for the two-step conjugation process using this compound. Optimization may be required for specific biomolecules.

Protocol 1: Labeling a Cysteine-Containing Protein with this compound
  • Protein Preparation:

    • If the protein has disulfide bonds that need to be labeled, reduce them first with a 10-fold molar excess of a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for 30-60 minutes at room temperature.

    • Remove the reducing agent using a desalting column (e.g., Zeba™ Spin Desalting Columns) and exchange the protein into a labeling buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, 2 mM EDTA, pH 7.5). Ensure the buffer is free of primary amines (like Tris) and thiols.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO immediately before use.

  • Conjugation Reaction:

    • Add the this compound stock solution to the protein solution to achieve a 10-fold molar excess.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.

    • To quench the reaction, add a small molecule thiol like L-cysteine or DTT to a final concentration of 10-20 mM.

  • Purification:

    • Remove the excess, unreacted this compound and the quenching reagent by size-exclusion chromatography (SEC) or dialysis against a suitable storage buffer (e.g., PBS, pH 7.4).

Protocol 2: Click Chemistry Conjugation
  • Reagent Preparation:

    • Prepare stock solutions: 100 mM CuSO₄ in water, 200 mM THPTA ligand in water, and 100 mM sodium ascorbate (B8700270) in water (prepare fresh).[13]

    • Dissolve the alkyne-modified molecule (e.g., a fluorescent dye) in DMSO or an appropriate buffer.

  • Catalyst Pre-complexation:

    • In a microfuge tube, mix CuSO₄ and THPTA in a 1:2 molar ratio. Allow it to stand for 2-3 minutes to form the Cu(I)-ligand complex.

  • Click Reaction:

    • To the azide-labeled protein from Protocol 1, add the alkyne-modified molecule (typically 2-5 molar equivalents).

    • Add the pre-formed Cu(I)/THPTA complex to the reaction mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate (typically 10-20 equivalents).

    • Incubate for 1 hour at room temperature.

  • Final Purification:

    • Purify the final conjugate using SEC or dialysis to remove the copper catalyst, excess reagents, and any unreacted molecules.

  • Reagent Preparation:

    • Dissolve the strained alkyne (e.g., DBCO-dye) in DMSO or an appropriate buffer.

  • Click Reaction:

    • To the azide-labeled protein from Protocol 1, add the strained alkyne reagent (typically 2-5 molar equivalents).

    • Incubate the reaction for 1-4 hours at room temperature or 37°C. The reaction can also be performed overnight at 4°C.

  • Final Purification:

    • Purify the final conjugate using SEC or dialysis to remove any excess alkyne reagent.

Mandatory Visualizations

G cluster_0 Step 1: Sulfhydryl Labeling cluster_1 Step 2: Click Chemistry Prot_SH Protein-SH (Cysteine Residue) Prot_PEG_N3 Protein-S-PEG3-N3 (Azide-Labeled Protein) Prot_SH->Prot_PEG_N3 Iodoacetyl-Thiol Reaction (pH 7.0-8.5) Iodo_PEG_N3 This compound Iodo_PEG_N3->Prot_PEG_N3 Final_Conj Final Bioconjugate Prot_PEG_N3->Final_Conj Azide-Alkyne Cycloaddition Alk_Mol Alkyne-Molecule (e.g., Dye, Drug) Alk_Mol->Final_Conj

Caption: Overall experimental workflow for bioconjugation using this compound.

Caption: Mechanism of stable thioether bond formation via iodoacetyl-thiol reaction.

Caption: CuAAC reaction forming a stable 1,4-disubstituted 1,2,3-triazole linkage.

Caption: SPAAC reaction using a strained cyclooctyne, ideal for in vivo applications.

References

In-Depth Technical Guide to the Solubility of Iodo-PEG3-N3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Iodo-PEG3-N3, a heterobifunctional PEG linker. Due to the limited availability of public quantitative data, this guide summarizes the available qualitative information and presents a detailed, generalized experimental protocol for determining its solubility in various solvents. This document is intended to serve as a valuable resource for researchers utilizing this compound in drug development, bioconjugation, and other advanced scientific applications.

Introduction to this compound

This compound is a versatile molecule used in the field of bioconjugation and is of particular interest in the development of Proteolysis Targeting Chimeras (PROTACs). Its structure features a reactive iodide group at one end and an azide (B81097) group at the other, connected by a hydrophilic triethylene glycol (PEG3) spacer. The iodide allows for nucleophilic substitution reactions, while the azide is ready for "click chemistry" reactions such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). The PEG3 linker is a key feature, designed to enhance the aqueous solubility and improve the pharmacokinetic properties of the resulting conjugates.

Solubility Profile of this compound

Currently, specific quantitative solubility data for this compound in various solvents is not widely published in publicly accessible literature. However, qualitative information from suppliers consistently indicates good solubility in aqueous solutions and polar organic solvents. This is attributed to the hydrophilic nature of the PEG3 spacer.[1][2]

For reference, a similarly structured compound, Biotin-PEG3-Azide, has a reported solubility of 44.45 mg/mL in both water and DMSO. This suggests that this compound is also likely to have high solubility in these solvents. Another related compound, Iodoacetamide-PEG3-azide, is noted to be soluble in DMSO, dichloromethane (B109758) (DCM), and dimethylformamide (DMF).[3]

Table 1: Qualitative and Reference Solubility Data

SolventThis compound SolubilityReference Compound & Data
Water / Aqueous BuffersGood/Soluble[4][5][6][7][8][9][10]Biotin-PEG3-Azide: 44.45 mg/mL[11]
Polar Organic SolventsGood/Soluble[4][5][6][7][8][9][10]-
Dimethyl Sulfoxide (DMSO)Likely SolubleIodoacetamide-PEG3-azide: Soluble[3]; Biotin-PEG3-Azide: 44.45 mg/mL[11]
Dichloromethane (DCM)Likely SolubleIodoacetamide-PEG3-azide: Soluble[3]
Dimethylformamide (DMF)Likely SolubleIodoacetamide-PEG3-azide: Soluble[3]

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the quantitative solubility of this compound in a solvent of interest. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved solute.

3.1. Materials

  • This compound

  • Solvents of interest (e.g., deionized water, PBS, DMSO, DMF, DCM, ethanol)

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker/incubator

  • Centrifuge

  • Micropipettes

  • HPLC-UV or other suitable quantitative analytical instrument

  • Syringe filters (0.22 µm)

  • Vials

3.2. Methodology

  • Preparation of a Saturated Solution: a. Add an excess amount of this compound to a known volume of the solvent in a vial. The exact amount should be enough to ensure that undissolved solid remains. b. Tightly cap the vial and vortex vigorously for 1-2 minutes to facilitate initial dissolution. c. Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Separation of Undissolved Solute: a. After the equilibration period, visually confirm the presence of undissolved solid. b. Centrifuge the vial at a high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved solid.

  • Sample Preparation for Analysis: a. Carefully withdraw an aliquot of the clear supernatant without disturbing the pellet. b. Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates. This step is crucial to prevent artificially high solubility readings. c. Dilute the filtered supernatant with a known volume of the solvent to a concentration that falls within the linear range of the analytical method.

  • Quantitative Analysis: a. Analyze the diluted sample using a calibrated analytical method, such as HPLC-UV, to determine the concentration of this compound. b. Prepare a standard curve of this compound in the same solvent to accurately quantify the concentration in the sample.

  • Calculation of Solubility: a. Calculate the concentration of this compound in the undiluted supernatant by multiplying the measured concentration by the dilution factor. b. The resulting concentration is the solubility of this compound in the tested solvent at the specified temperature, typically expressed in mg/mL or mol/L.

Visualizing Experimental and Logical Workflows

The following diagrams illustrate the experimental workflow for solubility determination and the factors influencing the solubility of this compound.

G Experimental Workflow for Solubility Determination A Add excess this compound to a known volume of solvent B Equilibrate at constant temperature (e.g., 24-48h with shaking) A->B C Centrifuge to pellet undissolved solid B->C D Filter supernatant (0.22 µm filter) C->D E Dilute filtered supernatant D->E F Analyze by HPLC-UV or other quantitative method E->F G Calculate solubility from concentration and dilution factor F->G

Caption: A flowchart of the key steps in the experimental determination of this compound solubility.

G Factors Influencing this compound Solubility A This compound Solubility B Solvent Polarity B->A C Temperature C->A D pH of Aqueous Solution D->A E Presence of Salts E->A

Caption: Key physicochemical factors that can influence the solubility of this compound.

Conclusion

References

Iodo-PEG3-N3 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Iodo-PEG3-N3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on this compound (1-Azido-11-iodo-3,6,9-trioxaundecane), a heterobifunctional linker widely utilized in the fields of bioconjugation, drug delivery, and proteomics. Its unique structure, featuring a terminal iodide and an azide (B81097) group connected by a flexible polyethylene (B3416737) glycol (PEG) spacer, offers versatile reactivity for the covalent linkage of diverse molecular entities.

Core Compound Specifications

The physicochemical properties of this compound are summarized in the table below, providing essential data for experimental design and execution.

PropertyValueReferences
CAS Number 936917-36-1[1][2][3][4]
Molecular Weight 329.14 g/mol [2][5]
Molecular Formula C₈H₁₆IN₃O₃[1][2][4]
Synonyms Iodo-PEG3-Azide, 1-Azido-11-iodo-3,6,9-trioxaundecane[1][3][4]
Purity Typically ≥95%[1][3][4]
Storage Conditions -20°C to -5°C, protect from light and moisture[1][4]

Applications in Proteolysis Targeting Chimeras (PROTACs)

This compound is a valuable building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The linker component of a PROTAC is crucial for its efficacy, influencing the formation of a stable ternary complex between the target protein and the E3 ligase.

The dual reactivity of this compound allows for a modular approach to PROTAC synthesis. The iodide group, being an excellent leaving group, can readily undergo nucleophilic substitution with a suitable functional group on a ligand for the target protein (e.g., a thiol or amine).[4][6] The azide group can then be coupled to a ligand for an E3 ligase (such as VHL or Cereblon) that has been modified with an alkyne, using a highly efficient and specific "click chemistry" reaction.[2][5]

Logical Workflow for PROTAC Synthesis using this compound

The following diagram illustrates a general workflow for the synthesis of a PROTAC using this compound.

PROTAC_Synthesis_Workflow cluster_reactants Reactants cluster_synthesis Synthesis Steps cluster_products Products POI_Ligand Target Protein Ligand (with Nucleophile, e.g., -SH, -NH2) Step1 Step 1: Nucleophilic Substitution POI_Ligand->Step1 Iodo_PEG3_N3 This compound Iodo_PEG3_N3->Step1 E3_Ligase_Ligand E3 Ligase Ligand (with Alkyne) Step2 Step 2: Click Chemistry (CuAAC) E3_Ligase_Ligand->Step2 Intermediate POI Ligand-PEG3-N3 Step1->Intermediate Formation of Intermediate Final_PROTAC Final PROTAC Molecule Step2->Final_PROTAC Formation of Triazole Linkage Intermediate->Step2 PROTAC_Pathway cluster_cell Cellular Environment POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC (containing PEG3 linker) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Recruitment Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

References

The Architect's Toolkit: A Technical Guide to Bifunctional Crosslinkers for Protein Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of proteomics and therapeutic development, understanding and manipulating protein interactions is paramount. Bifunctional crosslinkers are the covalent bridges that allow researchers to stabilize these interactions, providing a powerful toolkit for elucidating protein structure, mapping interaction networks, and engineering novel therapeutics like Antibody-Drug Conjugates (ADCs). This in-depth guide serves as a technical resource on the core principles, quantitative characteristics, and practical application of these versatile reagents.

Decoding the Crosslinker: Classification and Core Concepts

Bifunctional crosslinkers are molecules possessing two reactive groups connected by a spacer arm. These reactive ends form covalent bonds with specific functional groups on amino acid residues, effectively "linking" proteins or domains that are in close proximity.[1] The selection of an appropriate crosslinker is dictated by the experimental goal and the characteristics of the target protein(s).

The primary classifications of bifunctional crosslinkers are based on the nature of their reactive ends and the properties of their spacer arm.[2]

  • Homobifunctional Crosslinkers : These possess two identical reactive groups, making them suitable for single-step reactions to polymerize monomers or perform intramolecular crosslinking.[2][3]

  • Heterobifunctional Crosslinkers : Featuring two different reactive groups, these are ideal for controlled, two-step conjugation processes, which minimizes the formation of undesirable polymers.[4][5] This controlled reactivity is particularly valuable in creating specific conjugates between two different biomolecules, such as in the synthesis of ADCs.[6]

  • Cleavable Crosslinkers : These contain a spacer arm with a bond that can be broken under specific chemical or enzymatic conditions. This feature is highly advantageous in applications like cross-linking mass spectrometry (XL-MS), as it simplifies data analysis by allowing the identification of the individual crosslinked peptides.[1][7]

  • Non-Cleavable Crosslinkers : Forming a permanent, stable covalent bond, these are often used to stabilize protein complexes for applications like co-immunoprecipitation (Co-IP) where robust, irreversible linkage is required.

G Total Bifunctional Crosslinkers Reactivity Based on Reactivity Total->Reactivity Cleavability Based on Spacer Arm Total->Cleavability Homo Homobifunctional (Identical Reactive Groups) Reactivity->Homo Hetero Heterobifunctional (Different Reactive Groups) Reactivity->Hetero Cleavable Cleavable (Reversible Linkage) Cleavability->Cleavable NonCleavable Non-Cleavable (Permanent Linkage) Cleavability->NonCleavable

Classification of bifunctional crosslinkers.

The Chemistry of Connection: Common Reactive Groups

The specificity of a crosslinker is determined by its reactive groups, which target specific amino acid side chains.

Amine-Reactive Chemistry: NHS Esters

N-hydroxysuccinimide (NHS) esters are among the most common reactive groups and target primary amines (-NH2), found at the N-terminus of polypeptides and on the side chain of lysine (B10760008) residues. The reaction forms a stable amide bond.

  • Reaction Conditions : Optimal reactivity is achieved at a pH range of 7.0-9.0.[8]

  • Mechanism : The primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of an amide bond and the release of N-hydroxysuccinimide.

G reagents Protein-NH2 (Primary Amine) NHS Ester Crosslinker product Stable Amide Bond N-hydroxysuccinimide reagents->product Nucleophilic Attack (pH 7.0-9.0)

NHS ester reaction with a primary amine.
Sulfhydryl-Reactive Chemistry: Maleimides

Maleimide (B117702) groups are highly specific for sulfhydryl groups (-SH) on cysteine residues. This specificity is a key advantage for site-specific modification.

  • Reaction Conditions : The reaction is most efficient at a pH range of 6.5-7.5.[4]

  • Mechanism : The reaction proceeds via a Michael addition, where the sulfhydryl group attacks the double bond of the maleimide ring, forming a stable thioether bond.

G reagents Protein-SH (Sulfhydryl Group) Maleimide Crosslinker product Stable Thioether Bond reagents->product Michael Addition (pH 6.5-7.5)

Maleimide reaction with a sulfhydryl group.

Quantitative Data for Crosslinker Selection

The choice of crosslinker is a critical decision influenced by several quantitative parameters. The following tables provide a summary of properties for a selection of commonly used crosslinkers.

Table 1: Homobifunctional Crosslinkers

CrosslinkerReactive Group(s)Spacer Arm Length (Å)Water SolubleMembrane Permeable
DSS (Disuccinimidyl suberate)NHS Ester11.4NoYes
BS3 (Bis[sulfosuccinimidyl] suberate)Sulfo-NHS Ester11.4YesNo
DSG (Disuccinimidyl glutarate)NHS Ester7.7NoYes
DSP (Dithiobis[succinimidyl propionate])NHS Ester12.0NoYes
DTSSP (3,3'-Dithiobis[sulfosuccinimidylpropionate])Sulfo-NHS Ester12.0YesNo

Table 2: Heterobifunctional Crosslinkers

CrosslinkerReactive Group 1Reactive Group 2Spacer Arm Length (Å)Water SolubleMembrane Permeable
SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate)NHS EsterMaleimide8.3NoYes
Sulfo-SMCC Sulfo-NHS EsterMaleimide8.3YesNo
MBS (m-Maleimidobenzoyl-N-hydroxysuccinimide ester)NHS EsterMaleimide7.3NoYes
Sulfo-MBS Sulfo-NHS EsterMaleimide7.3YesNo
SPDP (N-Succinimidyl 3-(2-pyridyldithio)propionate)NHS EsterPyridylthiol6.8NoYes

Table 3: Cleavable Crosslinkers

CrosslinkerTypeReactive Group(s)Spacer Arm Length (Å)Cleavage Agent
DSP (Lomant's Reagent)DisulfideNHS Ester12.0DTT, TCEP (Reducing agents)
DTSSP DisulfideSulfo-NHS Ester12.0DTT, TCEP (Reducing agents)
DST (Disuccinimidyl tartrate)DiolNHS Ester6.4Sodium meta-periodate
DSSO (Disuccinimidyl sulfoxide)MS-CleavableNHS Ester10.1CID (in mass spectrometer)
DSBU (Disuccinimidyl dibutyric urea)MS-CleavableNHS Ester12.5CID (in mass spectrometer)

Applications and Experimental Protocols

Bifunctional crosslinkers are employed in a wide array of applications, from basic research to the development of biotherapeutics.

Probing Protein-Protein Interactions with Cross-Linking Mass Spectrometry (XL-MS)

XL-MS is a powerful technique for identifying protein-protein interactions and gaining structural insights into protein complexes. The general workflow involves crosslinking proteins, digesting them into peptides, and then analyzing the crosslinked peptides by mass spectrometry.[1]

G cluster_sample Sample Preparation cluster_analysis Analysis Protein Protein Complex Crosslink Add Bifunctional Crosslinker Protein->Crosslink Digest Enzymatic Digestion Crosslink->Digest LCMS LC-MS/MS Analysis Digest->LCMS Data Data Analysis (Identify Crosslinked Peptides) LCMS->Data Model Structural Modeling Data->Model G Antibody Monoclonal Antibody (Targets Tumor Antigen) Linker Bifunctional Linker (e.g., SMCC) Antibody->Linker Payload Cytotoxic Drug (Payload) Linker->Payload G cluster_step1 Step 1: Antibody Activation cluster_step2 Step 2: Drug Conjugation Ab Antibody (with Lysines) Add_SMCC React with SMCC (NHS ester reacts with amines) Ab->Add_SMCC Activated_Ab Maleimide-Activated Antibody Add_SMCC->Activated_Ab Purify1 Purify (remove excess SMCC) Activated_Ab->Purify1 Combine Combine with Activated Antibody (Maleimide reacts with thiol) Purify1->Combine Drug Thiol-Containing Drug Drug->Combine ADC Antibody-Drug Conjugate (ADC) Combine->ADC Purify2 Purify ADC ADC->Purify2

References

The 'Click' Revolution: An In-depth Technical Guide to Click Chemistry for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Click chemistry has emerged as a transformative tool in the life sciences, offering a robust and versatile methodology for the precise and efficient covalent ligation of molecules. Coined by Nobel laureate K.B. Sharpless, the concept describes a set of reactions that are high-yielding, wide in scope, create no byproducts (or byproducts that are easily removed), are stereospecific, and can be conducted in benign solvents, ideally water.[1] These characteristics make click chemistry exceptionally well-suited for bioconjugation, the process of linking biomolecules to other molecules, such as fluorescent dyes, drugs, or other proteins.[2][3] This guide provides a comprehensive technical overview of the core principles, mechanisms, and experimental protocols of the most prominent click chemistry reactions used in bioconjugation: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Core Principles of Click Chemistry in Bioconjugation

The power of click chemistry in biological applications stems from its principle of bio-orthogonality .[1] This means the reacting functional groups, typically an azide (B81097) and an alkyne, are mutually reactive only with each other and do not interact with the vast array of functional groups present in complex biological systems.[2] This exquisite selectivity allows for the specific labeling and modification of biomolecules within their native environment, including in living cells and organisms.[]

The most widely utilized click reaction is the Huisgen 1,3-dipolar cycloaddition between an azide and a terminal alkyne to form a stable triazole linkage.[5] While this reaction occurs at elevated temperatures, the development of a copper(I) catalyst dramatically accelerated the reaction rate and allowed it to proceed under mild, biocompatible conditions.[] This catalyzed version is known as CuAAC. To address the potential cytotoxicity of the copper catalyst in living systems, the catalyst-free SPAAC reaction was developed, which utilizes a strained cyclooctyne (B158145) to react spontaneously with an azide.[]

Key Click Chemistry Reactions for Bioconjugation

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the cornerstone of click chemistry, prized for its speed, efficiency, and the stability of the resulting 1,2,3-triazole product.[7][8] The reaction is catalyzed by copper(I) ions, which are typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent like sodium ascorbate.[9][10]

Mechanism of CuAAC

The catalytic cycle of CuAAC involves the formation of a copper acetylide intermediate, which then reacts with the azide in a stepwise manner to form the triazole product, regenerating the copper(I) catalyst.[]

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Intermediates cluster_product Product Alkyne Terminal Alkyne (R₁-C≡CH) Cu_Acetylide Copper-Acetylide Intermediate Alkyne->Cu_Acetylide + Cu(I) Azide Azide (R₂-N₃) Six_membered_intermediate Six-membered Copper Intermediate Azide->Six_membered_intermediate + Azide CuI Cu(I) CuI->Cu_Acetylide CuII Cu(II) CuII->CuI Reduction Reducer Reducing Agent (e.g., Ascorbate) Reducer->CuII Cu_Acetylide->Six_membered_intermediate Triazole 1,4-disubstituted 1,2,3-Triazole Six_membered_intermediate->Triazole Cyclization & Protonolysis Triazole->CuI Regenerates Catalyst

Caption: Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To overcome the limitation of copper toxicity in living systems, SPAAC was developed as a bio-orthogonal and metal-free alternative to CuAAC.[11] SPAAC utilizes a cyclooctyne, a highly strained eight-membered ring containing a triple bond. The ring strain provides the activation energy for the [3+2] cycloaddition with an azide to proceed spontaneously without a catalyst.[]

Mechanism of SPAAC

The reaction mechanism of SPAAC is a concerted [3+2] cycloaddition, where the azide reacts directly with the strained alkyne to form the triazole product.[]

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product Strained_Alkyne Strained Cyclooctyne (e.g., DBCO, BCN) Triazole Fused Triazole Product Strained_Alkyne->Triazole Azide Azide (R-N₃) Azide->Triazole [3+2] Cycloaddition

Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Quantitative Comparison of CuAAC and SPAAC

The choice between CuAAC and SPAAC often depends on the specific application, balancing the need for rapid kinetics with the requirement for biocompatibility.

ParameterCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Key Takeaway
Second-Order Rate Constant (k₂) 10 to 10⁴ M⁻¹s⁻¹[12]10⁻³ to 1 M⁻¹s⁻¹[12]CuAAC is typically 100 to 1000 times faster than SPAAC.[12][13]
Catalyst Requirement Yes (Copper (I))[]No (Metal-free)[]SPAAC's key advantage is its biocompatibility due to the absence of a toxic catalyst.[]
Biocompatibility Limited in vivo due to copper cytotoxicity.[11]High, suitable for live cell and in vivo applications.[]SPAAC is the preferred method for in vivo studies.
Regioselectivity Highly regioselective, yielding the 1,4-disubstituted triazole.[1]Forms a mixture of regioisomers (1,4- and 1,5-disubstituted).[14]CuAAC offers greater control over the product's structure.
Reactant Size Azides and terminal alkynes are small and minimally perturbing.[15]Strained cyclooctynes are bulkier, which can sometimes affect biomolecule function.[16]The smaller functional groups in CuAAC can be advantageous.

Experimental Protocols

The following are generalized protocols for performing CuAAC and SPAAC for bioconjugation. Optimization may be required depending on the specific biomolecule and labels being used.

General Experimental Workflow

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_purification 3. Purification & Analysis Prepare_Biomolecule Prepare Azide- or Alkyne-modified Biomolecule Mix_Components Combine Biomolecule and Labeling Reagent Prepare_Biomolecule->Mix_Components Prepare_Reagents Prepare Stock Solutions of Reagents Prepare_Reagents->Mix_Components Add_Catalyst Add Catalyst/Initiator (for CuAAC) Mix_Components->Add_Catalyst Incubate Incubate under Optimized Conditions Add_Catalyst->Incubate Purify Purify the Conjugate (e.g., Dialysis, Chromatography) Incubate->Purify Analyze Analyze the Product (e.g., SDS-PAGE, Mass Spectrometry) Purify->Analyze

References

The Role of PEG Linkers in Drug Discovery: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of modern drug development, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to therapeutic molecules, a process known as PEGylation, stands as a cornerstone technology.[1][2][3] This modification has proven transformative, enhancing the pharmacokinetic and pharmacodynamic profiles of a wide range of therapeutics, from proteins and peptides to small molecules and nanoparticles.[1][4] PEG linkers, the molecular bridges that connect the PEG polymer to the drug, are not merely inert spacers; they are critical components that dictate the stability, solubility, and biological activity of the resulting conjugate.[5][6][7] This technical guide provides an in-depth exploration of the multifaceted role of PEG linkers in drug discovery, offering quantitative data, detailed experimental protocols, and visual representations of key concepts to empower researchers and drug development professionals.

The primary benefits of PEGylation are well-established and include a significant increase in the serum half-life of the conjugated drug.[1] This is achieved by increasing the hydrodynamic radius of the molecule, which in turn reduces its renal clearance.[1] Furthermore, the hydrophilic PEG chains create a hydrated shield around the drug, masking it from the immune system and reducing its immunogenicity.[1][8][9] This "stealth" effect also protects the therapeutic from proteolytic degradation.[1] The first PEGylated protein product, Adagen®, received FDA approval in 1990, paving the way for numerous subsequent PEGylated therapeutics.[8]

Core Principles and Physicochemical Properties

PEG is a biocompatible, non-toxic, and highly water-soluble polymer, making it an ideal candidate for bioconjugation.[10][11] The fundamental structure of PEG is a repeating chain of ethylene (B1197577) glycol units.[10] The flexibility and hydrophilicity imparted by these repeating units are crucial for the beneficial effects of PEGylation.[5][7]

Key Advantages of PEG Linkers:

  • Enhanced Solubility: Many potent therapeutic agents, particularly cytotoxic payloads used in antibody-drug conjugates (ADCs), are hydrophobic.[12] The inclusion of a hydrophilic PEG linker can significantly improve the aqueous solubility of the drug, mitigating the risk of aggregation, especially at high drug-to-antibody ratios (DARs).[12][13]

  • Improved Pharmacokinetics: PEGylation increases the size of the therapeutic molecule, leading to reduced renal clearance and a prolonged plasma half-life.[1][12] This extended circulation time allows for greater accumulation of the drug at the target site, such as a tumor.[12]

  • Reduced Immunogenicity: The PEG chain can sterically hinder the recognition of the drug by the immune system, thereby lowering the potential for an immunogenic response.[1][8][12]

  • Modulation of Off-Target Toxicity: By optimizing the pharmacokinetic profile and minimizing non-specific uptake, PEG linkers contribute to a wider therapeutic window.[12]

The choice of PEG linker, including its length, architecture (linear or branched), and the chemistry used for conjugation, is a critical parameter that must be fine-tuned to achieve the desired therapeutic outcome.[12][14]

Applications in Drug Discovery

The versatility of PEG linkers has led to their widespread application across various therapeutic modalities.

Improving Pharmacokinetics of Proteins and Peptides

One of the earliest and most successful applications of PEGylation has been to improve the pharmacokinetic profiles of protein and peptide drugs.[8] These biologics are often susceptible to rapid degradation and clearance.[8] PEGylation provides a protective shield, extending their circulation time from minutes to hours or even days.[8] For instance, the PEGylation of bovine serum albumin and liver catalase was first described in 1977, demonstrating a significant increase in their systemic circulation time.[8]

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug.[15][16][17] The linker connecting the antibody and the payload is a critical component of ADC design, and PEG linkers are frequently employed.[11][12][17]

Functions of PEG Linkers in ADCs:

  • Solubility Enhancement: As many cytotoxic payloads are hydrophobic, PEG linkers are crucial for maintaining the solubility and preventing aggregation of the ADC.[12][13]

  • Pharmacokinetic Modulation: The length of the PEG linker can be adjusted to optimize the ADC's pharmacokinetic properties.[12][18] Longer PEG chains generally lead to a longer plasma half-life.[12][18]

  • Controlled Drug Release: Bifunctional PEG linkers can be designed to incorporate cleavable moieties that release the cytotoxic payload only after the ADC has reached its target, minimizing off-target toxicity.[15][16] Multi-arm heterobifunctional PEGs can also be used to increase the drug-to-antibody ratio, delivering a higher concentration of the drug to the target cells.[13][19]

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[5][6][20] A PROTAC consists of a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a linker.[5][21]

The Critical Role of PEG Linkers in PROTACs:

  • Solubility and Permeability: PROTACs are often large and lipophilic, which can lead to poor solubility and cell permeability.[5] PEG linkers enhance the hydrophilicity and solubility of PROTACs.[5][6][7][21] The flexible nature of PEG linkers can also allow the PROTAC to adopt a folded conformation, which may improve its ability to cross the cell membrane.[5]

  • Ternary Complex Formation: The length and flexibility of the linker are crucial for the proper orientation of the target protein and the E3 ligase, facilitating the formation of a stable and productive ternary complex, which is essential for ubiquitination and subsequent degradation of the target protein.[20]

Nanoparticle-Based Drug Delivery

PEGylation is a widely used strategy to improve the in vivo performance of nanoparticle-based drug delivery systems.[8][22][23] Coating nanoparticles with PEG creates a "stealth" effect, preventing their recognition and clearance by the mononuclear phagocyte system (MPS).[8][22]

Advantages of PEGylated Nanoparticles:

  • Prolonged Circulation: PEGylation significantly increases the blood circulation half-life of nanoparticles, allowing more time for them to reach their target.[8][22] For example, the circulation half-life of liposomes can be increased from less than 30 minutes to up to 5 hours with PEGylation.[8] The first FDA-approved PEGylated nanoparticle product, Doxil®, demonstrated a nearly 90-fold increase in doxorubicin (B1662922) bioavailability at one week post-injection.[8]

  • Enhanced Stability: The PEG coating prevents nanoparticle aggregation and opsonization.[8]

  • Improved Mucus Penetration: For oral or mucosal drug delivery, PEGylated nanoparticles can more easily diffuse through the mucus layer.[22]

Quantitative Data on the Impact of PEGylation

The effects of PEGylation can be quantified through various in vitro and in vivo studies. The following tables summarize key data from the literature.

Table 1: Effect of PEG Linker Length on ADC Pharmacokinetics and Efficacy

Linker TypePlasma Half-life (h)In Vitro Cytotoxicity (IC50, nM)In Vivo Tumor Growth Inhibition (%)
Non-PEGylated1120.511
PEG21350.835-45
PEG41481.135-45
PEG81651.575-85
PEG121721.875-85
PEG241802.275-85

Data synthesized from preclinical studies on ADCs.[12][18] The specific values can vary depending on the antibody, payload, and tumor model.

Table 2: Impact of PEGylation on Nanoparticle Circulation Time

Nanoparticle TypeModificationCirculation Half-life
LiposomesUnmodified< 30 minutes
LiposomesPEGylated~5 hours
Doxil® (PEGylated Liposomal Doxorubicin)PEGylated36 hours (circulation), 72 hours (drug)

Data from preclinical and clinical studies.[8]

Table 3: Influence of PEGylation on Affibody-Based Drug Conjugate Properties

ConjugatePEG Size (kDa)Half-life Extension (fold)In Vitro Cytotoxicity Reduction (fold)
ZHER2-SMCC-MMAE (HM)01.01.0
ZHER2-PEG4K-MMAE (HP4KM)42.54.5
ZHER2-PEG10K-MMAE (HP10KM)1011.222.0

Data from a study on miniaturized ADCs.[24][25][26]

Key Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and characterization of PEGylated drugs.

Protocol 1: General Amine-Reactive PEGylation of a Protein

This protocol describes a common method for PEGylating a protein, such as Bovine Serum Albumin (BSA), using an N-hydroxysuccinimide (NHS)-activated PEG.[1]

Materials:

  • Protein (e.g., BSA)

  • Amine-reactive PEG-NHS ester

  • Phosphate-Buffered Saline (PBS), 0.1 M, pH 7.4 (amine-free)[1]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)[1]

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)[1]

  • Size-Exclusion Chromatography (SEC) column (e.g., Sephacryl S-200 or Superdex 200)[1]

  • Chromatography system (FPLC or HPLC)[1]

Procedure:

  • Protein Preparation: Prepare a 5-10 mg/mL solution of the protein in 0.1 M PBS, pH 7.4.[1]

  • PEG Activation: Dissolve the PEG-NHS ester in anhydrous DMSO or DMF immediately before use.[1]

  • Conjugation Reaction: Add the activated PEG solution to the protein solution at a desired molar excess. The optimal ratio should be determined empirically. Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C overnight.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes.

  • Purification: Purify the PEGylated protein from unreacted PEG and native protein using SEC.[1]

    • Equilibrate the SEC column with at least two column volumes of elution buffer (e.g., 0.1 M PBS, pH 7.4).[1]

    • Load the quenched reaction mixture onto the column.[1]

    • Elute the proteins at a constant flow rate and collect fractions.[1]

  • Characterization: Analyze the fractions by SDS-PAGE to confirm PEGylation and by UV absorbance at 280 nm to determine protein concentration.[1] Further characterization can be performed using techniques like mass spectrometry.[10][27][28]

Protocol 2: Synthesis of a PEGylated Antibody-Drug Conjugate (Site-Specific)

This protocol outlines a site-specific conjugation strategy using a heterobifunctional PEG linker with a maleimide (B117702) group for reaction with a thiol group on the antibody.[29]

Materials:

  • Monoclonal antibody (mAb) with an engineered cysteine residue

  • Reducing agent (e.g., TCEP)

  • Heterobifunctional PEG linker (e.g., Maleimide-PEG-NHS ester)

  • Cytotoxic payload with a primary amine

  • Reaction and purification buffers

Procedure:

  • Payload-Linker Synthesis: React the cytotoxic payload with the NHS ester end of the Maleimide-PEG-NHS linker in an appropriate organic solvent to form the Maleimide-PEG-Payload conjugate. Purify by HPLC.[29]

  • Antibody Reduction: Reduce the interchain disulfide bonds of the mAb using a controlled amount of a reducing agent like TCEP to expose the hinge-region cysteine thiols.

  • Conjugation: Add the purified Maleimide-PEG-Payload to the reduced antibody solution. The maleimide group will react specifically with the free thiol groups on the antibody.[29]

  • Purification: Purify the resulting ADC using methods such as hydrophobic interaction chromatography (HIC) or SEC to remove unreacted components.

  • Characterization: Characterize the final ADC to determine the drug-to-antibody ratio (DAR), purity, and stability.

Visualizing Key Processes with Graphviz

Diagrams generated using the DOT language provide clear visual representations of complex biological and chemical processes.

General Workflow for Protein PEGylation

This diagram illustrates the key steps involved in the synthesis and purification of a PEGylated protein.

PEGylation_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis Protein Protein Reaction Conjugation Reaction Protein->Reaction Activated_PEG Activated PEG Linker Activated_PEG->Reaction Purification Purification (SEC/HIC) Reaction->Purification Crude Mixture Characterization Characterization (SDS-PAGE, MS) Purification->Characterization Final_Product PEGylated Protein Characterization->Final_Product

Caption: A generalized workflow for the synthesis and purification of a PEGylated protein.

Mechanism of a PEG-Linked PROTAC

This diagram shows the mechanism of action for a PROTAC, highlighting the role of the PEG linker in forming the ternary complex.

PROTAC_Mechanism cluster_ternary Ternary Complex Formation PROTAC PROTAC (POI Ligand-PEG-E3 Ligand) Ternary_Complex POI-PROTAC-E3 Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex PolyUb Polyubiquitination Ternary_Complex->PolyUb Proximity-induced Ub Ubiquitin Ub->PolyUb Proteasome Proteasome PolyUb->Proteasome Degradation POI Degradation Proteasome->Degradation

Caption: Mechanism of action for a PEG-linked PROTAC leading to target protein degradation.

Antibody-Drug Conjugate (ADC) Internalization Pathway

This diagram illustrates the process by which a PEGylated ADC targets a cancer cell, is internalized, and releases its cytotoxic payload.

ADC_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cancer Cell ADC PEGylated ADC Receptor_Binding Receptor Binding ADC->Receptor_Binding Targets Antigen Tumor Antigen Antigen->Receptor_Binding Endocytosis Endocytosis Receptor_Binding->Endocytosis Lysosome Lysosome Endocytosis->Lysosome Payload_Release Payload Release Lysosome->Payload_Release Cleavage Apoptosis Cell Death (Apoptosis) Payload_Release->Apoptosis

Caption: Cellular internalization and mechanism of action of a PEGylated ADC.

Conclusion and Future Outlook

PEG linkers are indispensable tools in modern drug discovery, offering a powerful means to enhance the therapeutic properties of a wide range of molecules.[5] By improving solubility, extending circulation half-life, and reducing immunogenicity, PEGylation has enabled the development of more effective and safer drugs.[1][5][12] The rational design of PEG linkers, including the optimization of their length, architecture, and conjugation chemistry, is crucial for maximizing the therapeutic potential of novel drug candidates.

The "trial and error" approach to linker design is increasingly being replaced by more rational, structure-guided strategies.[5] Advances in computational modeling and structural biology will further illuminate the complex interplay between the PEG linker, the therapeutic molecule, and its biological target.[5] This deeper understanding will pave the way for the development of next-generation therapeutics with superior potency, selectivity, and drug-like properties. As research continues to evolve, we can expect to see even more innovative applications of PEG linker technology in the ongoing quest for new and improved medicines.

References

An In-depth Technical Guide to the Safe Handling of Iodo-PEG3-N3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the use of bifunctional linkers like Iodo-PEG3-N3 is integral to advancements in areas such as proteomics and targeted drug delivery. This molecule incorporates both a reactive iodide and an azide (B81097) group, enabling versatile conjugation strategies. However, these functional groups also necessitate stringent safety protocols due to their inherent reactivity and potential hazards. This guide provides a comprehensive overview of the safety data, handling procedures, and disposal of this compound to ensure its safe and effective use in the laboratory.

Compound Identification and Properties

This compound, with the systematic name 1-(2-iodoethoxy)-2-(2-(2-azidoethoxy)ethoxy)ethane, is a PEG-based linker. The presence of the hydrophilic PEG spacer enhances its solubility in aqueous media.[1]

PropertyDataSource
CAS Number 936917-36-1[2][3]
Molecular Formula C8H16IN3O3[4]
Molecular Weight 329.14 g/mol [4]
Purity ≥95%[2]
Appearance Colorless to dark liquid/yellow-brown oil[5][6]
Solubility Soluble in water and polar organic solvents[6][7]

Hazard Identification and Safety Precautions

2.1. Hazards Associated with Organic Azides:

Organic azides are energetic molecules that can be sensitive to heat, light, friction, and pressure, potentially leading to violent decomposition.[8] While the PEG chain in this compound provides some dilution of the energetic azide group, caution is still warranted.

  • Toxicity: Azides are highly toxic and can inhibit cytochrome oxidase, similar to cyanides.[9] Exposure can lead to symptoms such as headache, dizziness, nausea, and in severe cases, convulsions and death.[10]

  • Explosive Potential: Organic azides can be explosive, especially those with a low carbon-to-nitrogen ratio.[8] They can also form highly explosive heavy metal azides when in contact with metals like copper, lead, brass, or bronze.[8][11]

  • Reactivity: Azides react with acids to form the highly toxic and explosive hydrazoic acid.[10] They are also incompatible with chlorinated solvents like dichloromethane (B109758) and chloroform, which can lead to the formation of unstable di- and tri-azidomethane.[8][9]

2.2. Hazards Associated with Organoiodine Compounds:

The iodide group is a highly reactive leaving group, making this compound an effective alkylating agent.[7]

  • Toxicity: Alkylating agents are generally toxic and may have carcinogenic, mutagenic, and teratogenic properties.[12]

  • Irritation: Organoiodine compounds can cause serious eye, skin, and respiratory tract irritation.[12]

  • Reactivity: They are reactive towards a wide range of nucleophiles, including thiols, amines, and alkoxides.[6][13]

Personal Protective Equipment (PPE)

Given the dual hazards, a comprehensive PPE strategy is mandatory.

PPESpecificationRationale
Eye Protection Chemical safety goggles and a face shieldProtects against splashes and potential explosions.[14]
Hand Protection Double gloving with nitrile or neoprene glovesProvides protection against skin absorption of both the azide and the organoiodine. The outer glove should be changed frequently.[11][15][16]
Body Protection Flame-resistant and chemical-resistant lab coatProtects against spills and splashes.[15]
Respiratory Protection Use in a certified chemical fume hoodPrevents inhalation of any volatile compounds or aerosols.[14]

Handling and Storage

4.1. General Handling:

  • All work with this compound should be conducted in a well-ventilated chemical fume hood.[14]

  • Use non-metal spatulas (e.g., plastic or ceramic) for handling to avoid the formation of explosive metal azides.[8][9]

  • Avoid contact with incompatible materials such as strong acids, strong oxidizing agents, and heavy metals.[10][17]

  • Do not use chlorinated solvents as reaction media.[8][9]

  • Use the smallest amount of the substance necessary for the experiment.[15]

4.2. Storage:

  • Store at -20°C in a tightly sealed container.[2][5][6]

  • Protect from light, heat, shock, and moisture.[6][8][10]

  • Store away from incompatible materials.[10]

Experimental Protocols

5.1. General Workflow for Handling this compound:

G General Workflow for Safe Handling of this compound A 1. Hazard Assessment Review SDS for related compounds B 2. Don Appropriate PPE (Goggles, Face Shield, Double Gloves, Lab Coat) A->B C 3. Work in a Fume Hood B->C D 4. Use Non-Metal Utensils C->D E 5. Perform Reaction (Avoid incompatible materials) D->E F 6. Quench Reaction (if applicable) E->F G 7. Decontaminate Glassware and Surfaces F->G H 8. Dispose of Waste Properly G->H

Caption: A stepwise workflow for the safe laboratory handling of this compound.

5.2. Reactivity and Application:

This compound is a bifunctional linker primarily used in bioconjugation and the synthesis of PROTACs (Proteolysis Targeting Chimeras).[3][4]

  • Azide Group: The azide functionality allows for "click chemistry" reactions, such as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), to form a stable triazole linkage with alkyne-containing molecules.[1][3]

  • Iodide Group: The iodide is an excellent leaving group for SN2 reactions, enabling the alkylation of various nucleophiles like thiols (e.g., cysteine residues in proteins), amines, and alkoxides.[6][7]

G Reactivity of this compound Functional Groups cluster_0 This compound cluster_1 Reacts with: Iodo Iodide Group (-I) Nucleophiles Nucleophiles (e.g., Thiols, Amines) Iodo->Nucleophiles SN2 Alkylation Azide Azide Group (-N3) Alkynes Alkynes (Click Chemistry) Azide->Alkynes Cycloaddition

Caption: Diagram illustrating the dual reactivity of this compound.

Spill and Emergency Procedures

6.1. Spill Response:

  • Evacuate the immediate area and alert colleagues.

  • Wear appropriate PPE, including respiratory protection if necessary.

  • Contain the spill using an absorbent material like vermiculite (B1170534) or sand.

  • Carefully collect the absorbed material into a sealed, labeled container for hazardous waste.

  • Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • Dispose of all contaminated materials as hazardous waste.

6.2. First Aid:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes and seek medical attention.[11] Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[10] Seek immediate medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Waste Disposal

  • All waste containing this compound must be treated as hazardous waste.

  • Collect waste in a designated, labeled, and sealed container.

  • Do not mix azide-containing waste with acidic waste, as this can generate highly toxic hydrazoic acid.[8]

  • Do not dispose of down the drain, as this can lead to the formation of explosive metal azides in the plumbing.[11]

  • Follow all institutional and local regulations for the disposal of hazardous chemical waste.[12] Organic azides should ideally be converted to a more stable derivative, such as an amine, before disposal.[8]

By adhering to these safety guidelines, researchers can mitigate the risks associated with this compound and utilize its full potential in their scientific endeavors. Always consult with your institution's Environmental Health and Safety (EH&S) department for specific guidance.

References

Methodological & Application

Application Notes: Synthesis of PROTACs Using Iodo-PEG3-N3

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to eliminate specific unwanted proteins by hijacking the cell's native ubiquitin-proteasome system.[1][2] These molecules consist of three essential components: a ligand that binds the target Protein of Interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[3][4] The linker is a critical component that influences the PROTAC's solubility, cell permeability, and the stability and geometry of the ternary complex (POI-PROTAC-E3 Ligase), which ultimately dictates the efficiency of protein degradation.[2][5]

Polyethylene glycol (PEG) linkers are widely used in PROTAC design due to their ability to improve aqueous solubility and pharmacokinetic properties.[5][6][7] Iodo-PEG3-N3 is a versatile, heterobifunctional PEG-based linker used in the modular synthesis of PROTACs.[8][9] It features two distinct reactive handles: a highly reactive iodide group and a stable azide (B81097) group.[10] The iodide group serves as an excellent leaving group for nucleophilic substitution reactions with functional groups like phenols, amines, or thiols.[11][12] The azide group is a bioorthogonal handle for highly efficient and specific "click chemistry" reactions, such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[8][13][14] This dual reactivity allows for a robust, sequential, and highly modular approach to PROTAC synthesis, facilitating the rapid assembly of PROTAC libraries for optimization.[2][15]

Chemical and Physical Properties of this compound

The key properties of the this compound linker are summarized below. This information is critical for calculating molar equivalents in reaction protocols and understanding the linker's physical characteristics.

PropertyValueReference
Chemical Name 1-(2-azidoethoxy)-2-(2-iodoethoxy)ethane[10]
Molecular Formula C₆H₁₂IN₃O₂[10]
Molecular Weight 285.08 g/mol [10]
Appearance Colorless to yellow oil[10]
Solubility Soluble in water and polar organic solvents[10]
Storage Conditions Store at -20°C in the dark, desiccated.[10][11]

PROTAC Synthesis Workflow

The use of this compound enables a highly efficient two-step sequential conjugation strategy for assembling the final PROTAC molecule.

  • Step 1: Nucleophilic Substitution. The first ligand (either for the POI or the E3 ligase), containing a suitable nucleophile (e.g., a phenolic hydroxyl group), is reacted with this compound. The iodide atom is displaced, forming a stable ether linkage and yielding a Ligand-PEG3-N3 intermediate.

  • Step 2: Click Chemistry. The second ligand, which has been pre-functionalized with a terminal alkyne group, is then conjugated to the Ligand-PEG3-N3 intermediate from the previous step. This is achieved via a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, which forms a stable triazole ring, completing the PROTAC structure.[15][16]

G reagent reagent intermediate intermediate final_product final_product process process L1_OH Ligand 1 (with -OH group) sub Step 1: Nucleophilic Substitution L1_OH->sub Iodo_PEG_N3 This compound Iodo_PEG_N3->sub L2_Alkyne Ligand 2 (with Alkyne group) click Step 2: CuAAC Click Chemistry L2_Alkyne->click L1_PEG_N3 Intermediate: Ligand 1-PEG3-N3 sub->L1_PEG_N3 Base (e.g., K₂CO₃) Solvent (e.g., DMF) PROTAC Final PROTAC: Ligand 1-Linker-Ligand 2 click->PROTAC Cu(I) catalyst Solvent (e.g., tBuOH/H₂O) L1_PEG_N3->click

General workflow for PROTAC synthesis using this compound.

Experimental Protocols

The following protocols provide detailed methodologies for the key steps in synthesizing a PROTAC using this compound.

Protocol 1: Synthesis of Ligand-PEG3-N3 Intermediate via Nucleophilic Substitution

This protocol describes the reaction of a phenolic hydroxyl group on a POI or E3 ligase ligand with this compound.

Materials:

  • Ligand 1 containing a phenolic hydroxyl group (-OH)

  • This compound

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (B1210297) (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

  • Silica (B1680970) gel for column chromatography

  • Round-bottom flask, magnetic stirrer, inert atmosphere setup (N₂ or Ar), TLC plates

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add Ligand 1 (1.0 equivalent).

  • Dissolve the ligand in anhydrous DMF.

  • Add anhydrous potassium carbonate (3.0 equivalents). Stir the suspension vigorously for 10-15 minutes at room temperature.

  • Add a solution of this compound (1.2 to 1.5 equivalents) dissolved in a small amount of anhydrous DMF to the reaction mixture.

  • Heat the reaction mixture to 50-60 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting Ligand 1 is consumed.

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure Ligand-PEG3-N3 intermediate.

  • Confirm the structure and purity of the product using ¹H NMR and Mass Spectrometry.

Protocol 2: Final PROTAC Synthesis via CuAAC Click Chemistry

This protocol describes the conjugation of the azide-functionalized intermediate from Protocol 1 with an alkyne-functionalized ligand.

Materials:

  • Ligand-PEG3-N3 intermediate (from Protocol 1)

  • Ligand 2 containing a terminal alkyne group

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate (B8700270)

  • tert-Butanol (t-BuOH) and Deionized water

  • Preparative HPLC or silica gel for purification

Procedure:

  • In a suitable vial, dissolve the Ligand-PEG3-N3 intermediate (1.0 equivalent) and the alkyne-functionalized Ligand 2 (1.0 to 1.1 equivalents) in a 1:1 mixture of t-BuOH and water.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.5 to 1.0 equivalent) in water.

  • In a third vial, prepare a solution of CuSO₄·5H₂O (0.1 to 0.2 equivalents) in water.

  • Add the sodium ascorbate solution to the main reaction vial, followed by the addition of the CuSO₄ solution. The reaction should turn from a pale blue to a yellow-green color.

  • Stir the reaction mixture vigorously at room temperature for 2-8 hours. The reaction is typically complete within this timeframe. Monitor progress by LC-MS.

  • Upon completion, dilute the reaction mixture with water and either extract with a suitable organic solvent (like EtOAc) or directly purify.

  • Concentrate the solvent under reduced pressure.

  • Purify the final PROTAC using preparative reverse-phase HPLC or silica gel column chromatography to obtain the high-purity product.

  • Characterize the final PROTAC by ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and HPLC to confirm its identity, purity, and integrity.

Data Presentation: Representative Reaction Parameters

While optimal conditions vary for each unique ligand, the following table summarizes typical parameters for the reactions described above.

ParameterProtocol 1: Nucleophilic SubstitutionProtocol 2: CuAAC Click Chemistry
Solvent System DMF, Acetonitrilet-BuOH/H₂O (1:1), DMSO/H₂O
Base/Catalyst K₂CO₃, Cs₂CO₃CuSO₄·5H₂O / Sodium Ascorbate
Temperature 25 - 60 °CRoom Temperature (20-25 °C)
Reaction Time 4 - 16 hours1 - 8 hours
Typical Yield 60 - 90%> 85% (often quantitative)
Purification Silica Gel ChromatographyPrep-HPLC, Silica Gel Chromatography

PROTAC Mechanism of Action

The synthesized PROTAC functions by inducing the selective degradation of a target protein. It acts as a bridge to facilitate the formation of a ternary complex between the target protein and an E3 ubiquitin ligase.[2][17] Once this complex is formed, the E3 ligase ubiquitinates the target protein by tagging it with a chain of ubiquitin molecules. This polyubiquitin (B1169507) tag acts as a signal for the proteasome, the cell's protein disposal machinery, which then recognizes and degrades the tagged protein.[1] The PROTAC molecule is not consumed in this process and can go on to induce the degradation of multiple copies of the target protein.

G cluster_ternary Ternary Complex Formation protein protein protac protac e3_ligase e3_ligase ub Ub proteasome proteasome POI Target Protein (POI) POI_bound Target Protein PROTAC PROTAC PROTAC_bound PROTAC E3 E3 Ligase E3_bound E3 Ligase POI_bound->PROTAC_bound POI_ub Poly-ubiquitinated Target Protein PROTAC_bound->E3_bound E3_bound->POI_bound Ubiquitination PROTEASOME Proteasome POI_ub->PROTEASOME Recognition & Degradation PROTEASOME->PROTAC Release & Recycling Fragments Degraded Peptide Fragments PROTEASOME->Fragments

PROTAC-mediated protein degradation pathway.

References

Application Notes and Protocols: Copper-Catalyzed Click Chemistry with Iodo-PEG3-N3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as a cornerstone of "click chemistry," prized for its high efficiency, specificity, and compatibility with a wide range of functional groups.[1][2][3] This powerful ligation reaction facilitates the formation of a stable triazole linkage between an azide (B81097) and a terminal alkyne.[4][5] A significant advancement in this methodology is the use of 1-iodoalkynes, which exhibit exceptional reactivity, often surpassing that of their terminal alkyne counterparts.[6] The reaction of 1-iodoalkynes with azides provides a direct route to 1,4-disubstituted-5-iodo-1,2,3-triazoles, which are valuable intermediates for further chemical functionalization.[6][7]

Iodo-PEG3-N3 is a heterobifunctional linker molecule featuring an azide group for click chemistry and an iodo group that can be used for subsequent modifications. The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and reduces steric hindrance. These application notes provide a detailed guide to performing copper-catalyzed click chemistry with this compound and an alkyne-containing molecule.

Reaction Principle

The core of the reaction is the copper(I)-catalyzed cycloaddition between the azide moiety of this compound and a terminal alkyne. The copper(I) catalyst, typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate), selectively activates the terminal alkyne for reaction with the azide, leading to the regioselective formation of a 1,4-disubstituted triazole ring.[3][8] The presence of a ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), can stabilize the Cu(I) oxidation state and increase reaction efficiency, particularly in aqueous media.[9]

Data Presentation

Table 1: Typical Reaction Parameters for CuAAC with this compound

ParameterRecommended RangeTypical ValueNotes
Alkyne Concentration10 µM - 10 mM1 mMHigher concentrations can lead to faster reactions.
This compound Concentration1 - 5 equivalents1.2 equivalentsA slight excess of the azide can drive the reaction to completion.
Copper(II) Sulfate (CuSO₄)0.1 - 10 mol%1 mol%Higher catalyst loading may be required for challenging substrates.
Sodium Ascorbate (B8700270)1 - 10 equivalents (to Cu)5 equivalentsA fresh solution should always be used.
Ligand (e.g., THPTA)1 - 5 equivalents (to Cu)2 equivalentsEssential for preventing catalyst oxidation and enhancing solubility.[9]
SolventDMSO, DMF, t-BuOH/H₂O, H₂Ot-BuOH/H₂O (1:1)Co-solvents may be necessary to dissolve all reactants.[10]
TemperatureRoom Temperature - 50°CRoom TemperatureElevated temperatures can increase the reaction rate.[2]
Reaction Time1 - 24 hours4 hoursMonitor reaction progress by TLC or LC-MS.

Table 2: Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low YieldInactive catalystPrepare fresh sodium ascorbate solution; use a ligand to stabilize Cu(I).
Poor solubility of reactantsUse a co-solvent such as DMSO or DMF.[10]
Steric hindranceIncrease reaction time and/or temperature.
Multiple ProductsOxidative homocoupling of alkyneEnsure sufficient reducing agent is present; degas solvents.
Side reactions of functional groupsVerify compatibility of all functional groups with the reaction conditions.
No ReactionIncorrect reagentsConfirm the presence of terminal alkyne and azide functional groups.
Catalyst poisoningEnsure reagents and solvents are free of impurities that can chelate copper.

Experimental Protocols

Materials
  • Alkyne-containing molecule of interest

  • This compound

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, but recommended)

  • Solvents (e.g., deionized water, tert-butanol, DMSO, DMF)

  • Reaction vial

  • Stir plate and stir bar

Stock Solution Preparation
  • Alkyne Solution (10 mM): Dissolve the alkyne-containing molecule in a suitable solvent (e.g., DMSO) to a final concentration of 10 mM.

  • This compound Solution (12 mM): Dissolve this compound in a suitable solvent (e.g., DMSO) to a final concentration of 12 mM.

  • Copper(II) Sulfate Solution (10 mM): Dissolve CuSO₄·5H₂O in deionized water to a final concentration of 10 mM.

  • Sodium Ascorbate Solution (100 mM): Dissolve sodium ascorbate in deionized water to a final concentration of 100 mM. Note: This solution should be prepared fresh before each use.

  • THPTA Solution (20 mM): Dissolve THPTA in deionized water to a final concentration of 20 mM.

Reaction Procedure
  • To a reaction vial, add the alkyne solution (e.g., 100 µL of 10 mM stock for a 1 µmol reaction).

  • Add the this compound solution (100 µL of 12 mM stock, 1.2 equivalents).

  • Add the solvent(s) to achieve the desired final reaction concentration (e.g., to a total volume of 1 mL). For a 1:1 t-BuOH/H₂O mixture, add the appropriate volumes of each.

  • If using a ligand, add the THPTA solution (1 µL of 20 mM stock, 2 mol% relative to alkyne).

  • Add the Copper(II) Sulfate solution (1 µL of 10 mM stock, 1 mol% relative to alkyne).

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (0.5 µL of 100 mM stock, 5 mol% relative to alkyne).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by an appropriate analytical method (e.g., TLC, LC-MS).

  • Upon completion, the reaction mixture can be purified by standard methods such as column chromatography or HPLC to isolate the desired triazole product.

Mandatory Visualizations

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst System cluster_intermediates Reaction Intermediates cluster_product Product Alkyne R1-C≡CH Cu_Acetylide Cu(I)-Acetylide Azide I-PEG3-N3 Azide->Cu_Acetylide Reacts with Cu_II Cu(II)SO4 Cu_I Cu(I) Cu_II->Cu_I Reduction Ascorbate Sodium Ascorbate Cu_I->Cu_Acetylide Forms Ligand Ligand (THPTA) Ligand->Cu_I Stabilizes Triazole_Intermediate Copper Triazolide Cu_Acetylide->Triazole_Intermediate Cycloaddition Triazole_Intermediate->Cu_I Regenerates Catalyst Product 1,4-Disubstituted Triazole Triazole_Intermediate->Product Protonolysis

Caption: Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_process Processing cluster_purification Purification A Prepare Stock Solutions (Alkyne, Azide, CuSO4, Ascorbate, Ligand) B Combine Alkyne, Azide, Solvent, and Ligand A->B C Add CuSO4 Solution B->C D Initiate with Fresh Sodium Ascorbate C->D E Stir at Room Temperature D->E F Monitor Progress (TLC, LC-MS) E->F G Purify Product (Column Chromatography, HPLC) F->G Upon Completion

Caption: Step-by-step experimental workflow for CuAAC with this compound.

References

Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with Iodo-PEG3-N3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Iodo-PEG3-N3, a heterobifunctional linker, in strain-promoted azide-alkyne cycloaddition (SPAAC) chemistry. This linker is particularly valuable for the development of antibody-drug conjugates (ADCs), targeted drug delivery systems, and for the labeling of biological molecules.

This compound incorporates three key features:

  • An iodoacetyl group , which reacts efficiently and specifically with thiol groups (sulfhydryls), such as those found in the cysteine residues of proteins and peptides. This reaction forms a stable thioether bond.

  • A hydrophilic polyethylene (B3416737) glycol (PEG) spacer (PEG3), which enhances the solubility of the linker and the resulting conjugate in aqueous buffers, reduces aggregation, and minimizes steric hindrance.

  • An azide (B81097) group (-N₃), which serves as a bioorthogonal handle for "click chemistry." It reacts specifically with strained alkynes, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), in a catalyst-free SPAAC reaction to form a stable triazole linkage.

The distinct reactivities of the iodoacetyl and azide groups allow for a controlled, two-step conjugation strategy, making this compound a versatile tool in bioconjugation.

Key Applications

  • Antibody-Drug Conjugate (ADC) Development: this compound is ideal for linking thiol-containing cytotoxic payloads to antibodies that have been functionalized with a strained alkyne. The PEG spacer can help to improve the pharmacokinetic properties of the ADC and enable a higher drug-to-antibody ratio (DAR).

  • Targeted Drug Delivery: The linker can be used to attach targeting ligands (e.g., peptides, small molecules) to drug molecules or nanoparticles.

  • Protein and Peptide Labeling: Fluorophores, biotin, or other reporter molecules containing a thiol group can be conjugated to proteins or peptides that have been modified to contain a strained alkyne.

  • Surface Functionalization: Immobilization of biomolecules onto surfaces functionalized with strained alkynes.

Chemical Properties and Reaction Scheme

The fundamental reaction involves the formation of a stable triazole ring from the reaction of the azide group of this compound with a strained alkyne.

SPAAC_Reaction SPAAC Reaction with this compound cluster_reactants Reactants cluster_product Product Iodo_PEG3_N3 This compound Triazole_Product Stable Triazole Linkage Iodo_PEG3_N3->Triazole_Product + Strained_Alkyne Strained Alkyne (e.g., DBCO) Strained_Alkyne->Triazole_Product

Caption: General scheme of the SPAAC reaction.

Experimental Protocols

Protocol 1: Two-Step Antibody-Drug Conjugation (ADC) with a Thiol-Containing Payload

This protocol describes the conjugation of a thiol-containing payload to this compound, followed by the SPAAC reaction with a DBCO-functionalized antibody.

Workflow:

ADC_Workflow cluster_step1 Step 1: Payload-Linker Conjugation cluster_step2 Step 2: Antibody-Payload Conjugation (SPAAC) cluster_step3 Step 3: Purification & Analysis payload Thiol-Containing Payload payload_linker Payload-PEG3-N3 payload->payload_linker Thiol-Iodo Reaction (pH 7.5-8.5) linker This compound linker->payload_linker final_adc Antibody-Drug Conjugate (ADC) payload_linker->final_adc SPAAC Reaction (Physiological pH) dbco_mab DBCO-Functionalized Antibody dbco_mab->final_adc purification Purification (e.g., SEC) final_adc->purification analysis Characterization (DAR, etc.) purification->analysis

Caption: Workflow for two-step ADC synthesis.

Materials:

  • Thiol-containing payload

  • This compound

  • DBCO-functionalized antibody (prepare separately or obtain commercially)

  • Reaction Buffer A (Thiol-Iodo Reaction): Phosphate-buffered saline (PBS) or similar, pH 7.5-8.5. Must be free of thiols.

  • Reaction Buffer B (SPAAC Reaction): PBS, pH 7.4.

  • Anhydrous DMSO or DMF

  • Quenching reagent (e.g., N-acetylcysteine)

  • Desalting columns (e.g., PD-10) or other size-exclusion chromatography (SEC) system

Procedure:

Part A: Conjugation of Thiol-Payload to this compound

  • Payload Preparation: Dissolve the thiol-containing payload in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.

  • Linker Preparation: Dissolve this compound in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.

  • Reaction Setup: In a reaction tube, add the thiol-containing payload solution to Reaction Buffer A. Add a 1.5 to 3-fold molar excess of the this compound solution. The final concentration of the organic solvent should be kept low (<10%) to maintain the stability of the payload.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light. The iodoacetyl reaction is light-sensitive.

  • Quenching (Optional): Add a 10-fold molar excess of a quenching reagent like N-acetylcysteine to consume any unreacted this compound. Incubate for 20 minutes.

  • Purification: Purify the payload-PEG3-N3 conjugate using reverse-phase HPLC to remove unreacted starting materials. Lyophilize the purified product.

Part B: SPAAC Conjugation to DBCO-Functionalized Antibody

  • Antibody Preparation: Prepare the DBCO-functionalized antibody in Reaction Buffer B at a concentration of 1-10 mg/mL.

  • Payload-Linker Preparation: Dissolve the purified payload-PEG3-N3 conjugate in Reaction Buffer B (a small amount of DMSO can be used for initial dissolution if necessary).

  • SPAAC Reaction: Add a 3 to 10-fold molar excess of the payload-PEG3-N3 solution to the DBCO-functionalized antibody solution.

  • Incubation: Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C.

  • Purification: Remove the excess payload-linker conjugate using a desalting column or SEC equilibrated with PBS.

  • Characterization: Determine the protein concentration (e.g., by A280 measurement) and the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, HIC-HPLC, or mass spectrometry.

Quantitative Data Summary (ADC Protocol):

ParameterRecommended Value/RangeRationale
Thiol-Iodo Reaction
pH7.5 - 8.5Ensures sulfhydryl groups are sufficiently nucleophilic for reaction with the iodoacetyl group.
This compound:Payload Molar Ratio1.5 - 3 : 1A slight excess of the linker drives the reaction to completion.
Reaction Time1 - 2 hoursTypically sufficient for complete reaction at room temperature.
SPAAC Reaction
Payload-Linker:Antibody Molar Ratio3 - 10 : 1A molar excess of the payload-linker is used to achieve the desired DAR.
Antibody Concentration1 - 10 mg/mLA common concentration range for antibody conjugation reactions.
Reaction Time4 - 12 hoursSPAAC reactions are generally efficient; overnight incubation can ensure completion.

Note: These are starting recommendations. Optimal conditions may vary depending on the specific payload and antibody and should be determined empirically.

Protocol 2: Cell Surface Labeling via Metabolic Incorporation of Azides

This protocol describes the labeling of cell surface glycans with a thiol-containing fluorescent probe using this compound. This involves metabolically engineering the cell surface to display azide groups, which are then targeted in a two-step labeling process.

Workflow:

Cell_Labeling_Workflow cluster_step1 Step 1: Metabolic Labeling cluster_step2 Step 2: Probe-Linker Conjugation cluster_step3 Step 3: Cell Labeling (SPAAC) cluster_step4 Step 4: Analysis azide_sugar Azide-Modified Sugar (e.g., Ac4ManNAz) azide_cells Cells with Surface Azides azide_sugar->azide_cells Incubate 24-48h cells Live Cells cells->azide_cells labeled_cells Labeled Cells azide_cells->labeled_cells SPAAC Reaction thiol_probe Thiol-Containing Probe probe_linker Probe-PEG3-N3 thiol_probe->probe_linker Thiol-Iodo Reaction linker This compound linker->probe_linker probe_linker->labeled_cells + DBCO linker analysis Analysis (e.g., Microscopy, Flow Cytometry) labeled_cells->analysis

Caption: Workflow for two-step cell surface labeling.

Materials:

  • Azide-modified sugar (e.g., Ac₄ManNAz for sialic acid labeling)

  • Cell line of interest and appropriate culture medium

  • Thiol-containing fluorescent probe

  • This compound

  • DBCO-functionalized linker (if not directly labeling with a DBCO-probe)

  • PBS (Ca²⁺ and Mg²⁺ free for washing)

  • Live cell imaging buffer

Procedure:

  • Metabolic Labeling: Culture cells in the presence of an azide-modified sugar (e.g., 25-50 µM Ac₄ManNAz) for 24-48 hours to allow for incorporation into cell surface glycans.

  • Probe-Linker Conjugation: Prepare a probe-PEG3-N3 conjugate by reacting a thiol-containing fluorescent probe with this compound as described in Protocol 1, Part A. Purify the conjugate.

  • Cell Preparation: Gently harvest the azide-labeled cells and wash them twice with cold PBS to remove unincorporated azide sugar. Resuspend the cells in live cell imaging buffer.

  • SPAAC Labeling:

    • Option A (Direct Labeling): If a DBCO-functionalized probe is used, add it to the cell suspension (e.g., 10-50 µM final concentration) and incubate for 30-60 minutes at 37°C.

    • Option B (Two-Step Labeling with this compound): This is a more complex approach. First, react the azide-labeled cells with a DBCO-linker. After washing, react with the probe-PEG3-N3. This is less common than direct labeling. A more direct approach with this compound would be to first conjugate it to a DBCO-thiol, then react this construct with the azide-labeled cells.

  • Washing: Wash the cells three times with cold PBS to remove any unreacted probe.

  • Analysis: Analyze the labeled cells by fluorescence microscopy or flow cytometry.

Quantitative Data Summary (Cell Labeling):

ParameterRecommended Value/RangeRationale
Azide Sugar Concentration25 - 50 µMSufficient for metabolic incorporation without causing significant toxicity.
Metabolic Labeling Time24 - 48 hoursAllows for sufficient turnover and display of azide groups on the cell surface.
DBCO-Probe Concentration10 - 50 µMA starting range for efficient labeling of cell surface azides.
SPAAC Labeling Time30 - 60 minutesSPAAC reactions on live cells are typically rapid.

Note: These are starting recommendations. Optimal concentrations and incubation times should be determined empirically for each cell line and probe.

Disclaimer: These protocols are intended as a guide. Researchers should optimize the conditions for their specific applications. All work should be conducted in a safe and appropriate laboratory environment.

Application Notes and Protocols for Bioconjugation of Peptides with Iodo-PEG3-N3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent modification of peptides with polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, is a well-established strategy in drug development to enhance the therapeutic properties of peptides.[1] PEGylation can improve a peptide's solubility, extend its circulating half-life, reduce immunogenicity, and decrease proteolytic degradation.[1][2] The Iodo-PEG3-N3 linker is a heterobifunctional reagent that enables a two-step, site-specific conjugation strategy. This linker contains a terminal iodo group for reaction with nucleophilic residues on a peptide, such as the thiol group of cysteine, and a terminal azide (B81097) group for subsequent "click chemistry" reactions.[3][4]

This two-step approach offers precise control over the conjugation site and allows for the attachment of a wide variety of molecules, including imaging agents, targeting ligands, or cytotoxic drugs, through the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[3] This application note provides detailed protocols for the bioconjugation of a cysteine-containing peptide with this compound and subsequent click chemistry functionalization.

Principle of the Reaction

The bioconjugation process using this compound involves two sequential reactions:

  • Thiol-Reactive Conjugation: The iodoacetyl group at one end of the this compound linker reacts specifically with the sulfhydryl (thiol) group of a cysteine residue in the peptide via a nucleophilic substitution reaction. This forms a stable thioether bond.[5]

  • Click Chemistry: The azide group at the other end of the now peptide-conjugated PEG linker is then available for a highly efficient and selective reaction with an alkyne-functionalized molecule. This can be achieved through either a copper-catalyzed (CuAAC) or a copper-free (SPAAC) click reaction, forming a stable triazole linkage.

Materials and Equipment

Reagents:
  • Cysteine-containing peptide

  • This compound

  • Alkyne-functionalized molecule (e.g., alkyne-fluorophore, alkyne-biotin)

  • Reaction Buffer (e.g., Phosphate-buffered saline (PBS), pH 6.5-7.5, containing 1-5 mM EDTA)

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • DBCO- or BCN-functionalized molecule (for copper-free click chemistry)

  • Quenching solution (e.g., 100 mM N-acetyl cysteine)

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) solvents:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

  • Mass spectrometry matrix (e.g., sinapinic acid)

Equipment:
  • Reaction vials

  • Magnetic stirrer and stir bars

  • pH meter

  • Analytical and preparative RP-HPLC system with a C18 column

  • Lyophilizer

  • Mass spectrometer (e.g., MALDI-TOF or ESI-MS)

  • Nitrogen gas source

Experimental Protocols

Protocol 1: Thiol-Reactive Conjugation of Peptide with this compound

This protocol describes the site-specific conjugation of this compound to a cysteine residue on a peptide.

  • Peptide Preparation:

    • Dissolve the cysteine-containing peptide in the Reaction Buffer to a final concentration of 1-5 mg/mL.

    • If the peptide has existing disulfide bonds that need to be reduced to free the cysteine thiol, add a 5-10 fold molar excess of TCEP and incubate at room temperature for 30-60 minutes.

  • This compound Preparation:

    • Dissolve the this compound in a compatible solvent (e.g., DMSO or the Reaction Buffer) to a stock concentration of 10-20 mM.

  • Conjugation Reaction:

    • Add a 1.5 to 5-fold molar excess of the this compound solution to the peptide solution.

    • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring, protected from light. The reaction progress can be monitored by RP-HPLC.

  • Quenching the Reaction:

    • To stop the reaction, add a quenching solution, such as N-acetyl cysteine, to a final concentration that is in 2-5 fold molar excess to the unreacted this compound. Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Purify the resulting peptide-PEG3-N3 conjugate from excess reagents and byproducts using preparative RP-HPLC with a suitable gradient of Mobile Phase A and B.[]

    • Collect the fractions containing the desired product and confirm the identity and purity using analytical RP-HPLC and mass spectrometry.[7][8]

    • Lyophilize the pure fractions to obtain the peptide-PEG3-N3 conjugate as a powder.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis peptide_prep Dissolve and Reduce Peptide conjugation Incubate Peptide and this compound peptide_prep->conjugation Add to peg_prep Dissolve This compound peg_prep->conjugation Add to quench Quench Reaction conjugation->quench purify RP-HPLC Purification quench->purify analyze Mass Spectrometry Analysis purify->analyze

Workflow for Thiol-Reactive Conjugation
Protocol 2: Click Chemistry Functionalization of Peptide-PEG3-N3

This protocol details the copper-catalyzed click chemistry reaction (CuAAC) to conjugate an alkyne-modified molecule to the azide-functionalized peptide.

  • Reagent Preparation:

    • Dissolve the purified and lyophilized peptide-PEG3-N3 in a suitable buffer (e.g., PBS, pH 7.4) to a concentration of 1-5 mg/mL.

    • Prepare a stock solution of the alkyne-modified molecule in a compatible solvent (e.g., DMSO).

    • Prepare fresh stock solutions of:

      • Copper(II) sulfate (50 mM in water)

      • Sodium ascorbate (100 mM in water)

      • THPTA (50 mM in water)

  • Click Reaction:

    • In a reaction vial, combine the peptide-PEG3-N3 solution and the alkyne-modified molecule (use a 1.5 to 5-fold molar excess of the alkyne).

    • Add THPTA to the reaction mixture to a final concentration of 1 mM.

    • Add copper(II) sulfate to a final concentration of 0.5 mM.

    • Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.

    • Allow the reaction to proceed at room temperature for 1-4 hours with gentle stirring. Monitor the reaction progress by RP-HPLC.

  • Purification and Analysis:

    • Purify the final bioconjugate using preparative RP-HPLC.

    • Analyze the purified product by analytical RP-HPLC and mass spectrometry to confirm its identity, purity, and molecular weight.[9][10]

    • Lyophilize the pure fractions to obtain the final product.

G cluster_reagents Reagent Preparation cluster_click Click Reaction cluster_analysis Purification & Analysis peptide_azide Dissolve Peptide-PEG3-N3 mixing Combine Peptide-N3 and Alkyne peptide_azide->mixing alkyne_mol Dissolve Alkyne-Molecule alkyne_mol->mixing catalyst_prep Prepare Catalyst (CuSO4, NaAsc, THPTA) catalysis Add Catalyst and Incubate catalyst_prep->catalysis mixing->catalysis Initiate with purification RP-HPLC Purification catalysis->purification characterization Mass Spectrometry Analysis purification->characterization

CuAAC Click Chemistry Workflow

Data Presentation

The following tables summarize typical quantitative data expected from the bioconjugation and purification processes. Actual results will vary depending on the specific peptide and reaction conditions.

Table 1: Thiol-Reactive Conjugation of Peptide with this compound

ParameterTypical ValueMethod of Determination
Peptide Concentration 1-5 mg/mLUV-Vis Spectroscopy
Molar Ratio (Peptide:this compound) 1:1.5 to 1:5Calculation
Reaction Time 1-2 hours (RT) or overnight (4°C)RP-HPLC Monitoring
Conversion Efficiency > 90%RP-HPLC
Post-Purification Yield 50-70%Gravimetric/UV-Vis
Post-Purification Purity > 95%Analytical RP-HPLC

Table 2: Click Chemistry Functionalization of Peptide-PEG3-N3

ParameterTypical ValueMethod of Determination
Peptide-PEG3-N3 Concentration 1-5 mg/mLUV-Vis Spectroscopy
Molar Ratio (Peptide-N3:Alkyne) 1:1.5 to 1:5Calculation
Reaction Time 1-4 hours (RT)RP-HPLC Monitoring
Conversion Efficiency > 95%RP-HPLC
Post-Purification Yield 60-80%Gravimetric/UV-Vis
Post-Purification Purity > 98%Analytical RP-HPLC

Applications

The bioconjugation of peptides with this compound opens up a wide range of applications in research and drug development:

  • Development of Antibody-Drug Conjugates (ADCs): The peptide can serve as a targeting ligand, and a cytotoxic drug can be attached via click chemistry.

  • In Vivo Imaging: A fluorescent dye or a chelating agent for a radionuclide can be conjugated to the peptide for tracking its distribution in vivo.

  • Targeted Drug Delivery: The peptide can direct a therapeutic agent to a specific cell type or tissue.

  • PROTACs: this compound can be used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs).[3]

  • Improving Pharmacokinetics: The PEG linker itself enhances the pharmacokinetic properties of the peptide.[1]

Conclusion

The this compound linker provides a versatile and efficient tool for the site-specific bioconjugation of peptides. The two-step process, involving a thiol-reactive conjugation followed by a click chemistry reaction, allows for precise control over the modification and the attachment of a diverse array of functional molecules. The detailed protocols and expected quantitative outcomes presented in these application notes serve as a valuable resource for researchers and scientists in the field of peptide modification and drug development.

References

Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Development using Iodo-PEG3-N3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Iodo-PEG3-N3 in ADC Development

Antibody-Drug Conjugates (ADCs) are a transformative class of cancer therapeutics that combine the specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic drugs. The linker molecule, which connects the antibody and the payload, is a critical component that dictates the stability, efficacy, and safety of the ADC.

This compound is a heterobifunctional linker designed for the synthesis of ADCs. It features two key reactive groups separated by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer:

  • Iodo Group: A reactive group that can form a stable thioether bond with sulfhydryl groups of cysteine residues on the antibody. This allows for site-specific conjugation to engineered cysteines or to native cysteines exposed after the reduction of interchain disulfide bonds.

  • Azide (B81097) Group: A bioorthogonal handle for "click chemistry." It can react with alkyne- or cyclooctyne-modified drug payloads via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the more biocompatible Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

  • PEG3 Spacer: The short polyethylene glycol chain enhances the hydrophilicity of the linker. This can improve the solubility and stability of the final ADC, reduce aggregation, and potentially lead to a better pharmacokinetic profile and a wider therapeutic window.[1]

This document provides detailed protocols for the synthesis and characterization of an ADC using the this compound linker.

Experimental Workflow Overview

The development of an ADC using this compound follows a two-stage conjugation strategy. First, the linker is attached to the antibody via the iodo group. Second, the drug payload is "clicked" onto the azide group of the antibody-linker conjugate.

ADC_Workflow cluster_0 Stage 1: Antibody-Linker Conjugation cluster_1 Stage 2: Payload Attachment (Click Chemistry) cluster_2 Stage 3: Characterization mAb Monoclonal Antibody (mAb) Reduction Antibody Reduction (e.g., with TCEP) mAb->Reduction Expose Cysteine Thiols Conjugation1 Thiol-Iodo Reaction Reduction->Conjugation1 IodoPEG3N3 This compound Linker IodoPEG3N3->Conjugation1 Purification1 Purification of mAb-Linker Conjugate Conjugation1->Purification1 Removal of excess linker SPAAC SPAAC Reaction Purification1->SPAAC Drug Alkyne-Modified Drug Payload Drug->SPAAC Purification2 Purification of Final ADC SPAAC->Purification2 Removal of excess payload Characterization DAR Analysis (HIC) Purity/Aggregation (SEC) In Vitro Cytotoxicity (MTT) Purification2->Characterization

Caption: Overall experimental workflow for ADC synthesis and characterization.

Quantitative Data Summary: The Impact of PEG Linkers

While specific quantitative data for this compound is not extensively published, the inclusion of PEG linkers in ADCs has well-documented benefits. The following tables summarize representative data from studies on various PEGylated ADCs, which can serve as a general guide for the expected impact of using a PEGylated linker like this compound.

Table 1: Effect of PEGylation on ADC Pharmacokinetics (PK)

ADC ConstructLinker TypePlasma Half-life (hours)Reference
Affibody-MMAENon-PEGylated0.33[2]
Affibody-PEG4k-MMAE4 kDa PEG0.82[2]
Affibody-PEG10k-MMAE10 kDa PEG3.65[2]

Table 2: Influence of PEG Linkers on In Vitro Cytotoxicity

ADC ConstructLinker TypeIC50 (nM)Fold Change vs. Non-PEGylatedReference
Affibody-MMAENon-PEGylated1.2-[2]
Affibody-PEG4k-MMAE4 kDa PEG5.44.5x increase[2]
Affibody-PEG10k-MMAE10 kDa PEG27.022.5x increase[2]

Table 3: Impact of PEG Linkers on ADC Stability (Thermal Stress)

ADC ConstructDARMonomer Content after 28 days at 40°CReference
Non-PEGylated ADC (Hypothetical)~4Often significant aggregation[3]
PEGylated ADC (FG-ADC)4>90%[3]
PEGylated ADC (VAG-ADC)4>90%[3]
PEGylated ADC (FG-ADC)8~76%[3]

Note: The data presented are illustrative and sourced from studies using different antibodies, payloads, and PEG linker lengths. The actual performance of an ADC with this compound will be context-dependent and requires experimental validation.

Detailed Experimental Protocols

Protocol 1: Antibody-Linker Conjugation via Cysteine Thiols

This protocol describes the conjugation of the iodo- end of this compound to cysteine residues of a monoclonal antibody. It is adapted from established methods for iodoacetamide-based conjugation.[4][5]

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

  • This compound linker

  • Conjugation Buffer: 50 mM Borate buffer with 5 mM EDTA, pH 8.5

  • Quenching Solution: 10 mM N-acetylcysteine

  • Purification system: Size-Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF)

  • Anhydrous Dimethylacetamide (DMA) or Dimethyl Sulfoxide (DMSO)

Procedure:

  • Antibody Reduction (Partial):

    • Start with the antibody at a concentration of 10-15 mg/mL in a suitable buffer (e.g., DPBS with 5 mM EDTA, pH 7.0).

    • Add a 5-fold molar excess of TCEP (from a freshly prepared 5 mM stock in water).

    • Incubate at 37°C for 1.5 hours to reduce the interchain disulfide bonds.

    • Cool the reaction mixture to room temperature.

  • Linker Conjugation:

    • Immediately after reduction, perform a buffer exchange into the Conjugation Buffer (pH 8.5) using a desalting column.

    • Prepare a 10 mM stock solution of this compound in anhydrous DMA or DMSO. Note: Prepare this solution immediately before use as iodo-reagents can be light-sensitive and unstable in solution.[6]

    • Add an 8- to 15-fold molar excess of the this compound stock solution to the reduced antibody. The final concentration of the organic solvent should not exceed 10% (v/v).

    • Incubate the reaction for 1.5 to 2 hours at room temperature in the dark. The reaction of iodo-groups with thiols is most efficient at a slightly alkaline pH (8.0-8.5).[7][8]

  • Quenching:

    • To stop the reaction, add the Quenching Solution to a final concentration of 1 mM to react with any excess this compound.

    • Incubate for 15 minutes at room temperature.

  • Purification of Antibody-Linker Conjugate:

    • Purify the resulting mAb-PEG3-N3 conjugate to remove unreacted linker, quenching agent, and any aggregates.

    • Method A (SEC): Use a suitable SEC column (e.g., Sephadex G-25) equilibrated with PBS (pH 7.4).

    • Method B (TFF): Use a TFF system with an appropriate molecular weight cut-off membrane (e.g., 30 kDa) and perform diafiltration against PBS (pH 7.4).[9]

    • Concentrate the purified conjugate to the desired concentration.

Protocol 2: Payload Attachment via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This copper-free click chemistry protocol describes the attachment of a DBCO (dibenzocyclooctyne)-modified drug payload to the azide-functionalized antibody.

Materials:

  • Purified mAb-PEG3-N3 conjugate from Protocol 1

  • DBCO-modified cytotoxic drug payload

  • Anhydrous, amine-free DMSO

  • Reaction Buffer: PBS, pH 7.4

  • Purification system (SEC or HIC)

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the DBCO-modified drug payload in anhydrous DMSO.

  • SPAAC Reaction:

    • To the purified mAb-PEG3-N3 conjugate (at 5-10 mg/mL in Reaction Buffer), add a 5- to 10-fold molar excess of the DBCO-payload stock solution.[10]

    • Ensure the final DMSO concentration is below 10% (v/v) to prevent antibody denaturation.

    • Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C, protected from light.[10]

  • Purification of the Final ADC:

    • Remove the excess, unreacted DBCO-payload and any remaining organic solvent using SEC or TFF as described in Protocol 1, Step 4.

    • The final ADC can be further purified using Hydrophobic Interaction Chromatography (HIC) to separate species with different drug-to-antibody ratios (DARs) if a more homogeneous product is desired.[11]

    • Store the final ADC in a suitable formulation buffer at 2-8°C.

ADC Characterization Protocols

Protocol 3: Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC

Hydrophobic Interaction Chromatography (HIC) separates ADC species based on their hydrophobicity. Since the drug payload is typically hydrophobic, species with more drugs attached will be more hydrophobic and elute later.[12][13]

HIC_Principle cluster_0 HIC Separation Principle cluster_1 Result Interpretation Injection ADC Mixture Injection (High Salt Buffer) Column HIC Column (Hydrophobic Stationary Phase) Injection->Column Binding Elution Gradient Elution (Decreasing Salt Concentration) Column->Elution Separation Detector UV Detector (280nm) Elution->Detector DAR0 DAR 0 (Unconjugated mAb) Elution->DAR0 Early Elution (Less Hydrophobic) DAR8 DAR 8 Elution->DAR8 Late Elution (More Hydrophobic) Chromatogram Chromatogram (Separated DAR Species) Detector->Chromatogram DAR2 DAR 2 DAR4 DAR 4 DAR6 DAR 6

Caption: Principle of DAR analysis by HIC-HPLC.

Materials:

  • HIC column (e.g., Tosoh Butyl-NPR)

  • HPLC system with a UV detector

  • Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 6.95

  • Mobile Phase B: 75% 25 mM Sodium Phosphate (pH 6.95) / 25% Isopropanol (v/v)

Procedure:

  • Sample Preparation: Dilute the purified ADC to 1 mg/mL in Mobile Phase A.

  • Chromatography:

    • Equilibrate the HIC column with 100% Mobile Phase A.

    • Inject 20-50 µg of the ADC sample.

    • Run a linear gradient from 0% to 100% Mobile Phase B over 30-40 minutes.

    • Monitor the absorbance at 280 nm.

  • Data Analysis:

    • Integrate the peak areas for each species (DAR0, DAR2, DAR4, etc.).

    • Calculate the weighted average DAR using the following formula: DAR = Σ (% Peak Area of Species * Number of Drugs per Species) / 100[12][14]

Protocol 4: Analysis of Purity and Aggregation by SEC-HPLC

Size-Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic radius. It is the standard method to quantify high molecular weight species (aggregates) and fragments.[15][16]

Materials:

  • SEC column (e.g., Agilent AdvanceBio SEC 300Å)

  • HPLC system with a UV detector

  • Mobile Phase: 150 mM Sodium Phosphate, pH 6.8

Procedure:

  • Sample Preparation: Dilute the ADC to 1 mg/mL in the mobile phase.

  • Chromatography:

    • Equilibrate the column with the mobile phase.

    • Inject 10-20 µg of the ADC sample.

    • Run an isocratic elution for 15-20 minutes.

    • Monitor the absorbance at 280 nm.

  • Data Analysis:

    • Identify and integrate the peaks corresponding to aggregates, the monomer, and any fragments.

    • Calculate the percentage of each species by dividing its peak area by the total peak area. A high monomer percentage (>95%) is desirable.

Protocol 5: In Vitro Cytotoxicity Assessment by MTT Assay

The MTT assay is a colorimetric method to assess cell viability and determine the cytotoxic potency (IC50) of the ADC.[17][18][19]

Materials:

  • Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Purified ADC, unconjugated antibody, and free drug payload

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization Solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of the ADC, unconjugated antibody, and free drug in complete culture medium.

    • Remove the old medium from the cells and add 100 µL of the treatment solutions. Include untreated cells as a negative control.

  • Incubation:

    • Incubate the plate for 72-120 hours at 37°C, 5% CO₂.

  • MTT Addition and Solubilization:

    • Add 20 µL of MTT solution to each well and incubate for 2-4 hours.[19]

    • Carefully aspirate the medium and add 150 µL of Solubilization Solution to each well to dissolve the formazan (B1609692) crystals.[17]

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percent viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Conclusion

The this compound linker offers a versatile and efficient tool for the development of next-generation ADCs. Its heterobifunctional nature allows for a controlled, two-step conjugation process, combining the reliability of thiol-iodo chemistry with the bioorthogonality of click chemistry. The integrated PEG spacer provides inherent advantages in terms of solubility and stability. The protocols outlined in this document provide a comprehensive framework for the synthesis, purification, and characterization of ADCs using this promising linker technology, enabling researchers to develop safer and more effective targeted cancer therapies.

References

Surface Functionalization of Nanoparticles with Iodo-PEG3-N3: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface functionalization of nanoparticles is a critical step in the development of targeted drug delivery systems, advanced imaging agents, and novel therapeutics. Polyethylene (B3416737) glycol (PEG) linkers are widely employed to enhance the biocompatibility and circulation time of nanoparticles by reducing opsonization and clearance by the reticuloendothelial system.[1][2] The heterobifunctional linker, Iodo-PEG3-N3, offers a versatile platform for nanoparticle modification. The iodo group allows for covalent attachment to the nanoparticle surface through nucleophilic substitution, while the terminal azide (B81097) group enables the subsequent conjugation of targeting moieties, therapeutic agents, or imaging probes via "click chemistry."[3]

This document provides detailed application notes and experimental protocols for the surface functionalization of nanoparticles using this compound. It covers the initial PEGylation step, subsequent bio-conjugation using click chemistry, and methods for characterization and quantification of surface modification.

Applications

Nanoparticles functionalized with this compound are precursors to a wide array of advanced nanomaterials. The terminal azide group serves as a versatile handle for the attachment of various molecules through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bio-orthogonal click chemistry reaction.[4]

Potential Applications Include:

  • Targeted Drug Delivery: Conjugation of targeting ligands such as peptides (e.g., RGD), antibodies, or small molecules allows for the specific delivery of therapeutic payloads to diseased cells and tissues, enhancing efficacy and reducing off-target effects.[5][6]

  • Advanced Bioimaging: Attachment of fluorescent dyes or contrast agents enables the use of these nanoparticles for in vivo and in vitro imaging applications.

  • Theranostics: Co-delivery of therapeutic and diagnostic agents on a single nanoparticle platform.

  • Fundamental Research: Creation of well-defined nanoparticle surfaces for studying biological interactions and cellular uptake mechanisms.

Experimental Protocols

Protocol 1: Functionalization of Amine-Modified Nanoparticles with this compound

This protocol describes the covalent attachment of this compound to nanoparticles with surface amine groups (e.g., amine-functionalized silica (B1680970) or iron oxide nanoparticles). The reaction proceeds via a nucleophilic substitution where the amine group displaces the iodide.

Materials:

  • Amine-functionalized nanoparticles

  • This compound

  • Anhydrous, non-amine containing solvent (e.g., Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO))[7]

  • Non-nucleophilic base (e.g., N,N-Diisopropylethylamine (DIPEA))

  • Reaction vessel

  • Magnetic stirrer

  • Centrifuge

  • Phosphate-buffered saline (PBS)

Procedure:

  • Nanoparticle Suspension: Disperse the amine-functionalized nanoparticles in the anhydrous solvent to a desired concentration (e.g., 1 mg/mL). Sonicate briefly if necessary to ensure a homogenous suspension.

  • Reagent Preparation: In a separate vial, dissolve this compound in a small amount of the anhydrous solvent.

  • Reaction Setup: To the nanoparticle suspension, add a 10-50 fold molar excess of this compound.

  • Base Addition: Add DIPEA to the reaction mixture. The molar excess of DIPEA should be at least equivalent to the molar excess of the this compound linker to act as a proton scavenger.

  • Reaction: Allow the reaction to proceed for 24-48 hours at room temperature with continuous stirring.

  • Purification:

    • Pellet the functionalized nanoparticles by centrifugation. The speed and duration will depend on the nanoparticle size and density.

    • Remove the supernatant containing unreacted reagents.

    • Resuspend the nanoparticle pellet in fresh solvent (e.g., DMF or DMSO) and repeat the centrifugation and resuspension steps at least three times to wash the nanoparticles.

    • For the final wash, resuspend the nanoparticles in a buffer suitable for storage and downstream applications, such as PBS.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Bioconjugation

This protocol details the "click" reaction to conjugate an alkyne-containing molecule (e.g., a targeting peptide like alkyne-RGD) to the azide-functionalized nanoparticles from Protocol 1.

Materials:

  • Azide-functionalized nanoparticles (from Protocol 1)

  • Alkyne-containing molecule (e.g., Alkyne-cRGDfK)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, to stabilize Cu(I) and protect biomolecules)[8]

  • Deionized water or appropriate buffer

  • Reaction vessel

  • Centrifuge

Procedure:

  • Nanoparticle Suspension: Disperse the azide-functionalized nanoparticles in deionized water or a suitable buffer.

  • Reagent Preparation:

    • Prepare a stock solution of the alkyne-containing molecule in a compatible solvent.

    • Prepare fresh stock solutions of CuSO₄ and sodium ascorbate in deionized water.

  • Reaction Mixture:

    • To the nanoparticle suspension, add the alkyne-containing molecule. The molar ratio of alkyne to azide can be varied to control the degree of surface functionalization.

    • If using, add the THPTA ligand to the mixture.

  • "Click" Reaction Initiation:

    • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄ solution. A typical final concentration is 1 mM sodium ascorbate and 0.1 mM CuSO₄.[6]

    • The reaction should proceed at room temperature with gentle mixing for 1-4 hours.

  • Purification:

    • Pellet the conjugated nanoparticles by centrifugation.

    • Remove the supernatant containing unreacted reagents and catalyst.

    • Wash the nanoparticles by resuspending in fresh buffer and repeating the centrifugation step at least three times.

    • Resuspend the final product in the desired buffer for storage.

Data Presentation

Successful surface functionalization should be confirmed and quantified using various analytical techniques. The following table summarizes key characterization methods and presents example data for a hypothetical nanoparticle system.

Characterization TechniqueParameter MeasuredUnmodified NanoparticlesAfter this compound FunctionalizationAfter RGD Conjugation
Dynamic Light Scattering (DLS) Hydrodynamic Diameter (nm)100 ± 5115 ± 6125 ± 7
Zeta Potential Surface Charge (mV)+25 ± 3+10 ± 2-5 ± 2
Fourier-Transform Infrared Spectroscopy (FTIR) Surface Functional GroupsAmine peaks (~3300 cm⁻¹)Azide peak (~2100 cm⁻¹)Amide I & II peaks (~1650 & 1540 cm⁻¹)
1H NMR Spectroscopy PEG Surface Density (chains/100 nm²)N/A~2.5[9]~2.5
Isothermal Titration Calorimetry (ITC) Mucin Binding (µg/m²)501015

Note: The values presented in this table are for illustrative purposes and will vary depending on the specific nanoparticle system and experimental conditions.

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the two-step process for creating targeted nanoparticles using this compound.

G cluster_0 Step 1: PEGylation cluster_1 Step 2: Bioconjugation (Click Chemistry) AmineNP Amine-Functionalized Nanoparticle AzideNP Azide-Functionalized Nanoparticle AmineNP->AzideNP Nucleophilic Substitution IodoPEG This compound IodoPEG->AzideNP TargetedNP RGD-Targeted Nanoparticle AzideNP->TargetedNP CuAAC Reaction AlkyneRGD Alkyne-RGD AlkyneRGD->TargetedNP Catalyst CuSO4 / Sodium Ascorbate Catalyst->TargetedNP

Caption: Workflow for nanoparticle functionalization.

Signaling Pathway: RGD-Targeted Nanoparticle Interaction with STING Pathway

RGD-functionalized nanoparticles can target cells overexpressing integrin receptors. Upon cellular uptake, components of the nanoparticle or the nanoparticle itself can potentially activate intracellular signaling pathways. For instance, manganese-containing nanoparticles have been shown to activate the STING (Stimulator of Interferon Genes) pathway, leading to an anti-tumor immune response.[2][4]

G cluster_cell Target Cell NP RGD-Functionalized Nanoparticle Integrin Integrin Receptor (e.g., αvβ3) NP->Integrin Binds Endocytosis Receptor-Mediated Endocytosis Integrin->Endocytosis Endosome Endosome Endocytosis->Endosome Release Nanoparticle/ Ion Release Endosome->Release cGAS cGAS Release->cGAS Activates STING STING (ER Membrane) cGAS->STING Activates TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 Nucleus Nucleus pIRF3->Nucleus Translocates to IFN Type I Interferon (IFN) Genes Nucleus->IFN Upregulates Response Anti-tumor Immune Response IFN->Response

Caption: RGD-NP interaction and STING pathway activation.

References

Troubleshooting & Optimization

How to improve low yield in Iodo-PEG3-N3 reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to the synthesis of Iodo-PEG3-N3, particularly focusing on improving low reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the common synthetic pathway for this compound, and at which stage do yield issues typically occur?

A1: A common and direct method for synthesizing this compound is through the iodination of a corresponding alcohol precursor, typically Hydroxy-PEG3-Azide (HO-PEG3-N3). This is a single-step conversion where the hydroxyl (-OH) group is substituted with an iodine atom.

The primary stage where researchers face yield issues is the iodination step itself. Incomplete conversion, reagent degradation, and the formation of side products are common culprits for low yields. The iodide is an excellent leaving group, making the product reactive and potentially susceptible to degradation or further reaction if not handled properly during workup and purification.[1][2]

Synthesis_Workflow start_material HO-PEG3-N3 (Starting Material) reaction_step Iodination Reaction (Anhydrous Conditions) start_material->reaction_step reagents Iodinating Reagents (e.g., PPh3, I2, Imidazole) reagents->reaction_step crude_product Crude Product Mixture reaction_step->crude_product Low Yield Point purification Purification (e.g., Column Chromatography) crude_product->purification final_product Pure this compound purification->final_product

Caption: General workflow for the synthesis of this compound.

Q2: My iodination reaction yield is consistently low. What are the most common causes and how can I optimize the reaction?

A2: Low yields in the iodination of alcohols like HO-PEG3-N3 can stem from several factors. The key is to systematically investigate your reaction conditions, reagents, and setup.

Common Causes & Troubleshooting Steps:

  • Reagent Quality and Handling:

    • Moisture: Iodination reactions, especially the Appel reaction, are highly sensitive to water. Ensure all glassware is oven-dried, and use anhydrous solvents.[3]

    • Reagent Purity: Use high-purity triphenylphosphine (B44618) (PPh₃), iodine (I₂), and imidazole (B134444). PPh₃ can oxidize over time to triphenylphosphine oxide, which is unreactive.

    • Iodine Sublimation: Iodine can sublime. Ensure it is weighed quickly and the reaction vessel is sealed.

  • Reaction Conditions:

    • Temperature: The reaction may require specific temperature control. While some reactions start at 0°C to control the initial exothermic reaction between PPh₃ and I₂, others may need gentle heating to proceed to completion.[4]

    • Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC). Insufficient reaction time will leave starting material, while excessively long times can lead to side products or degradation.

    • Order of Addition: For an Appel reaction, it is common to first mix PPh₃ and imidazole in an anhydrous solvent, cool the mixture, and then add iodine portion-wise. The alcohol (HO-PEG3-N3) is typically added last.

  • Choice of Iodination Method:

    • If one method provides poor yields, consider alternatives. The Appel reaction is common, but other systems might be more suitable for your specific substrate.[5][6]

Data Presentation: Comparison of Common Iodination Methods for Alcohols

MethodReagentsTypical SolventTemperatureKey Considerations
Appel Reaction PPh₃, I₂, ImidazoleDCM, Acetonitrile (B52724)0°C to RTHighly sensitive to moisture. Inversion of stereochemistry occurs.[6]
Phosphorus/Iodine Red Phosphorus, I₂Refluxing alcoholHeat/RefluxThe active reagent, PI₃, is formed in situ.[7]
NaBH₄/I₂ System NaBH₄, I₂1,4-DioxaneRT to 65°CInexpensive and readily available reagents.[5]
ZrCl₄/NaI System ZrCl₄, NaIAnhydrous AcetonitrileRefluxProvides excellent yields for a range of alcohols.[8]

digraph "Troubleshooting_Tree" {
graph [splines=ortho, nodesep=0.4];
node [shape=box, style="filled", fontname="Arial", fontsize=12, margin="0.2,0.1"];
edge [fontname="Arial", fontsize=10];

// Node Definitions start [label="Low Yield in Iodination", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; q1 [label="Is starting material\n(HO-PEG3-N3) consumed?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; a1_yes [label="Check for Side Products\n or Degradation", fillcolor="#F1F3F4", fontcolor="#202124"]; a1_no [label="Reaction Not Proceeding", fillcolor="#F1F3F4", fontcolor="#202124"]; q2 [label="Are reagents fresh\nand anhydrous?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; a2_yes [label="Optimize Reaction Conditions\n(Temp, Time, Stoichiometry)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; a2_no [label="Use fresh, dry reagents\nand anhydrous solvent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; q3 [label="Is workup/purification\ncausing loss?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; a3_yes [label="Optimize purification method\n(e.g., change silica (B1680970) gel,\nadjust solvent polarity)", fillcolor="#34A853", fontcolor="#FFFFFF"]; a3_no [label="Consider alternative\niodination method", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> q1; q1 -> a1_yes [label="Yes"]; q1 -> a1_no [label="No"]; a1_no -> q2; q2 -> a2_yes [label="Yes"]; q2 -> a2_no [label="No"]; a1_yes -> q3; a2_yes -> q3; q3 -> a3_yes [label="Yes"]; q3 -> a3_no [label="No"]; }

Caption: Troubleshooting decision tree for low-yield iodination.

Q3: What are the best practices for storing reagents and the final this compound product?

A3: Proper storage is critical for both starting materials and the final product to ensure high yields and product stability.

  • Iodine: Store in a tightly sealed container in a cool, dark, and dry place. It is corrosive and sublimes at room temperature.

  • Triphenylphosphine (PPh₃): It is air-sensitive and can oxidize. Store under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.

  • Anhydrous Solvents: Use freshly dried solvents or purchase high-quality anhydrous solvents and store them over molecular sieves.

  • This compound (Final Product): The product is light-sensitive and, due to the reactive iodide group, should be stored in a dark container at -20°C.[2][9] For long-term storage, desiccate to protect from moisture.[2]

Q4: What are the recommended methods for purifying this compound?

A4: The purification method depends on the scale of the reaction and the nature of the impurities.

  • Flash Column Chromatography: This is the most common method for lab-scale synthesis.

    • Stationary Phase: Silica gel is typically used.

    • Mobile Phase: A gradient of ethyl acetate (B1210297) in hexanes or dichloromethane (B109758) in hexanes is often effective. The high polarity of the PEG linker may require a more polar solvent system.[10]

    • Monitoring: Use TLC with a suitable stain (like potassium permanganate (B83412) or iodine) as PEG compounds may not be strongly UV-active.[10]

  • Reversed-Phase HPLC (RP-HPLC): For achieving very high purity, preparative RP-HPLC is an excellent choice.[10][11]

    • Column: A C18 or C8 column is generally effective for PEG-containing molecules.[10][11]

    • Mobile Phase: A gradient of acetonitrile or methanol (B129727) in water is used. A modifier like 0.1% trifluoroacetic acid (TFA) is often added to improve peak shape.[11]

Data Presentation: Example RP-HPLC Gradient for Purification

Time (min)% Water (0.1% TFA)% Acetonitrile (0.1% TFA)Flow Rate
0955As recommended
5955As recommended
45595As recommended
50595As recommended
55955As recommended
60955As recommended

Note: This is a generic gradient and should be optimized for your specific separation.[11]

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound via Appel Reaction

This protocol describes the conversion of HO-PEG3-N3 to this compound using triphenylphosphine and iodine.

Materials:

  • HO-PEG3-N3

  • Triphenylphosphine (PPh₃)

  • Iodine (I₂)

  • Imidazole

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon line, ice bath

Methodology:

  • Set up an oven-dried round-bottom flask with a magnetic stir bar under an inert atmosphere (N₂ or Ar).

  • Add triphenylphosphine (1.5 equivalents) and imidazole (1.5 equivalents) to the flask.

  • Add anhydrous DCM via syringe and stir the mixture until all solids dissolve.

  • Cool the flask to 0°C in an ice bath.

  • Slowly add iodine (1.5 equivalents) portion-wise. The solution will turn dark brown as the PPh₃-I₂ complex forms.

  • Once the iodine is fully added, add a solution of HO-PEG3-N3 (1.0 equivalent) in a small amount of anhydrous DCM dropwise to the reaction mixture at 0°C.

  • Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to neutralize excess iodine. The brown color should disappear.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Flash Column Chromatography

This protocol details the purification of the crude product from Protocol 1.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Solvents: Hexanes, Ethyl Acetate (or Dichloromethane)

  • Glass column, collection tubes, TLC plates

Methodology:

  • Prepare a silica gel slurry in a low-polarity solvent (e.g., 100% hexanes) and pack the column.

  • Dissolve the crude product in a minimal amount of the elution solvent or DCM.

  • Load the sample onto the top of the silica gel column.

  • Begin elution with a low-polarity mobile phase (e.g., 10% Ethyl Acetate in Hexanes).

  • Gradually increase the polarity of the mobile phase (gradient elution) to elute the product. The exact gradient should be determined by preliminary TLC analysis.

  • Collect fractions and analyze them by TLC.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield pure this compound. Confirm identity and purity using ¹H NMR and mass spectrometry.

References

Technical Support Center: Iodo-PEG3-N3 Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals using Iodo-PEG3-N3 in click chemistry reactions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a bifunctional linker molecule containing a highly reactive iodide group and an azide (B81097) group, connected by a hydrophilic 3-unit polyethylene (B3416737) glycol (PEG) spacer. The iodide is a potent alkylating agent that readily reacts with nucleophiles like thiols, amines, and phenolates.[1][2] The azide group is used in "click chemistry," most commonly in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction to form a stable triazole linkage with an alkyne-containing molecule.[3][4] It is frequently used in bioconjugation, drug delivery, and the synthesis of PROTACs (Proteolysis Targeting Chimeras).[3]

Q2: How should I store and handle this compound?

A2: For long-term storage, this compound should be kept at -20°C in the dark and desiccated.[2][5] It is stable for up to 24 months under these conditions.[2] For short-term transport, it can be kept at room temperature for up to three weeks.[2] Avoid prolonged exposure to light.

Q3: What is the fundamental principle of the CuAAC click chemistry reaction?

A3: The CuAAC reaction is a highly efficient and specific 1,3-dipolar cycloaddition between an azide (like the one in this compound) and a terminal alkyne.[6] This reaction is catalyzed by a copper(I) species, which significantly accelerates the rate of reaction and ensures the formation of the 1,4-disubstituted triazole regioisomer.[4][7] The resulting triazole ring is exceptionally stable and does not easily undergo cleavage, oxidation, or reduction.[6]

Q4: Can I use this compound in copper-free click chemistry?

A4: Yes, the azide group in this compound can participate in copper-free click chemistry, specifically in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions. This involves reacting it with a strained alkyne, such as DBCO (dibenzocyclooctyne) or BCN (bicyclo[6.1.0]nonyne), and does not require a copper catalyst, which can be advantageous when working with sensitive biological systems where copper toxicity is a concern.[3][8]

Troubleshooting Guide for Low Reaction Yield

Low or no yield in your this compound click chemistry reaction can be attributed to several factors. The following section provides a systematic approach to troubleshooting these issues.

Problem: Low or No Product Formation

Potential Cause 1: Inactive Copper Catalyst

The CuAAC reaction requires the copper catalyst to be in the +1 oxidation state (Cu(I)). Copper(II) salts (e.g., CuSO₄) are often used as the copper source due to their stability, but they must be reduced to Cu(I) in situ. The active Cu(I) can also be readily oxidized to the inactive Cu(II) state by dissolved oxygen in the reaction mixture.

Solutions:

  • Use a Reducing Agent: Always include a reducing agent in your reaction mixture to convert Cu(II) to Cu(I) and maintain its active state. Sodium ascorbate (B8700270) is a common choice.[9] Ensure your sodium ascorbate is fresh, as it can degrade over time.

  • Degas Your Solvents: Before adding the copper catalyst, thoroughly degas all solvents and solutions by bubbling with an inert gas like argon or nitrogen, or by using a sonication/vacuum cycle.[10]

  • Use a Copper(I) Source Directly: You can use a Cu(I) salt like CuBr or CuI directly, but these are less stable and require careful handling under an inert atmosphere.

Potential Cause 2: Poor Reagent Quality or Stability

The purity and stability of your this compound and the corresponding alkyne are crucial for a successful reaction.

Solutions:

  • Verify Reagent Purity: Confirm the purity of your starting materials using analytical techniques such as NMR or mass spectrometry.

  • Proper Storage: Ensure that this compound has been stored correctly at -20°C in the dark and desiccated.

Potential Cause 3: Suboptimal Reaction Conditions

The stoichiometry of reactants, solvent choice, temperature, and reaction time all play a significant role in the reaction outcome.

Solutions:

  • Optimize Reactant Ratios: While a 1:1 molar ratio of azide to alkyne is theoretically sufficient, using a slight excess (1.1 to 2 equivalents) of one reactant can sometimes drive the reaction to completion. The concentration of reactants is also critical; low concentrations can lead to slow reaction rates.[11]

  • Solvent Selection: A mixture of water with an organic co-solvent like DMSO, t-BuOH, or DMF is often used to ensure all reactants are fully dissolved.[12]

  • Temperature and Time: Most click reactions proceed efficiently at room temperature within 1-2 hours.[2] However, if the reaction is sluggish, gentle heating (e.g., to 45-60°C) can increase the rate.[10]

  • Use of Ligands: Copper-coordinating ligands such as TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) or the more water-soluble THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) can significantly accelerate the reaction and protect the copper catalyst from oxidation and precipitation.

Problem: Formation of Side Products or Precipitates

Potential Cause 1: Alkyne Homocoupling

In the presence of oxygen, the copper catalyst can promote the oxidative homocoupling of terminal alkynes, leading to the formation of diynes.

Solutions:

  • Thorough Degassing: Rigorous degassing of the reaction mixture is the most effective way to prevent this side reaction.

  • Sufficient Reducing Agent: An adequate amount of sodium ascorbate will help to keep the copper in the Cu(I) state and minimize oxidative side reactions.[9]

Potential Cause 2: Precipitation of Reagents or Catalyst

The formation of a precipitate can indicate insolubility of one of the reactants, the product, or the copper catalyst.

Solutions:

  • Adjust Solvent System: Try a different co-solvent or increase the proportion of the organic solvent to improve solubility.

  • Use a Ligand: Ligands like THPTA can help to keep the copper species in solution.

  • Check for Insoluble Copper Acetylides: The formation of insoluble copper acetylides can sometimes occur. The use of a ligand can often mitigate this issue.

Experimental Protocols and Data

General Protocol for CuAAC with this compound

This protocol is a general guideline and may require optimization for your specific substrates.

  • Preparation of Stock Solutions:

    • This compound: Prepare a 10 mM stock solution in DMSO.

    • Alkyne-containing molecule: Prepare a 10 mM stock solution in a suitable solvent (e.g., DMSO, water).

    • Copper(II) Sulfate (CuSO₄): Prepare a 100 mM stock solution in water.

    • Sodium Ascorbate: Prepare a 1 M stock solution in water. This solution should be made fresh before each use.

    • THPTA Ligand: Prepare a 100 mM stock solution in water.

  • Reaction Setup:

    • In a microcentrifuge tube, add the alkyne-containing molecule to your reaction buffer (e.g., phosphate-buffered saline, PBS).

    • Add the this compound stock solution (e.g., to a final concentration of 1-2 mM).

    • Add the THPTA ligand stock solution (e.g., to a final concentration of 5 mM).

    • Add the CuSO₄ stock solution (e.g., to a final concentration of 1 mM).

    • Vortex the mixture gently.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution (e.g., to a final concentration of 10 mM).

    • Degas the reaction mixture by bubbling with argon or nitrogen for 5-10 minutes.

    • Incubate the reaction at room temperature for 1-4 hours, or at 37-45°C for faster reaction, with gentle shaking.

  • Monitoring the Reaction:

    • The reaction progress can be monitored by TLC, LC-MS, or HPLC.

  • Purification:

    • After the reaction is complete, the product can be purified to remove the copper catalyst, excess reagents, and ligand. Common purification methods include:

      • Size Exclusion Chromatography (SEC): Effective for purifying large biomolecules from small molecule reagents.

      • Reverse-Phase HPLC (RP-HPLC): Provides high-resolution separation for a wide range of molecules.[12]

      • Silica Gel Chromatography: Suitable for small molecule purification.[12]

      • Molecular Weight Cut-Off (MWCO) Centrifugation: A rapid method for separating macromolecules from small molecules and salts.

Quantitative Data for Reaction Optimization

The optimal conditions for your click reaction will depend on the specific properties of your substrates. The following table provides a starting point for optimization.

ParameterRecommended RangeNotes
This compound Conc. 10 µM - 10 mMLower concentrations may require longer reaction times or higher catalyst loading.
Alkyne Conc. 1 - 2 equivalents (relative to this compound)A slight excess of one reagent can improve yield.
Copper Catalyst (CuSO₄) 0.1 - 1 equivalentsFor bioconjugation, it's often best to use lower concentrations (50-250 µM).[5]
Reducing Agent (Sodium Ascorbate) 5 - 10 equivalents (relative to Copper)A significant excess is needed to maintain a reducing environment.
Ligand (THPTA) 2 - 5 equivalents (relative to Copper)A ligand-to-copper ratio of 5:1 is often recommended for bioconjugation.[2]
Temperature Room Temperature - 60°CHigher temperatures can increase the reaction rate but may affect the stability of sensitive biomolecules.
Reaction Time 1 - 12 hoursMonitor reaction progress to determine the optimal time.
pH 4 - 11The CuAAC reaction is generally tolerant of a wide pH range.[5]

Visualizing the Workflow and Troubleshooting Logic

Experimental Workflow for this compound Click Chemistry

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Reagents Prepare Stock Solutions (this compound, Alkyne, CuSO4, Na-Ascorbate, Ligand) Mix Combine Reactants (Alkyne, this compound, Ligand, CuSO4) Reagents->Mix Buffer Prepare Reaction Buffer Buffer->Mix Degas1 Degas Mixture Mix->Degas1 Initiate Initiate with Sodium Ascorbate Degas1->Initiate Incubate Incubate (RT or Heated) Initiate->Incubate Monitor Monitor Reaction (TLC, LC-MS) Incubate->Monitor Purify Purify Product (HPLC, SEC) Monitor->Purify Characterize Characterize Product Purify->Characterize

Caption: A typical experimental workflow for a CuAAC reaction using this compound.

Troubleshooting Logic for Low Yield

troubleshooting_logic Start Low or No Yield Check_Catalyst Is the Copper Catalyst Active? Start->Check_Catalyst Check_Reagents Are Reagents Pure and Stable? Check_Catalyst->Check_Reagents No Sol_Catalyst Add Fresh Reducing Agent Degas Solvents Use a Ligand (THPTA) Check_Catalyst->Sol_Catalyst Yes Check_Conditions Are Reaction Conditions Optimal? Check_Reagents->Check_Conditions No Sol_Reagents Verify Purity (NMR, MS) Ensure Proper Storage Check_Reagents->Sol_Reagents Yes Sol_Conditions Optimize Stoichiometry Adjust Solvent/Temperature Increase Reaction Time Check_Conditions->Sol_Conditions No Success Reaction Successful Sol_Catalyst->Success Sol_Reagents->Success Sol_Conditions->Success

Caption: A decision tree for troubleshooting low yields in this compound click chemistry.

References

Preventing side reactions of Iodo-PEG3-N3 with thiols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Iodo-PEG3-N3. This guide is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this reagent while minimizing potential side reactions, particularly with thiol-containing molecules.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism of this compound with thiols?

A1: The iodoacetyl group of this compound reacts with the sulfhydryl (thiol) group of cysteine residues via a bimolecular nucleophilic substitution (SN2) reaction. The deprotonated thiol (thiolate anion) acts as a nucleophile, attacking the carbon atom bearing the iodine. This results in the formation of a stable, covalent thioether bond and the displacement of iodide as a leaving group.[1]

Q2: What are the most common side reactions when using this compound with thiol-containing proteins?

A2: The most common side reactions include:

  • Reaction with other amino acid residues: Under non-optimal conditions, such as higher pH or a large excess of the iodoacetyl reagent, this compound can react with other nucleophilic amino acid side chains, including methionine, histidine, lysine (B10760008), and tyrosine, as well as the N-terminal amino group.[2][3][4]

  • Disulfide bond scrambling: In proteins with multiple cysteine residues, improper handling can lead to the formation of incorrect (non-native) disulfide bonds, which can affect protein structure and function.[5][6] This is particularly a concern if the protocol involves reduction of existing disulfide bonds to generate free thiols for conjugation.

  • Hydrolysis of the iodoacetyl group: The iodoacetyl group can hydrolyze, especially in aqueous solutions, rendering it inactive for conjugation.[3]

Q3: How does pH affect the reaction of this compound with thiols?

A3: The pH of the reaction buffer is a critical parameter. The reaction with thiols is dependent on the deprotonated thiolate anion (S-), which is more nucleophilic than the protonated thiol (-SH).[1] Therefore, the reaction rate increases with pH. A pH range of 7.5-8.5 is often used to ensure a sufficient concentration of the reactive thiolate. However, at pH values above 8.5, the risk of side reactions with primary amines (e.g., lysine residues and the N-terminus) increases significantly.[3][4] For optimal specificity, a compromise pH of around 7.0-7.5 is often recommended.

Q4: What is the recommended molar ratio of this compound to the thiol-containing molecule?

A4: A slight molar excess of the iodoacetyl reagent over the number of sulfhydryl groups is generally recommended to ensure efficient conjugation.[3] A 5- to 20-fold molar excess is a common starting point. However, a very large excess should be avoided as it increases the probability of off-target reactions with other amino acid residues.[3][7] The optimal ratio should be determined empirically for each specific application.

Q5: Are there alternatives to iodoacetyl chemistry for thiol conjugation?

A5: Yes, several other thiol-reactive chemistries are available:

  • Maleimides: These are highly specific for thiols at a pH of 6.5-7.5, reacting via a Michael addition to form a stable thioether linkage.[3][] However, the resulting thiosuccinimide linkage can sometimes undergo a retro-Michael reaction, leading to deconjugation.[9]

  • Vinyl Sulfones: These reagents also react specifically with thiols and are reported to form conjugates with higher stability compared to maleimides.[10]

  • Pyridyl Disulfides: These react with thiols via a disulfide exchange reaction, forming a new disulfide bond. This linkage is cleavable by reducing agents.[3]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Conjugation Yield 1. Oxidation of thiols: Free thiols can oxidize to form disulfide bonds, rendering them unreactive to this compound. 2. Hydrolysis of this compound: The iodoacetyl group is susceptible to hydrolysis. 3. Incorrect pH: The reaction pH may be too low for efficient deprotonation of the thiol group. 4. Presence of competing thiols: Thiol-containing reducing agents (e.g., DTT, BME) in the buffer will compete for the iodoacetyl group.1. Work with degassed buffers and consider including a chelating agent like EDTA (1-5 mM) to prevent metal-catalyzed oxidation.[3] If reducing disulfide bonds, use a non-thiol reducing agent like TCEP.[3] 2. Prepare the this compound solution fresh and protect it from light.[2][3] 3. Increase the reaction pH to 7.5-8.5, but monitor for non-specific labeling. 4. Ensure complete removal of thiol-containing reducing agents by dialysis or gel filtration before adding this compound.[3]
Non-Specific Labeling 1. High pH: A pH above 8.5 increases the reactivity of amines (lysine, N-terminus) with the iodoacetyl group.[3][4] 2. Large excess of this compound: A high molar ratio of the labeling reagent increases the likelihood of off-target reactions.[3] 3. Prolonged reaction time: Extended incubation can lead to the labeling of less reactive sites.1. Lower the reaction pH to 7.0-7.5. 2. Reduce the molar excess of this compound. Perform a titration to find the optimal ratio. 3. Optimize the reaction time. Monitor the reaction progress using techniques like SDS-PAGE or mass spectrometry.
Protein Aggregation/Precipitation 1. Conjugation affecting protein stability: Modification of cysteine residues, especially those involved in native disulfide bonds, can disrupt protein structure. 2. Hydrophobicity of the linker: Although the PEG spacer enhances solubility, the overall conjugate may have different solubility properties.1. If reducing native disulfides, consider using disulfide rebridging reagents that maintain the linkage.[11][12] 2. Perform the conjugation in a buffer that is optimal for the stability of your protein. Consider adding stabilizers if compatible with the reaction.

Quantitative Data Summary

The following table summarizes key parameters for optimizing the reaction of iodoacetyl groups with thiols to maximize specificity and yield.

Parameter Recommended Range/Condition Rationale and Considerations
pH 7.0 - 8.5Balances the need for a deprotonated, reactive thiolate with the risk of side reactions with amines at higher pH.[1][3]
Molar Ratio (this compound:Thiol) 5:1 to 20:1A slight excess drives the reaction to completion, while a large excess can lead to non-specific labeling.[3]
Temperature 4°C to 25°C (Room Temperature)The reaction proceeds efficiently at room temperature. For sensitive proteins, the reaction can be performed at 4°C for a longer duration.
Reaction Time 30 minutes to 2 hours at RT; Overnight at 4°CReaction is typically rapid. The optimal time should be determined empirically.
Buffer Composition Phosphate (B84403), HEPES, or Bicarbonate buffersUse non-nucleophilic buffers. Avoid buffers containing primary amines (e.g., Tris) if possible, or use them at a pH where their reactivity is minimized. Degas buffers to prevent thiol oxidation.
Additives 1-5 mM EDTAChelates metal ions that can catalyze the oxidation of thiols.[3]

Experimental Protocols

Protocol 1: General Procedure for Labeling a Thiol-Containing Protein with this compound
  • Protein Preparation:

    • Dissolve the thiol-containing protein in a degassed reaction buffer (e.g., 100 mM phosphate buffer, 150 mM NaCl, 5 mM EDTA, pH 7.5).

    • If the protein contains disulfide bonds that need to be reduced to generate free thiols, treat with a 10-50 fold molar excess of a non-thiol reducing agent like TCEP for 30-60 minutes at room temperature. It is generally not necessary to remove TCEP before proceeding.[3] If using DTT or BME, they must be removed by gel filtration or dialysis against the degassed reaction buffer.

  • This compound Solution Preparation:

    • Immediately before use, dissolve this compound in a water-miscible organic solvent like DMSO or DMF to prepare a concentrated stock solution (e.g., 10-50 mM). Protect the solution from light.[2][13]

  • Conjugation Reaction:

    • Add the desired molar excess (e.g., 10-fold) of the this compound stock solution to the protein solution. Add the reagent dropwise while gently stirring.

    • Incubate the reaction mixture in the dark for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching the Reaction:

    • To stop the reaction, add a small molecule thiol such as 2-mercaptoethanol (B42355) or cysteine to a final concentration that is in excess of the initial this compound concentration. Incubate for 15-30 minutes.

  • Purification of the Conjugate:

    • Remove the excess labeling reagent and quenching agent by gel filtration, dialysis, or spin filtration. The choice of method will depend on the size of the protein and the properties of the conjugate.

Protocol 2: Click Chemistry with the Azide-Modified Protein

The azide (B81097) group on the purified this compound-protein conjugate can be used for subsequent "click" chemistry reactions, such as Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[14][15]

Visualizations

G Workflow for Thiol-Reactive Labeling cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Protein Thiol-Containing Protein Mix Mix and Incubate (Dark, RT or 4°C) Protein->Mix Buffer Degassed Buffer (pH 7.0-8.5) Buffer->Mix IodoPEG Freshly Prepared This compound IodoPEG->Mix Quench Quench Reaction (e.g., with Cysteine) Mix->Quench Purify Purify Conjugate (e.g., Gel Filtration) Quench->Purify FinalProduct Purified Protein-PEG3-N3 Purify->FinalProduct

Caption: Experimental workflow for labeling a thiol-containing protein.

G Reaction of Iodoacetyl Group with Thiol reagents Protein-SH I-CH2-CO-PEG-N3 transition SN2 Reaction (pH 7.0-8.5) reagents:p->transition reagents:peg->transition product Protein-S-CH2-CO-PEG-N3 I- transition->product:prod transition->product:iodide

Caption: SN2 reaction mechanism of this compound with a protein thiol.

G Troubleshooting Logic for Side Reactions cluster_yield_solutions Low Yield Solutions cluster_specificity_solutions Specificity Solutions Start Experiment Start CheckYield Low Yield? Start->CheckYield CheckSpecificity Non-Specific Labeling? CheckYield->CheckSpecificity No DegasBuffer Degas Buffer/ Use TCEP CheckYield->DegasBuffer Yes Success Successful Conjugation CheckSpecificity->Success No AdjustpH_Down Decrease pH (e.g., to 7.0) CheckSpecificity->AdjustpH_Down Yes FreshReagent Use Fresh Reagent DegasBuffer->FreshReagent AdjustpH_Up Increase pH (e.g., to 8.0) FreshReagent->AdjustpH_Up AdjustpH_Up->CheckYield LowerRatio Lower Molar Ratio AdjustpH_Down->LowerRatio ShorterTime Reduce Reaction Time LowerRatio->ShorterTime ShorterTime->CheckSpecificity

Caption: Troubleshooting decision tree for this compound conjugation.

References

Technical Support Center: Optimization of Buffer Conditions for Iodo-PEG3-N3 Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Iodo-PEG3-N3 conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during the conjugation of this compound to thiol-containing molecules such as proteins and peptides.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for conjugating this compound to a thiol-containing molecule?

A1: The optimal pH for the reaction between an iodoacetyl group (present in this compound) and a thiol group (e.g., from a cysteine residue) is between 8.0 and 8.5.[1] At this slightly alkaline pH, the thiol group is sufficiently deprotonated to its more nucleophilic thiolate form, facilitating the reaction.[1] Performing the reaction in a pH range of 7.5–8.0 can help ensure that the modification is exclusive to cysteine residues.[2][3]

Q2: What are some suitable buffers for this conjugation reaction?

A2: Phosphate-buffered saline (PBS) at a pH adjusted to the optimal range is a common choice. Other non-amine, non-thiol containing buffers such as HEPES or borate (B1201080) buffers can also be used. It is crucial to avoid buffers containing primary amines (e.g., Tris) or thiols (e.g., DTT, BME), as they will compete with the target molecule for reaction with the iodoacetyl group.[4]

Q3: Can I perform the conjugation at room temperature?

A3: Yes, the conjugation can be performed at room temperature. However, the reaction may be slow, potentially requiring several hours for completion.[1] Incubating the reaction at 37°C can significantly increase the reaction rate.[1]

Q4: My protein has disulfide bonds. What should I do before conjugation?

A4: If your protein's target cysteines are involved in disulfide bonds, you will need to reduce them to free thiols prior to conjugation. Reagents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) can be used. It is critical to remove the reducing agent after reduction and before adding the this compound, as it will react with the iodoacetyl group.[1] This can be achieved through dialysis or gel filtration.[1]

Q5: What are common side reactions to be aware of?

A5: While iodoacetamides are relatively specific for thiols at a slightly alkaline pH, side reactions can occur, especially if the reagent is in large excess or the pH is not optimal.[2] Potential side reactions include the alkylation of other amino acid residues such as histidine, methionine, lysine, and the N-terminus.[1][2][3] To minimize these, use a controlled molar excess of this compound and maintain the recommended pH.

Q6: How can I quench the conjugation reaction?

A6: The reaction can be stopped by adding a small molecule thiol-containing compound, such as 2-mercaptoethanol (B42355) or DTT, to consume any unreacted this compound.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No Conjugation Suboptimal pH: The pH of the reaction buffer is too low, resulting in protonated, less reactive thiol groups.Ensure the reaction buffer pH is between 8.0 and 8.5.[1]
Presence of competing nucleophiles: The buffer contains primary amines (e.g., Tris) or thiols (e.g., DTT, BME).Use a non-amine, non-thiol containing buffer like PBS, HEPES, or borate buffer.
Oxidized thiols: The target thiol groups on the protein have re-formed disulfide bonds.Reduce the protein with DTT or TCEP and remove the reducing agent before adding this compound.[1]
Degraded this compound: The reagent is sensitive to light and moisture and may have degraded.Store this compound at -20°C, protected from light and moisture.[5][6] Prepare solutions fresh before use.[2]
Protein Aggregation/Precipitation High protein concentration: The conjugation process can sometimes lead to changes in protein conformation and solubility.Optimize the protein concentration. Consider including solubility-enhancing excipients like arginine in the reaction buffer.
Inappropriate buffer conditions: The ionic strength or pH of the buffer is not optimal for the protein's stability.Screen different buffer conditions.
Non-specific Labeling High pH: At pH values above 8.5, the iodoacetyl group can react with other nucleophilic amino acid residues.[7]Maintain the reaction pH between 8.0 and 8.5.[1]
Excess this compound: A large molar excess of the labeling reagent increases the likelihood of side reactions.[2]Optimize the molar ratio of this compound to your protein. Start with a 5- to 20-fold molar excess and adjust as needed.

Experimental Protocols

General Protocol for this compound Conjugation to a Protein

This protocol provides a general guideline. Optimization may be required for your specific protein.

1. Materials

  • Protein of interest with at least one free thiol group.

  • This compound.

  • Conjugation Buffer: Phosphate-buffered saline (PBS), 100 mM sodium phosphate, 150 mM NaCl, pH 8.0.

  • (Optional) Reducing Agent: 10 mM DTT or TCEP in conjugation buffer.

  • (Optional) Desalting column for buffer exchange.

  • Quenching Solution: 1 M 2-mercaptoethanol or DTT.

  • Anhydrous DMSO or DMF for dissolving this compound.

2. Procedure

  • Protein Preparation:

    • Dissolve the protein in the Conjugation Buffer to a final concentration of 1-10 mg/mL.

    • If the protein contains disulfide bonds that need to be reduced, add the reducing agent to a final concentration of 1 mM and incubate at room temperature for 30-60 minutes.

    • Remove the reducing agent by dialysis against the Conjugation Buffer or by using a desalting column.

  • Conjugation Reaction:

    • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

    • Add the desired molar excess of the this compound stock solution to the protein solution. A 10- to 20-fold molar excess is a good starting point.

    • Incubate the reaction mixture at room temperature for 2 hours or at 37°C for 1 hour, protected from light. The reaction can also be performed overnight at 4°C.

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 10-50 mM to consume any unreacted this compound.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess this compound and quenching reagent from the conjugated protein using dialysis, size-exclusion chromatography, or a desalting column.

Data Presentation

Table 1: Key Parameters for this compound Conjugation

ParameterRecommended RangeNotes
pH 8.0 - 8.5Optimal for deprotonation of thiols to reactive thiolates.[1]
Temperature 4°C, Room Temperature, or 37°CHigher temperatures increase the reaction rate.[1]
Buffer PBS, HEPES, BorateMust be free of primary amines and thiols.
Molar Excess of this compound 5:1 to 20:1 (Reagent:Protein)Should be optimized to maximize conjugation and minimize side reactions.
Reaction Time 1-2 hours at RT/37°C; Overnight at 4°CLonger incubation may be needed at lower temperatures.[1]

Visualizations

experimental_workflow cluster_prep Protein Preparation cluster_reaction Conjugation Reaction cluster_purification Purification start Start with Protein Solution disulfide Disulfide Bonds Present? start->disulfide reduce Reduce with DTT/TCEP disulfide->reduce Yes conjugate Add this compound (pH 8.0-8.5, RT or 37°C) disulfide->conjugate No remove_reductant Remove Reducing Agent reduce->remove_reductant remove_reductant->conjugate quench Quench Reaction conjugate->quench purify Purify Conjugate (e.g., Dialysis, SEC) quench->purify end Final Conjugate purify->end

Caption: Experimental workflow for this compound conjugation to a protein.

troubleshooting_guide cluster_ph pH Check cluster_buffer Buffer Composition cluster_thiol Thiol Availability cluster_reagent Reagent Integrity start Low/No Conjugation Efficiency ph_check Is pH between 8.0-8.5? start->ph_check adjust_ph Adjust pH ph_check->adjust_ph No buffer_check Buffer contains amines/thiols? ph_check->buffer_check Yes change_buffer Use non-reactive buffer (e.g., PBS) buffer_check->change_buffer Yes thiol_check Are thiols oxidized? buffer_check->thiol_check No reduce_protein Reduce and purify protein thiol_check->reduce_protein Yes reagent_check Is this compound fresh? thiol_check->reagent_check No use_new_reagent Use fresh reagent reagent_check->use_new_reagent No

Caption: Troubleshooting decision tree for low conjugation efficiency.

References

Technical Support Center: Purification of Iodo-PEG3-N3 Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Of course, here is a technical support center guide for the purification of Iodo-PEG3-N3 conjugates by HPLC.

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for the successful purification of this compound conjugates using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is an this compound conjugate and why is its purification challenging?

A1: this compound is a heterobifunctional linker molecule used extensively in bioconjugation and for creating Proteolysis Targeting Chimeras (PROTACs).[1] It contains two reactive ends separated by a flexible and hydrophilic 3-unit polyethylene (B3416737) glycol (PEG) chain:

  • Iodo (Iodide) group: A reactive alkylating agent that readily reacts with nucleophiles like thiols.[2]

  • Azide (B81097) (N3) group: Enables "click chemistry" reactions, such as copper-catalyzed (CuAAC) or strain-promoted (SPAAC) cycloadditions with alkyne-containing molecules.[1]

Purification challenges arise from several factors:

  • High Polarity: The PEG chain imparts high polarity, which can complicate separation from polar starting materials or byproducts using normal-phase chromatography.[3]

  • Lack of a Strong UV Chromophore: The basic PEG structure does not absorb UV light strongly, making detection difficult with standard UV detectors unless the conjugated molecule has a chromophore.[3][4]

  • Potential for Instability: The azide group can be unstable under certain conditions, such as in the presence of strong acids.[3]

  • Product Heterogeneity: Synthesis can result in a mixture of the desired conjugate, unreacted starting materials, and various byproducts.[3]

Q2: What is the recommended HPLC method for purifying this compound conjugates?

A2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most effective and widely used method for purifying PEGylated conjugates.[5][6] This technique separates molecules based on their hydrophobicity. A C8 or C18 column is typically recommended, as these stationary phases provide good retention and separation for PEG-containing molecules.[3][7][8]

Q3: How can I detect my this compound conjugate during HPLC if it lacks a strong UV signal?

A3: When dealing with compounds that have poor UV absorbance, an Evaporative Light Scattering Detector (ELSD) is an excellent alternative.[4][9] ELSD is compatible with the gradient elution required for these separations and detects non-volatile analytes by nebulizing the mobile phase and measuring the light scattered by the remaining solid particles.[] If the molecule conjugated to the this compound linker has a UV chromophore, then a standard UV detector can be used effectively.[8]

Q4: What are the common impurities I should expect to see during purification?

A4: Following a conjugation reaction, you can typically expect to find several impurities that need to be separated from the final product. These include unreacted this compound linker, excess unreacted substrate (the molecule you are conjugating), and any byproducts from the reaction.[8] Analytical RP-HPLC coupled with mass spectrometry (LC-MS) is a powerful tool for identifying these species and confirming the mass of the desired product.[8]

HPLC Troubleshooting Guide

This section addresses common problems encountered during the RP-HPLC purification of this compound conjugates.

Troubleshooting Summary Table
Problem Probable Cause(s) Recommended Solution(s)
Poor Resolution / Peak Overlap 1. Gradient is too steep.2. Inappropriate mobile phase composition.3. Column degradation or wrong column choice.[11]1. Use a shallower gradient to increase separation time between peaks.[8]2. Optimize mobile phase pH or change the organic solvent (e.g., methanol (B129727) instead of acetonitrile).3. Use a longer column, a column with a different stationary phase (e.g., C8 vs. C18), or a high-resolution core-shell column.[8][12]
Asymmetric Peaks (Tailing) 1. Sample overload.2. Secondary interactions with the stationary phase (e.g., free silanols).[11]3. Sample solvent is incompatible with the mobile phase.[13]1. Reduce the amount of sample injected onto the column.2. Use a base-deactivated (end-capped) column. Adjust mobile phase pH or add a modifier like TFA to improve peak shape.[14]3. Dissolve the sample in the initial mobile phase if possible.[13]
Low Product Recovery 1. Irreversible binding of the conjugate to the column.2. Product precipitation on the column.[6]1. Modify the elution gradient to include a higher percentage of organic solvent. Consider adding agents like arginine to reduce hydrophobic interactions.[5][6]2. Confirm the solubility of your conjugate in the mobile phase. Decrease the sample concentration.[6]
Baseline Noise or Drift 1. Contaminated or poor-quality mobile phase solvents.2. Incomplete column equilibration between runs.3. Air bubbles in the system or detector cell.[11][13]1. Use fresh, HPLC-grade solvents and degas the mobile phase before use.[15]2. Ensure the column is fully equilibrated with the starting mobile phase conditions before each injection.3. Purge the pump and detector to remove any trapped air.[15]
Suspected Product Degradation 1. Acid-labile functional groups (e.g., azide) reacting with acidic mobile phase modifiers like TFA.[3]2. The iodo-group is a reactive alkylator and may react with nucleophiles.[2]1. Replace the acidic modifier (0.1% TFA) with a neutral pH buffer, such as 10 mM ammonium (B1175870) acetate, if azide instability is suspected.[3][16]2. Ensure the mobile phase and sample preparation buffers are free from strong nucleophiles.

Troubleshooting Workflow Diagram

G cluster_start Identify Problem cluster_resolution Resolution & Peak Shape cluster_recovery Recovery & Stability cluster_system System Issues cluster_end Outcome start Chromatography Issue Detected poor_res Poor Resolution or Peak Overlap start->poor_res peak_tail Peak Tailing start->peak_tail low_rec Low Recovery start->low_rec degradation Product Degradation start->degradation noisy_base Noisy Baseline start->noisy_base optimize_grad Use Shallower Gradient poor_res->optimize_grad change_col Change Column (e.g., C8 -> C18, longer) poor_res->change_col reduce_load Reduce Sample Load peak_tail->reduce_load use_endcapped Use End-Capped Column peak_tail->use_endcapped end_node Problem Solved optimize_grad->end_node change_col->end_node reduce_load->end_node use_endcapped->end_node stronger_elution Increase Organic % in Elution low_rec->stronger_elution check_sol Check Sample Solubility low_rec->check_sol neutral_ph Switch to Neutral pH Buffer (e.g., Ammonium Acetate) degradation->neutral_ph stronger_elution->end_node check_sol->end_node neutral_ph->end_node degas_mp Degas Mobile Phase noisy_base->degas_mp equilibrate Ensure Full Column Equilibration noisy_base->equilibrate degas_mp->end_node equilibrate->end_node G A Crude Reaction Mixture B Sample Preparation (Dissolve & Filter 0.45 µm) A->B C Analytical HPLC (Method Development) B->C D Preparative HPLC (Scale-up) C->D E Fraction Collection D->E F Fraction Analysis (Analytical HPLC or LC-MS) E->F G Pool Pure Fractions F->G H Solvent Removal (Lyophilization or Evaporation) G->H I Purified Conjugate H->I

References

Removing unreacted Iodo-PEG3-N3 from a protein sample

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Post-PEGylation Cleanup

This guide provides detailed protocols and troubleshooting advice for researchers, scientists, and drug development professionals to effectively remove unreacted Iodo-PEG3-N3 from a protein sample after a PEGylation reaction.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to remove unreacted this compound from my protein sample?

Removing excess this compound is crucial for several reasons. Residual, unreacted reagent can interfere with downstream applications and assays.[1][2] Furthermore, it can lead to inaccurate characterization of your PEGylated protein, such as incorrect determination of dye-to-protein ratios or misleading results in functional assays.[3] Complete removal ensures that subsequent analyses are accurate and that the final purified conjugate is well-defined.

Q2: What are the primary methods for removing small, unreacted PEG reagents?

The most effective methods leverage the significant size difference between the large, PEGylated protein and the small, unreacted this compound molecule (Molecular Weight: ~329.14 g/mol ).[4][5] The three most common techniques are:

  • Size Exclusion Chromatography (SEC): Also known as gel filtration, this method separates molecules based on their size as they pass through a column packed with a porous resin.[6][7] Larger molecules (your PEGylated protein) cannot enter the pores and elute first, while smaller molecules (unreacted this compound) enter the pores and elute later.[6][8]

  • Dialysis: This technique uses a semi-permeable membrane with a specific molecular weight cut-off (MWCO) to separate molecules.[1][9] The protein sample is placed inside the dialysis tubing or cassette, which retains the large protein while allowing small molecules like this compound to diffuse out into a large volume of buffer.[1][9]

  • Protein Precipitation: This method involves adding a reagent (e.g., cold acetone) to make the protein insoluble.[10] The protein is then pelleted via centrifugation, and the supernatant, containing the soluble unreacted this compound, is discarded.[11]

Q3: How do I choose the best purification method for my experiment?

The ideal method depends on your sample volume, protein stability, required purity, and available equipment. The table below provides a comparison to guide your decision.

Factor Size Exclusion Chromatography (SEC) Dialysis Acetone Precipitation
Principle Separation by hydrodynamic radius (size)[7]Separation by MWCO via diffusion[1]Differential solubility[11]
Speed Fast (30-90 minutes)Slow (4 hours to overnight)[2]Moderate (~2-3 hours)[12]
Protein Recovery High (>95%)[13]Very High (>95%)Variable, potential for loss[12]
Protein State Maintains native protein conformationGentle, maintains native conformation[1]Can cause denaturation
Buffer Exchange Excellent, sample is exchanged into the column's mobile buffer[13]Excellent, sample is exchanged into the dialysis buffer[2]Requires a separate resuspension step
Sample Volume Flexible (µL to mL), but injection volume is limited to 0.5-4% of column volume for high resolution[8]Ideal for a wide range of volumes (0.1 mL to 500 mL)[9]Best for small to moderate volumes
Best For High-resolution polishing, buffer exchange, and analytical purity checks.[6][8]Gentle removal of small molecules, buffer exchange for sensitive proteins.Concentrating dilute samples and removing various contaminants.[12]

Q4: How can I confirm the success of the PEGylation and purification process?

A combination of analytical techniques is recommended to verify that the unreacted this compound has been removed and your protein is successfully PEGylated.

  • SDS-PAGE: A successful PEGylation will result in a noticeable increase in the apparent molecular weight of your protein, causing it to migrate slower on the gel compared to the unmodified protein.[]

  • High-Performance Liquid Chromatography (HPLC): SEC-HPLC can be used to assess the purity of the final product, showing a single, well-defined peak for the PEGylated conjugate, separate from any smaller contaminants.[15][16]

  • Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS provide the most definitive confirmation by measuring the precise molecular weight of the final product.[17] This allows you to confirm the mass increase corresponding to the number of attached PEG chains.[16][17]

Method Selection and General Workflow

Choosing the right purification strategy is key to success. The following diagram outlines a logical workflow for selecting a method and proceeding with purification and analysis.

cluster_selection Method Selection cluster_workflow General Workflow start Post-Reaction Protein Sample q1 Is the protein sensitive to organic solvents? start->q1 q2 Is speed a critical factor? q1->q2 Yes method_precip Use Acetone Precipitation q1->method_precip No method_sec Use Size Exclusion Chromatography (SEC) q2->method_sec Yes method_dialysis Use Dialysis q2->method_dialysis No purify Perform Selected Purification Protocol method_sec->purify method_dialysis->purify method_precip->purify analyze Analyze Purity & Confirm PEGylation (SDS-PAGE, HPLC, MS) purify->analyze finish Purified PEGylated Protein analyze->finish

Caption: Decision tree for selecting a purification method.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Unreacted this compound remains in the final product. For Dialysis: • Insufficient dialysis time or number of buffer changes. • Dialysis buffer volume is too small.[2] • Incorrect MWCO of the membrane.For Dialysis: • Dialyze for longer and perform at least three buffer changes (e.g., after 2 hours, 4 hours, and then overnight).[1][2] • Use a buffer volume that is at least 200-500 times your sample volume.[1][2] • Ensure the MWCO is significantly smaller than your protein but large enough for the PEG reagent to pass through (e.g., 3.5-10 kDa MWCO).
For SEC: • Poor column resolution. • Sample injection volume is too large.[8]For SEC: • Use a longer column or a resin with a smaller particle size for higher resolution. • Ensure the injection volume does not exceed 2-5% of the total column volume.[8]
Low recovery of PEGylated protein. • Protein is precipitating or aggregating during purification.[18] • Protein is non-specifically binding to the chromatography resin or dialysis membrane. • Inefficient pelleting or resuspension during precipitation.[12]• Perform all purification steps at 4°C to minimize aggregation.[18] • Optimize buffer conditions (pH, ionic strength). Consider adding stabilizers.[18][19] • For precipitation, ensure complete resuspension of the pellet in an appropriate, gentle buffer.
Protein has aggregated after purification. • Harsh purification conditions (e.g., organic solvents in precipitation). • Inappropriate buffer conditions (pH, salt concentration).[18] • High protein concentration.[18]• If precipitation causes issues, switch to a gentler method like SEC or dialysis.[20] • Screen different buffer conditions to find one that maximizes your protein's solubility.[21][22] • If possible, work with a lower protein concentration or add stabilizing agents like glycerol (B35011) or arginine.[18]

Experimental Protocols

Protocol 1: Size Exclusion Chromatography (SEC)

This method is ideal for a final polishing step and buffer exchange.

cluster_details Key Steps prep 1. System & Column Preparation sample 2. Sample Preparation prep->sample inject 3. Sample Injection sample->inject elute 4. Elution & Fraction Collection inject->elute analyze 5. Analysis elute->analyze d1 Equilibrate column with at least 2 column volumes of running buffer. d2 Filter sample through a 0.22 µm syringe filter to remove particulates. d3 Inject sample volume <5% of total column volume for optimal resolution. d4 Collect fractions. The PEGylated protein (larger) will elute before the unreacted PEG (smaller). d5 Analyze fractions by SDS-PAGE or UV absorbance to pool the correct protein peak. cluster_details Key Steps prep 1. Prepare Dialysis Membrane load 2. Load Sample prep->load dialyze 3. Perform Dialysis load->dialyze change 4. Change Buffer dialyze->change recover 5. Recover Sample change->recover d1 Cut membrane to length and hydrate (B1144303) according to manufacturer's instructions. d2 Load sample into tubing/cassette, leaving some headspace, and seal securely. d3 Immerse in a large volume of dialysis buffer (>200x sample volume) with gentle stirring at 4°C. d4 Change the buffer at least 2-3 times over 4-24 hours to maintain the concentration gradient. d5 Carefully remove the purified protein sample from the dialysis device.

References

Stability of Iodo-PEG3-N3 in different buffer pH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and use of Iodo-PEG3-N3 in different buffer pH conditions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reacting the iodo- group of this compound with thiols?

The optimal pH for the reaction of the iodo- group with sulfhydryl groups (thiols) is in the slightly alkaline range of 8.0-8.5. At this pH, the thiol group is sufficiently deprotonated to the more nucleophilic thiolate anion, which readily reacts with the iodoacetamide (B48618) moiety.

Q2: How does pH affect the stability of the iodo- group in this compound?

The iodo- group of this compound is susceptible to hydrolysis, and the rate of hydrolysis is pH-dependent. Generally, the iodoacetamide group is more stable at acidic pH and becomes less stable as the pH increases (becomes more alkaline). It is strongly recommended to prepare solutions of this compound fresh for each experiment to minimize degradation.

Q3: What are the potential side reactions of the iodo- group at different pH values?

While the iodo- group preferentially reacts with thiols, its selectivity is pH-dependent.

  • At pH > 8.5: The reactivity with other nucleophiles increases, leading to potential side reactions with amines (e.g., lysine (B10760008) side chains, N-terminus of proteins), imidazoles (histidine), and carboxylates (aspartate, glutamate).

  • At acidic pH: The reaction with thiols is significantly slower.

Q4: How stable is the azide (B81097) group of this compound across different pH conditions?

The azide group is generally very stable across a wide range of pH conditions, from acidic to basic. It is compatible with the conditions typically used for reactions involving the iodo- group.

Q5: Does pH affect the efficiency of the click chemistry reaction with the azide group?

Yes, the pH can influence the rate of strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. Generally, higher pH values tend to increase the reaction rate. However, the specific optimal pH can depend on the nature of the reaction partners and the buffer system used.

Troubleshooting Guide

Issue Possible Cause Solution
Low yield of thiol conjugation Suboptimal pH: The reaction buffer is too acidic.Adjust the pH of the reaction buffer to 8.0-8.5 to facilitate the formation of the more reactive thiolate.
Hydrolysis of this compound: The reagent was stored in a buffer for an extended period before use.Always prepare fresh solutions of this compound immediately before your experiment.
Oxidation of thiols: The sulfhydryl groups on the target molecule have formed disulfide bonds.Reduce the disulfide bonds using a reducing agent like DTT or TCEP prior to the conjugation reaction. Ensure to remove the reducing agent before adding this compound.
Non-specific labeling of the target molecule pH is too high: The reaction was performed at a pH significantly above 8.5.Lower the reaction pH to the optimal range of 8.0-8.5 to increase the selectivity for thiol groups.
Excess this compound: A large excess of the labeling reagent was used.Reduce the molar excess of this compound in the reaction mixture.
Low yield of click chemistry reaction Suboptimal pH: The pH of the reaction buffer is not optimal for the specific SPAAC reaction.While azides are stable, the kinetics of the click reaction can be pH-dependent. If possible, perform a small-scale pH screen (e.g., pH 7.0-8.5) to find the optimal condition for your specific substrates.
Steric hindrance: The azide group is not easily accessible.Consider using a longer PEG linker if steric hindrance is suspected to be an issue.

Data Presentation

Table 1: pH-Dependent Reactivity and Stability of this compound Functional Groups

pH RangeIodo- Group Reactivity with ThiolsIodo- Group Stability (Hydrolysis)Selectivity for ThiolsAzide Group Stability
< 6.5 Very SlowHighHighHigh
6.5 - 7.5 ModerateModerateHighHigh
8.0 - 8.5 Optimal LowHighHigh
> 8.5 FastVery LowDecreased (side reactions with amines, etc.)High

Experimental Protocols

Protocol 1: Two-Step Conjugation of a Thiol-Containing Protein with an Alkyne-Modified Molecule using this compound

This protocol describes the conjugation of a protein containing a free thiol group to a molecule functionalized with a terminal alkyne, using this compound as a bifunctional linker.

Step 1: Reaction of this compound with the Thiol-Containing Protein

  • Buffer Preparation: Prepare a conjugation buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 8.0). Degas the buffer to remove dissolved oxygen.

  • Protein Preparation: Dissolve the thiol-containing protein in the conjugation buffer. If the protein contains disulfide bonds, reduce them with a 10-fold molar excess of TCEP for 30 minutes at room temperature. Remove the excess TCEP using a desalting column.

  • This compound Solution Preparation: Immediately before use, dissolve this compound in an anhydrous, water-miscible organic solvent (e.g., DMSO or DMF) to prepare a stock solution (e.g., 10 mM).

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. Incubate the reaction for 2 hours at room temperature or overnight at 4°C in the dark.

  • Removal of Excess Reagent: Purify the protein-PEG3-N3 conjugate by size exclusion chromatography or dialysis to remove unreacted this compound.

Step 2: Click Chemistry Reaction with an Alkyne-Modified Molecule

  • Buffer Preparation: Prepare a reaction buffer for click chemistry (e.g., PBS, pH 7.4).

  • Reaction Setup: To the purified protein-PEG3-N3 conjugate in the click chemistry buffer, add the alkyne-modified molecule. The molar ratio will depend on the specific reactants and should be optimized.

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

    • Add a copper(I) source (e.g., copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate) and a copper ligand (e.g., TBTA) to the reaction mixture.

    • Incubate the reaction for 1-4 hours at room temperature.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC):

    • If using a strained alkyne (e.g., DBCO, BCN), no copper catalyst is needed.

    • Incubate the reaction for 1-12 hours at room temperature or 37°C.

  • Purification: Purify the final conjugate using an appropriate chromatography method (e.g., size exclusion, affinity chromatography) to remove excess reagents and byproducts.

Mandatory Visualization

experimental_workflow cluster_step1 Step 1: Thiol-Iodo Reaction cluster_step2 Step 2: Click Chemistry protein Thiol-containing Protein reaction1 Conjugation (pH 8.0-8.5) protein->reaction1 iodo_peg_n3 This compound iodo_peg_n3->reaction1 conjugate1 Protein-PEG3-N3 reaction1->conjugate1 purification1 Purification conjugate1->purification1 purified_conjugate1 Purified Protein-PEG3-N3 purification1->purified_conjugate1 reaction2 Click Reaction (e.g., SPAAC) purified_conjugate1->reaction2 alkyne_mol Alkyne-modified Molecule alkyne_mol->reaction2 final_conjugate Final Conjugate reaction2->final_conjugate purification2 Final Purification final_conjugate->purification2

Caption: Experimental workflow for a two-step bioconjugation using this compound.

ph_stability_relationship cluster_ph Buffer pH cluster_properties Properties of this compound ph_low Acidic (pH < 6.5) stability Iodo- Group Stability (Hydrolysis) ph_low->stability High reactivity Thiol Reaction Rate ph_low->reactivity Very Slow selectivity Selectivity for Thiols ph_low->selectivity High ph_neutral Neutral (pH 6.5-7.5) ph_neutral->stability Moderate ph_neutral->reactivity Moderate ph_neutral->selectivity High ph_optimal Optimal (pH 8.0-8.5) ph_optimal->stability Low ph_optimal->reactivity Optimal ph_optimal->selectivity High ph_high Alkaline (pH > 8.5) ph_high->stability Very Low ph_high->reactivity Fast ph_high->selectivity Decreased

Caption: Logical relationship between buffer pH and the stability and reactivity of the iodo- group.

How to avoid aggregation during Iodo-PEG3-N3 labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to successfully performing Iodo-PEG3-N3 labeling while avoiding protein aggregation. This guide includes troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help optimize your conjugation reactions.

Troubleshooting Guide

Protein aggregation during this compound labeling can be a significant challenge, impacting yield, purity, and the biological activity of the final conjugate. The following guide addresses common problems, their potential causes, and recommended solutions.

Problem: Immediate Precipitation Upon Adding this compound Linker

Potential Causes:

  • Poor Linker Solubility: The this compound linker may not be fully dissolved in the aqueous reaction buffer.

  • High Local Concentration of Linker: Adding the linker too quickly or in a concentrated bolus can create localized high concentrations, leading to precipitation of the protein or linker.

Recommended Solutions:

  • Prepare a Stock Solution: Dissolve the this compound in a water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) to create a concentrated stock solution (e.g., 10-50 mM).

  • Slow, Dropwise Addition: Add the linker stock solution to the protein solution slowly and dropwise while gently stirring. This ensures a more uniform distribution of the linker and prevents localized high concentrations.

  • Control Organic Solvent Concentration: Ensure the final concentration of the organic solvent in the reaction mixture is low (typically <10% v/v) to avoid protein denaturation.

Problem: Aggregation Occurs During the Labeling Reaction

Potential Causes:

  • Suboptimal Buffer pH: The reaction pH may be close to the isoelectric point (pI) of the protein, where its solubility is at a minimum. The pH may also not be optimal for the specific reaction chemistry.

  • Incorrect Buffer Composition: The buffer may contain nucleophiles that compete with the intended reaction, leading to non-specific modifications and crosslinking.

  • Over-labeling: A high molar excess of the this compound linker can lead to the modification of too many surface residues, altering the protein's surface charge and hydrophobicity, which can promote aggregation.[1]

  • Protein Instability: The protein itself may be inherently unstable under the reaction conditions (e.g., temperature, buffer).

  • Non-specific Reactions: The iodo- group is a powerful alkylating agent that can react with various nucleophiles, including thiols (cysteines), amines (lysines, N-terminus), and others. Non-specific reactions can lead to intermolecular cross-linking.

Recommended Solutions:

  • Optimize Buffer pH:

    • For targeting cysteine residues (thiol-reactive chemistry), maintain a pH between 6.5 and 7.5. This ensures the thiol group is sufficiently nucleophilic while minimizing side reactions.

    • For targeting primary amines, a pH range of 7.5 to 8.5 is generally recommended.

    • Ensure the buffer pH is at least one unit away from the protein's pI.

  • Use Non-Nucleophilic Buffers: Use buffers that do not contain primary amines (e.g., Tris) or thiols (e.g., DTT). Suitable buffers include phosphate-buffered saline (PBS), HEPES, and MOPS.

  • Optimize Linker-to-Protein Molar Ratio: Perform a titration experiment to determine the optimal molar ratio of this compound to your protein. Start with a range of 10:1 to 40:1 and analyze the degree of labeling and extent of aggregation.[2] A lower degree of labeling is often sufficient and less likely to cause aggregation.[1]

  • Add Stabilizing Excipients: Include stabilizing agents in the reaction buffer to enhance protein solubility.[1] Common additives include:

    • Glycerol (5-20% v/v)

    • L-Arginine (50-100 mM)

    • Non-ionic detergents (e.g., Tween-20 at 0.01-0.1%)

  • Control Reaction Temperature: Conduct the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration (e.g., overnight).[1] This can slow down the kinetics of both the labeling reaction and protein aggregation.

Problem: Aggregation Observed After Purification

Potential Causes:

  • Concentration-Dependent Aggregation: The labeled protein may be prone to aggregation at the higher concentrations achieved during elution from a purification column.

  • Inappropriate Purification Method: The chosen purification method or buffer conditions may be promoting aggregation.

Recommended Solutions:

  • Optimize Elution and Storage Buffers: If using size-exclusion chromatography (SEC), ensure the running and elution buffers are optimized for the solubility of the labeled protein. Consider adding stabilizing excipients to the final storage buffer.

  • Purify at Lower Concentrations: If possible, perform purification steps at a lower protein concentration to minimize intermolecular interactions.

  • Alternative Purification Strategies: For antibody purification, the addition of polyethylene (B3416737) glycol (PEG) and certain salts (e.g., CaCl2 or NaCl) to wash and elution buffers during Protein A chromatography can enhance the removal of aggregates.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive targets for the iodo- group on this compound? A1: The iodo- group is a potent alkylating agent. Its primary and most specific target on a protein is the thiol group of cysteine residues. However, it can also react with other nucleophiles such as the amine groups of lysine (B10760008) residues and the N-terminus, as well as alcoholates and phenolates, especially at higher pH.

Q2: How should I prepare the this compound linker for the reaction? A2: It is highly recommended to first dissolve the this compound linker in a water-miscible organic solvent like DMSO or DMF to create a stock solution (e.g., 10-50 mM). This stock solution should then be added dropwise to the protein solution with gentle mixing.

Q3: What is the role of the PEG3 spacer in preventing aggregation? A3: The polyethylene glycol (PEG) spacer is hydrophilic and flexible. It can increase the overall solubility of the labeled protein and provide steric hindrance that may prevent close intermolecular interactions, thereby reducing the propensity for aggregation. Studies have shown that PEGylation can slow the rate of aggregation and render aggregates more soluble.[3]

Q4: Can I use Tris buffer for my labeling reaction? A4: It is not recommended to use buffers containing primary amines, such as Tris or glycine, as they will compete with the intended target on the protein for reaction with the iodo- group, leading to reduced labeling efficiency and potential buffer modification.

Q5: How can I remove aggregates after the labeling reaction? A5: Size-exclusion chromatography (SEC) is a common and effective method for separating monomeric labeled protein from higher molecular weight aggregates. Other techniques like ion-exchange chromatography or hydrophobic interaction chromatography can also be employed, depending on the properties of your protein.

Quantitative Data Summary

The optimal conditions for this compound labeling are protein-dependent and should be determined empirically. The following tables provide recommended starting ranges for key reaction parameters.

Table 1: Recommended Reaction Conditions for this compound Labeling

ParameterRecommended RangeRationale
pH (for Cysteine targeting) 6.5 - 7.5Ensures the thiol group is sufficiently nucleophilic while minimizing side reactions.
pH (for Amine targeting) 7.5 - 8.5Facilitates the deprotonation of primary amines, making them more reactive.
Buffer Type PBS, HEPES, MOPSNon-nucleophilic buffers that do not compete in the reaction.
This compound:Protein Molar Ratio 5:1 to 20:1A good starting range for optimization. Higher ratios can lead to over-labeling and aggregation.
Protein Concentration 1 - 10 mg/mLHigher concentrations can increase the rate of aggregation.
Reaction Temperature 4°C to 25°CLower temperatures can help reduce aggregation for sensitive proteins.
Reaction Time 1 - 4 hours at 25°C or 4 - 16 hours at 4°CReaction kinetics are slower at lower temperatures.
Final Organic Solvent Conc. < 10% (v/v)Minimizes the risk of protein denaturation and aggregation.

Table 2: Common Additives to Prevent Protein Aggregation

AdditiveTypical ConcentrationMechanism of Action
Glycerol 5 - 20% (v/v)Acts as an osmolyte, stabilizing the native protein structure.
L-Arginine 50 - 100 mMCan suppress aggregation by interacting with hydrophobic patches on the protein surface.
Tween-20 0.01 - 0.1% (v/v)Non-ionic detergent that reduces non-specific hydrophobic interactions.
Sucrose 0.25 - 1 MAn osmolyte that favors the native, more compact state of the protein.

Experimental Protocols

This section provides a general protocol for labeling a protein with this compound. Note: This is a starting point, and optimization of each step is crucial for success.

Protocol 1: Labeling of Cysteine Residues with this compound

Materials:

  • Protein of interest (containing at least one free cysteine residue)

  • This compound

  • Reaction Buffer: Degassed Phosphate-Buffered Saline (PBS), pH 7.2

  • Anhydrous DMSO or DMF

  • Quenching Reagent: 1 M L-cysteine or 2-mercaptoethanol

  • Purification system (e.g., SEC column)

Procedure:

  • Protein Preparation:

    • Dissolve or buffer exchange the protein into the degassed Reaction Buffer at a concentration of 1-5 mg/mL.

    • If necessary, reduce any disulfide bonds to generate free thiols by incubating with a 10-20 fold molar excess of a reducing agent like TCEP for 30-60 minutes at room temperature. Note: TCEP is preferred as it does not contain a thiol and does not need to be removed before adding the iodo-reagent. If using DTT, it must be removed prior to labeling.

  • This compound Stock Solution Preparation:

    • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

  • Labeling Reaction:

    • Calculate the required volume of the this compound stock solution to achieve the desired molar excess (e.g., 10-fold).

    • Add the this compound stock solution dropwise to the protein solution while gently stirring.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching the Reaction:

    • Add the Quenching Reagent to a final concentration of 10-50 mM to react with any excess this compound.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Remove excess labeling reagent and quenching reagent by size-exclusion chromatography (SEC) using a desalting column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer.

    • Analyze fractions for protein content and degree of labeling. Pool the fractions containing the purified labeled protein.

  • Characterization and Storage:

    • Characterize the conjugate using appropriate techniques (e.g., SDS-PAGE, mass spectrometry, UV-Vis spectroscopy).

    • Assess for aggregation using SEC or dynamic light scattering (DLS).

    • Store the purified conjugate at -20°C or -80°C.

Visualizations

Experimental Workflow for this compound Labeling

G A Protein Preparation (Buffer Exchange, Reduction) C Labeling Reaction (Dropwise addition, Incubate) A->C B Prepare this compound Stock Solution (in DMSO/DMF) B->C D Quench Reaction (e.g., L-cysteine) C->D E Purification (Size-Exclusion Chromatography) D->E F Characterization & Storage (SDS-PAGE, MS, DLS, -80°C) E->F

Caption: A typical experimental workflow for protein labeling with this compound.

Troubleshooting Logic for Aggregation Issues

G start Aggregation Observed? timing When does it occur? start->timing immediate Immediately Upon Linker Addition timing->immediate Immediately during During Reaction timing->during During Incubation post Post-Purification timing->post After Purification cause1 Potential Causes: - Poor Linker Solubility - High Local Concentration immediate->cause1 solution1 Solutions: - Prepare stock in DMSO/DMF - Add linker dropwise - Ensure <10% organic solvent cause1->solution1 cause2 Potential Causes: - Suboptimal pH/Buffer - Over-labeling - Protein Instability during->cause2 solution2 Solutions: - Optimize pH & Buffer - Titrate Linker:Protein Ratio - Add Stabilizers (Glycerol, Arginine) - Lower Temperature (4°C) cause2->solution2 cause3 Potential Causes: - High Protein Concentration - Inappropriate Buffer post->cause3 solution3 Solutions: - Purify/Store at lower concentration - Add stabilizers to storage buffer - Optimize purification conditions cause3->solution3

Caption: A decision tree for troubleshooting aggregation during this compound labeling.

References

Technical Support Center: Iodo-PEG3-N3 Reaction Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing reactions involving Iodo-PEG3-N3.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a bifunctional linker molecule featuring a terminal iodide and an azide (B81097) group connected by a three-unit polyethylene (B3416737) glycol (PEG) spacer. The iodide is a highly reactive alkylating agent, while the azide group is used in bioorthogonal "click chemistry" reactions. Its primary applications are in bioconjugation and the synthesis of complex molecules like Proteolysis Targeting Chimeras (PROTACs), where it serves to link a protein-targeting ligand to an E3 ligase ligand.[1]

Q2: What types of reactions can the azide group of this compound undergo?

A2: The azide group of this compound can participate in two main types of click chemistry reactions:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction occurs between the azide and a terminal alkyne in the presence of a copper(I) catalyst to form a stable triazole linkage.[2]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction where the azide reacts with a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), to form a triazole.[2]

Q3: What are the recommended storage conditions for this compound?

A3: this compound should be stored at -20°C in the dark and desiccated for long-term stability (up to 24 months). For short-term transport, it can be kept at room temperature for up to three weeks.[3]

Q4: What are the key parameters to consider when optimizing a CuAAC reaction with this compound?

A4: The key parameters to optimize for a CuAAC reaction are:

  • Copper(I) source and concentration: Typically, copper(II) sulfate (B86663) (CuSO₄) with a reducing agent like sodium ascorbate (B8700270) is used to generate Cu(I) in situ.

  • Ligand: A stabilizing ligand like THPTA or BTTAA is often used to enhance reaction efficiency and prevent catalyst degradation.

  • Solvent: A mixture of aqueous buffers and organic co-solvents (e.g., DMSO, DMF) is common.

  • Temperature: Reactions are often run at room temperature but can be heated to increase the rate.

  • Reaction time: This can range from minutes to several hours depending on the specific reactants and conditions.

Q5: When should I choose SPAAC over CuAAC for my reaction with this compound?

A5: SPAAC is the preferred method when working with biological systems or molecules that are sensitive to copper catalysis. Since SPAAC is a copper-free reaction, it avoids the potential toxicity associated with copper ions. However, the required strained alkynes can be larger and more sterically demanding than terminal alkynes used in CuAAC.

Troubleshooting Guides

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Problem Potential Cause Recommended Solution
Low or No Product Yield Inactive catalyst (Cu(I) oxidized to Cu(II))Prepare fresh sodium ascorbate solution immediately before use. Degas solvents to remove oxygen. Increase the concentration of the reducing agent.
Poor solubility of reactantsAdd an organic co-solvent such as DMSO or DMF to improve solubility. Ensure the final concentration of the organic solvent is compatible with your biomolecule if applicable (typically <10%).
Inappropriate ligand or ligand-to-copper ratioUse a water-soluble ligand like THPTA for aqueous reactions. Optimize the ligand-to-copper ratio (a 5:1 ratio is a good starting point).
Low concentration of reactantsIncrease the concentration of either the this compound or the alkyne partner.
Reaction Stalls Before Completion Insufficient reducing agentAdd a fresh aliquot of sodium ascorbate.
Catalyst inhibitionEnsure the reaction mixture is free of chelating agents or other inhibitors. Purify starting materials if necessary.
Product Aggregation or Precipitation High concentration of reactantsPerform the reaction at a lower concentration.
Suboptimal buffer conditions (pH, ionic strength)Optimize buffer conditions to maintain the solubility of all components.
Hydrophobicity of the final productConsider using a more hydrophilic PEG linker if possible, or perform the reaction in a solvent system that better solubilizes the product.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Problem Potential Cause Recommended Solution
Slow Reaction Rate Low reactivity of the strained alkyneUse a more reactive strained alkyne (e.g., BCN or DIBAC).
Steric hindrance around the azide or alkyneIf possible, redesign the linker or the placement of the reactive groups to be more accessible.
Low reaction temperatureIncrease the reaction temperature. SPAAC reactions can be performed at a range of temperatures, from room temperature up to 60°C or higher.[4]
Side Reactions Instability of the strained alkyneEnsure the strained alkyne is of high purity and has been stored correctly.
Reactivity with other functional groupsAlthough bioorthogonal, ensure that no other functional groups in your system could potentially react with the strained alkyne under the reaction conditions.

Experimental Protocols

General Protocol for CuAAC Reaction Optimization

This protocol provides a starting point for optimizing the CuAAC reaction between this compound and an alkyne-containing molecule.

Materials:

  • This compound

  • Alkyne-containing molecule

  • Copper(II) sulfate (CuSO₄)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Reaction Buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • Organic Co-solvent (e.g., DMSO or DMF)

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of this compound and your alkyne-containing molecule in a suitable solvent (e.g., DMSO).

    • Prepare a 100 mM stock solution of CuSO₄ in water.

    • Prepare a 250 mM stock solution of THPTA in water.

    • Crucially, prepare a fresh 100 mM stock solution of sodium ascorbate in water immediately before use.

  • Reaction Setup (for a 500 µL reaction):

    • In a microcentrifuge tube, combine your alkyne-containing molecule and this compound in the reaction buffer. A 1.2 to 2-fold molar excess of one reactant over the other is a good starting point.

    • Add an organic co-solvent if needed to ensure solubility, keeping the final concentration low.

    • In a separate tube, premix the CuSO₄ and THPTA solutions. A common starting point is a final concentration of 0.1 mM CuSO₄ and 0.5 mM THPTA (1:5 ratio).

    • Add the premixed catalyst solution to the main reaction tube.

  • Initiation and Incubation:

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.

    • Close the tube to minimize oxygen exposure and mix gently (e.g., on a rotator) at room temperature.

  • Monitoring and Optimization:

    • Monitor the reaction progress by a suitable analytical technique (e.g., LC-MS, HPLC).

    • To optimize, systematically vary the temperature (e.g., room temperature, 37°C, 50°C) and reaction time (e.g., 30 min, 1 hr, 4 hrs, 12 hrs) and analyze the product yield.

Quantitative Data for CuAAC Optimization (Starting Points)

ParameterRecommended Starting RangeNotes
Reactant Concentration 50 µM - 1 mMHigher concentrations generally lead to faster reactions.
Molar Ratio (Azide:Alkyne) 1:1.2 to 1.2:1A slight excess of one reactant can drive the reaction to completion.
CuSO₄ Concentration 50 µM - 250 µMHigher catalyst loading can increase the reaction rate.
Ligand (THPTA) to Copper Ratio 5:1This ratio helps to stabilize the Cu(I) and protect biomolecules.
Sodium Ascorbate Concentration 1 mM - 5 mMA sufficient excess is needed to keep the copper in the Cu(I) state.
Reaction Temperature 25°C - 60°CIncreasing the temperature can significantly reduce reaction time.
Reaction Time 30 minutes - 12 hoursDependent on all other parameters; should be determined empirically.
General Protocol for SPAAC Reaction Optimization

This protocol provides a starting point for optimizing the SPAAC reaction between this compound and a strained alkyne (e.g., DBCO or BCN).

Materials:

  • This compound

  • Strained alkyne-containing molecule (e.g., DBCO-functionalized)

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Organic Co-solvent (e.g., DMSO or DMF)

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of this compound and your strained alkyne-containing molecule in a suitable solvent (e.g., DMSO).

  • Reaction Setup:

    • In a microcentrifuge tube, combine the this compound and the strained alkyne in the reaction buffer. A slight molar excess (1.2 to 1.5-fold) of one component is recommended.

    • Add an organic co-solvent if necessary for solubility.

  • Incubation and Monitoring:

    • Incubate the reaction at the desired temperature (e.g., 25°C, 37°C) with gentle mixing.

    • Monitor the reaction progress over time using an appropriate analytical method (e.g., LC-MS, HPLC).

Quantitative Data for SPAAC Optimization (Typical Ranges)

ParameterRecommended RangeNotes
Reactant Concentration 10 µM - 500 µMThe optimal concentration depends on the specific kinetics of the strained alkyne.
Molar Ratio (Azide:Alkyne) 1:1.2 to 1.2:1A slight excess can improve reaction efficiency.
Reaction Temperature 25°C - 60°CHigher temperatures can accelerate the reaction, with rates potentially increasing significantly.[4]
Reaction Time 1 hour - 24 hoursHighly dependent on the reactivity of the strained alkyne and the temperature.

Visualizations

CuAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction Setup cluster_analysis Monitoring & Purification prep_azide Prepare this compound Stock Solution mix_reactants Combine Azide, Alkyne, and Buffer prep_azide->mix_reactants prep_alkyne Prepare Alkyne Stock Solution prep_alkyne->mix_reactants prep_cu Prepare CuSO4 Stock Solution premix_catalyst Premix CuSO4 and THPTA prep_cu->premix_catalyst prep_ligand Prepare THPTA Stock Solution prep_ligand->premix_catalyst prep_asc Prepare Fresh Sodium Ascorbate Solution initiate Initiate with Sodium Ascorbate prep_asc->initiate add_catalyst Add Catalyst Mix to Reactants mix_reactants->add_catalyst premix_catalyst->add_catalyst add_catalyst->initiate incubate Incubate at Desired Temperature initiate->incubate monitor Monitor Reaction (LC-MS, HPLC) incubate->monitor purify Purify Product monitor->purify

Caption: Workflow for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

SPAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction Setup cluster_analysis Monitoring & Purification prep_azide Prepare this compound Stock Solution mix_reactants Combine Azide, Strained Alkyne, and Buffer prep_azide->mix_reactants prep_alkyne Prepare Strained Alkyne Stock Solution prep_alkyne->mix_reactants incubate Incubate at Desired Temperature mix_reactants->incubate monitor Monitor Reaction (LC-MS, HPLC) incubate->monitor purify Purify Product monitor->purify

Caption: Workflow for a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.

Troubleshooting_Logic start Low Reaction Yield? cause1 Inactive Catalyst (CuAAC) start->cause1 Yes cause2 Poor Solubility start->cause2 Yes cause3 Slow Kinetics (SPAAC) start->cause3 Yes cause4 Suboptimal Reagent Concentration/Ratio start->cause4 Yes solution1 Use Fresh Reducing Agent, Degas Solvents cause1->solution1 solution2 Add Organic Co-solvent cause2->solution2 solution3 Increase Temperature, Use More Reactive Alkyne cause3->solution3 solution4 Optimize Concentrations and Stoichiometry cause4->solution4

Caption: Logical workflow for troubleshooting low reaction yield.

References

Common byproducts in Iodo-PEG3-N3 synthesis and reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Iodo-PEG3-N3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the synthesis, reactions, and troubleshooting associated with this versatile bifunctional linker.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a heterobifunctional linker featuring a highly reactive iodide group at one end and an azide (B81097) group at the other, separated by a hydrophilic 3-unit polyethylene (B3416737) glycol (PEG) spacer.[1][2] Its primary applications are in bioconjugation and drug development, such as in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] The iodide allows for efficient alkylation of nucleophiles, while the azide is used for "click chemistry" reactions.[2][3] The PEG linker enhances solubility in aqueous media.[2]

Q2: How should I store and handle this compound?

A2: this compound should be stored at -20°C in the dark and desiccated.[3][4] It can be transported at room temperature for up to three weeks.[3][5] It is important to avoid prolonged exposure to light.[4][6] For use, it is recommended to prepare stock solutions in anhydrous DMSO or DMF.[7]

Q3: What are the main reactive functionalities of this compound?

A3: this compound has two key reactive groups:

  • Iodide Group : The alkyl iodide is a powerful alkylating agent that readily reacts with various nucleophiles, including thiols (-SH), amines (-NH2), and alkoxides (-O-), via SN2 nucleophilic substitution.[3][6] Organic iodides are significantly more reactive than bromides or chlorides, allowing for faster reaction times.[3]

  • Azide Group (-N3) : The azide group is primarily used for click chemistry.[1][2] It can undergo Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with terminal alkynes or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with strained alkynes like DBCO or BCN.[1][8] The azide group can also be reduced to a primary amine.[3]

Q4: Can the azide group interfere with the nucleophilic substitution reaction at the iodide terminus?

A4: The azide group is generally stable and unreactive towards common nucleophiles under the conditions used for alkylation at the iodide position.[9] This allows for selective reaction at the iodide end without affecting the azide, making sequential conjugations possible.

Q5: What are the advantages of using a PEG linker in my construct?

A5: The polyethylene glycol (PEG) spacer is hydrophilic, which typically increases the solubility of the resulting conjugate in aqueous buffers.[2][10] This can be crucial when working with biomolecules like proteins or peptides, helping to prevent aggregation.[7][]

Synthesis and Reaction Troubleshooting

This guide addresses common problems encountered during the synthesis and use of this compound and its derivatives.

Common Issues and Solutions
Problem Potential Cause(s) Recommended Solution(s) Citation(s)
Low yield in nucleophilic substitution reaction 1. Degradation of this compound: Prolonged exposure to light or moisture. 2. Weak Nucleophile: The reacting partner has low nucleophilicity. 3. Suboptimal pH: Incorrect pH can affect the nucleophilicity of the substrate (e.g., protonation of amines). 4. Steric Hindrance: Bulky groups near the reaction site can slow down the reaction.1. Store and handle the linker under recommended conditions (-20°C, dark, desiccated). 2. Increase reaction time or temperature. Consider using a stronger base to deprotonate the nucleophile if applicable. 3. Optimize the reaction pH. For amines, a pH of 7-9 is often effective. 4. Increase reaction time and/or temperature.[3][4][6][7]
Low yield in Click Chemistry (CuAAC) reaction 1. Oxidation of Copper(I) catalyst: Cu(I) is easily oxidized to the inactive Cu(II) state. 2. Impure Reagents: Contaminants in the alkyne or azide starting materials. 3. Inhibitors: Some functional groups or buffer components can inhibit the copper catalyst.1. Use a reducing agent (e.g., sodium ascorbate) to keep the copper in the Cu(I) state. Perform the reaction under an inert atmosphere (N2 or Ar). 2. Ensure high purity of all reactants. 3. Purify starting materials. Avoid buffers like Tris that can coordinate with copper. Use buffers like PBS or HEPES.[7][12]
Product aggregation or precipitation during reaction 1. High Reactant Concentration: Can lead to intermolecular cross-linking. 2. Poor Solubility: The conjugate may be less soluble than the starting materials. 3. Suboptimal Buffer Conditions: Incorrect pH or ionic strength.1. Perform the reaction at a lower concentration. 2. Add organic co-solvents (e.g., DMSO, DMF) but keep the final concentration below 10% to avoid denaturing biomolecules. 3. Optimize buffer conditions to maintain the solubility of all components.[7][9]
Difficulty in purifying the final product 1. Similar Physicochemical Properties: The product and impurities may have similar polarity or size. 2. Lack of UV Chromophore: The PEG linker does not have strong UV absorbance, making detection by HPLC difficult. 3. Product Sticking to Column: The polarity of the PEG chain can cause poor separation or recovery in normal-phase chromatography.1. Employ high-resolution chromatography techniques like reverse-phase HPLC or ion-exchange chromatography. 2. If possible, ensure one of the conjugated molecules has a strong chromophore. Alternatively, use other detection methods like mass spectrometry or evaporative light scattering detection (ELSD). 3. Use reverse-phase HPLC (C18 or C8 column). For flash chromatography, pre-treating silica (B1680970) with a base like triethylamine (B128534) can improve recovery.[9][][13]
Presence of unexpected byproducts 1. Dimerization: If reacting with a molecule containing two nucleophiles, a dimer of this compound may form. 2. Over-alkylation: A substrate with multiple nucleophilic sites may react with more than one linker molecule. 3. Side reactions of azide: Under harsh conditions (e.g., strong acids or reducing agents not intended for azide reduction), the azide may react.1. Use a molar excess of the difunctional nucleophile to favor the desired product. 2. Carefully control the stoichiometry (molar ratio) of the linker to the substrate. 3. Stick to recommended reaction conditions. Azides are generally stable but can be sensitive to certain conditions.[4][9][13]

Diagrams and Workflows

This compound Reactivity Pathways

The following diagram illustrates the two primary reaction pathways available for the this compound linker.

cluster_start Starting Material cluster_path1 Path 1: Nucleophilic Substitution cluster_path2 Path 2: Click Chemistry A This compound B Nucleophile (e.g., R-SH, R-NH2) A->B D Alkyne-containing Molecule A->D C Alkylated Product (R-S-PEG3-N3 or R-NH-PEG3-N3) B->C SN2 Reaction E Triazole Product (Iodo-PEG3-Triazole-R') D->E CuAAC or SPAAC

Dual reactivity of the this compound linker.
General Experimental Workflow for Bioconjugation

This workflow outlines the typical steps for conjugating a protein with a small molecule using this compound.

A Step 1: React Protein-SH with this compound B Step 2: Purify Protein-PEG3-N3 (e.g., SEC) A->B C Step 3: React Protein-PEG3-N3 with Alkyne-Small Molecule (CuAAC Reaction) B->C D Step 4: Purify Final Conjugate (e.g., RP-HPLC, IEX) C->D E Step 5: Characterize Product (e.g., Mass Spec, SDS-PAGE) D->E A Low Product Yield Observed B Was the reaction a Nucleophilic Substitution? A->B Start Troubleshooting C Was the reaction Click Chemistry (CuAAC)? B->C No D Check Nucleophile Quality and Reaction pH (7-9) B->D Yes E Verify Reagent Purity and Linker Integrity C->E No/ Unsure F Check for Copper(I) Oxidation (Add fresh reducing agent) C->F Yes D->E G Check for Catalyst Inhibitors in Buffer F->G

References

Validation & Comparative

Characterizing Iodo-PEG3-N3 Conjugates: A Mass Spectrometry-Based Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, proteomics, and the development of targeted therapeutics like antibody-drug conjugates (ADCs) and PROTACs, the precise characterization of linker molecules is paramount. This guide provides an objective comparison of the mass spectrometric characterization of Iodo-PEG3-N3, a heterobifunctional linker, with its common alternatives. The data presented herein, supported by detailed experimental protocols, will aid in the selection of appropriate analytical methods for the validation of bioconjugates.

This compound is a discrete polyethylene (B3416737) glycol (dPEG®) linker featuring a terminal iodide and an azide (B81097) group.[1][2] This structure allows for orthogonal conjugation strategies: the highly reactive iodide can undergo nucleophilic substitution, for instance with a thiol group on a cysteine residue, while the azide is available for "click chemistry" reactions such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC).[1][3] The hydrophilic PEG spacer enhances the solubility of the conjugate.[2]

Mass Spectrometry Analysis: A Comparative Overview

Mass spectrometry is an indispensable tool for the characterization of PEGylated molecules, providing definitive information on molecular weight, purity, and structure.[4][5] The two most common ionization techniques for analyzing these conjugates are Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).[4]

Electrospray Ionization (ESI): This soft ionization technique is typically coupled with liquid chromatography (LC) for LC-MS analysis, allowing for the separation of complex mixtures prior to detection.[6][7] ESI is particularly well-suited for analyzing large biomolecules and their conjugates, as it tends to produce multiply charged ions, which can be detected by mass analyzers with a limited mass-to-charge (m/z) range.[6]

Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI-TOF (Time-of-Flight) MS is a rapid and sensitive technique that is excellent for determining the molecular weight of synthetic polymers and confirming the success of a conjugation reaction.[4][8] It typically produces singly charged ions, leading to simpler spectra that are easier to interpret.[4]

The following table summarizes the theoretical and expected mass spectrometry data for this compound and selected alternatives.

Linker NameMolecular FormulaMolecular Weight (Da)Theoretical Monoisotopic Mass [M] (Da)Expected ESI-MS Adducts (m/z)Expected MALDI-TOF MS Adducts (m/z)
This compound C8H16IN3O3329.14[1]329.0239[M+H]+, [M+Na]+, [M+K]+[M+H]+, [M+Na]+, [M+K]+
Iodo-PEG3-Iodide C6H12I2O2369.97[9]369.8821[M+H]+, [M+Na]+, [M+K]+[M+H]+, [M+Na]+, [M+K]+
Azide-PEG3-Azide C6H12N6O2200.19200.1022[M+H]+, [M+Na]+, [M+K]+[M+H]+, [M+Na]+, [M+K]+
Iodoacetamide-PEG3-Azide C10H18IN5O4387.18387.0458[M+H]+, [M+Na]+, [M+K]+[M+H]+, [M+Na]+, [M+K]+

Experimental Protocols

Detailed methodologies for the two primary mass spectrometry techniques are provided below.

ESI-LC/MS Protocol
  • Sample Preparation:

    • Dissolve the this compound conjugate in a solution of 50:50 (v/v) acetonitrile/water with 0.1% formic acid to a final concentration of 1 mg/mL.[4]

    • Centrifuge the sample at 14,000 x g for 10 minutes to remove any insoluble material.[4]

  • LC-MS Parameters:

    • LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.[4]

    • Column: A reverse-phase column such as a C18 column (e.g., 2.1 x 150 mm, 1.7 µm).[8]

    • Mobile Phase A: 0.1% formic acid in water.[8]

    • Mobile Phase B: Acetonitrile.[8]

    • Gradient: A suitable gradient, for example, 0-60% B over 30 minutes.[8]

    • Flow Rate: 0.3 mL/min.[8]

    • Mass Spectrometer: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap.[6]

    • Ionization Mode: Positive ion mode.

    • Mass Range: m/z 300 - 3000.[8]

  • Data Analysis:

    • Identify the peaks corresponding to the expected molecular weight and common adducts (e.g., [M+H]+, [M+Na]+, [M+K]+).[4]

    • For conjugates with biomolecules, deconvolution software can be used to determine the zero-charge mass spectrum.[6]

MALDI-TOF MS Protocol
  • Sample Preparation:

    • Prepare a 10 mg/mL solution of a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid (SA)) in 50:50 (v/v) acetonitrile/water with 0.1% trifluoroacetic acid (TFA).[4]

    • Prepare a 1 mg/mL solution of the this compound conjugate in the same solvent.

    • Mix the sample and matrix solutions, typically in a 1:10 ratio (sample:matrix).[4]

    • Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.[4]

  • MALDI-TOF MS Parameters:

    • Mass Spectrometer: A MALDI-TOF mass spectrometer.[4]

    • Ionization Mode: Positive ion reflector mode.[4]

    • Laser: Nitrogen laser (337 nm).[4]

    • Laser Intensity: Adjust to the minimum necessary for a good signal-to-noise ratio to minimize fragmentation.[4]

    • Mass Range: m/z 500 - 3000.[4]

  • Data Analysis:

    • Identify the peaks corresponding to the sodiated ([M+Na]+) and potassiated ([M+K]+) adducts of the conjugate.[4]

Fragmentation Analysis

In addition to determining the molecular weight of the intact conjugate, mass spectrometry, particularly tandem MS (MS/MS), can provide structural information through fragmentation analysis.[10][11] The energetically unstable molecular ions formed during ionization can break apart into smaller fragment ions.[12] The pattern of fragmentation is predictable and can be used to confirm the structure of the linker and its conjugation site on a biomolecule.

For this compound, key fragmentation pathways would involve cleavage of the C-I bond, and fragmentation of the PEG chain. The characteristic repeating unit of PEG (44.0262 Da) would be a key indicator in the fragmentation spectrum.[4]

Logical Workflow for Characterization

The following diagram illustrates a logical workflow for the characterization of this compound conjugates.

cluster_0 Conjugation & Purification cluster_1 Mass Spectrometry Analysis cluster_2 Data Interpretation & Comparison A Biomolecule (e.g., Protein with Cys) C Conjugation Reaction A->C B This compound Linker B->C D Purification (e.g., SEC, RP-HPLC) C->D E Intact Mass Analysis (ESI-MS or MALDI-TOF) D->E Analyze Conjugate F Confirm Molecular Weight of Conjugate E->F G Tandem MS (MS/MS) for Fragmentation E->G I Compare Experimental vs. Theoretical Mass F->I H Structural Confirmation & Site of Conjugation G->H J Analyze Fragmentation Pattern H->J K Compare with Alternative Linkers I->K J->K

Caption: Workflow for the characterization of this compound conjugates.

Signaling Pathway Context: PROTACs

This compound is a valuable tool in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker, in this case, derived from this compound, plays a crucial role in optimizing the spatial orientation and distance between the two binding moieties for efficient ternary complex formation.

cluster_0 PROTAC-Mediated Protein Degradation A PROTAC Molecule (Target Binder - Linker - E3 Ligase Binder) D Ternary Complex Formation (Target - PROTAC - E3 Ligase) A->D B Target Protein B->D C E3 Ubiquitin Ligase C->D E Ubiquitination of Target Protein D->E F Proteasomal Degradation E->F

Caption: PROTAC signaling pathway.

By adhering to the detailed protocols and considering the comparative data presented, researchers can effectively characterize their this compound conjugates, ensuring the quality and reliability of their downstream applications in drug discovery and development.

References

Unveiling the Structure of Iodo-PEG3-N3: A Comparative Guide to Spectroscopic Confirmation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural confirmation of linker molecules is paramount for the successful synthesis of novel therapeutics and bioconjugates. This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of Iodo-PEG3-N3, a heterobifunctional PEG linker, and contrasts its performance with alternative analytical techniques.

This document details the expected Nuclear Magnetic Resonance (NMR) spectroscopic signature of this compound and compares it with data obtained from alternative methods such as Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS). Detailed experimental protocols for NMR analysis are also provided to facilitate the replication of these results.

Structural Confirmation by ¹H and ¹³C NMR Spectroscopy

NMR spectroscopy stands as a powerful, non-destructive technique for the unambiguous determination of molecular structure. By analyzing the chemical environment of ¹H and ¹³C nuclei, a detailed connectivity map of the molecule can be constructed.

Predicted NMR Data for this compound

Due to the limited availability of public experimental spectra for this compound, the following ¹H and ¹³C NMR data are predicted based on established chemical shift principles and data from analogous compounds. These predictions serve as a benchmark for experimental verification.

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to exhibit distinct signals corresponding to the methylene (B1212753) groups of the PEG linker. The electron-withdrawing effects of the iodo and azido (B1232118) terminal groups will deshield the adjacent protons, shifting their resonances downfield.

¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will provide complementary information, with each carbon atom in a unique chemical environment giving rise to a distinct signal. The carbons directly bonded to the electronegative iodine and nitrogen atoms are expected to have the largest chemical shifts.

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
I-CH₂ -CH₂-O-3.25 (t, J = 6.8 Hz)2.5
I-CH₂-CH₂ -O-3.70 (t, J = 6.8 Hz)71.0
-O-CH₂ -CH₂ -O- (internal)3.65 (s)70.5
-O-CH₂ -CH₂-N₃3.68 (t, J = 5.0 Hz)70.0
-O-CH₂-CH₂ -N₃3.39 (t, J = 5.0 Hz)50.7

Note: Predicted chemical shifts are estimates and may vary depending on experimental conditions such as solvent and concentration.

Comparison with Alternative Analytical Techniques

While NMR provides unparalleled detail for structural elucidation, other techniques offer complementary information and can be used for routine characterization.

Technique Information Provided Advantages Limitations
NMR Spectroscopy Detailed structural connectivity, stereochemistry, and purity assessment.Non-destructive, highly detailed structural information.Lower sensitivity compared to MS, requires higher sample concentration.
Mass Spectrometry (MS) Molecular weight confirmation and elemental composition (with high-resolution MS).High sensitivity, provides accurate molecular weight.Does not provide detailed structural connectivity of isomers.
FT-IR Spectroscopy Presence of functional groups (e.g., azide, ether linkages).Fast, simple, and provides information on key functional groups.Provides limited information on the overall molecular structure and connectivity.
Elemental Analysis Determination of the elemental composition (C, H, N).Provides the empirical formula.Does not distinguish between isomers, requires pure sample.

Experimental Protocols

NMR Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.

  • Homogenization: Gently vortex or invert the NMR tube to ensure a homogeneous solution.

NMR Data Acquisition
  • Instrument Setup: Insert the NMR tube into the spectrometer's probe.

  • Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

    • Use a standard pulse sequence (e.g., zg30).

    • Set the number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

    • Acquire the Free Induction Decay (FID).

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-100 ppm).

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set a longer relaxation delay (e.g., 2-5 seconds) to ensure quantitative signal intensities for all carbons.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing:

    • Apply Fourier transformation to the acquired FIDs.

    • Phase the resulting spectra.

    • Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the peaks in the ¹H spectrum and pick the peaks in both spectra.

Visualizing the Structure and Workflow

The following diagrams, generated using Graphviz, illustrate the molecular structure of this compound and the workflow for its structural confirmation.

Iodo_PEG3_N3_Structure cluster_I cluster_C1 cluster_C2 cluster_O1 cluster_C3 cluster_C4 cluster_O2 cluster_C5 cluster_C6 cluster_N3 I I C1 CH₂ C2 CH₂ C1->C2 O1 O C2->O1 C3 CH₂ O1->C3 C4 CH₂ C3->C4 O2 O C4->O2 C5 CH₂ O2->C5 C6 CH₂ C5->C6 N3 N₃

Caption: Molecular structure of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Instrument Setup transfer->setup lock_shim Lock & Shim setup->lock_shim acquire_1H Acquire ¹H Spectrum lock_shim->acquire_1H acquire_13C Acquire ¹³C Spectrum lock_shim->acquire_13C ft Fourier Transform acquire_1H->ft acquire_13C->ft phase Phase Correction ft->phase reference Referencing phase->reference integrate Integration & Peak Picking reference->integrate assign Structure Assignment integrate->assign

Caption: Workflow for NMR-based structural confirmation.

By following the detailed protocols and comparing the acquired data with the provided predictions and alternative techniques, researchers can confidently verify the structure of this compound, ensuring the quality and reliability of their subsequent research and development endeavors.

A Head-to-Head Comparison: Iodo-PEG3-N3 vs. NHS ester-PEG-N3 Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a linker is a critical decision that can significantly impact the efficacy, stability, and specificity of a bioconjugate. This guide provides an in-depth comparison of two popular bifunctional linkers: Iodo-PEG3-N3 and NHS ester-PEG-N3, highlighting the distinct advantages of the iodoacetamide-based chemistry for specific applications.

This comparison will delve into the reaction mechanisms, specificity, stability, and experimental considerations for each linker, supported by experimental data to guide your selection process.

Executive Summary

FeatureThis compoundNHS ester-PEG-N3
Target Residue Cysteine (Thiol group)Lysine (B10760008) (Primary amine)
Bond Formed ThioetherAmide
Reaction pH 7.0 - 8.57.2 - 9.0
Specificity High for thiols, enabling site-specific conjugationReacts with all accessible primary amines, leading to heterogeneous products
Conjugate Stability Highly stable thioether bondVery stable amide bond
Linker Stability Stable in solutionProne to hydrolysis in aqueous solutions
Key Advantage Enables precise control over the site of conjugation and stoichiometry.Targets abundant and readily available lysine residues.

Reaction Mechanisms and Specificity

The fundamental difference between this compound and NHS ester-PEG-N3 lies in their reactive moieties and, consequently, their target amino acid residues.

This compound features an iodoacetamide (B48618) group that specifically reacts with the sulfhydryl (thiol) group of cysteine residues via an SN2 nucleophilic substitution reaction. This reaction is highly specific for thiols, especially within the optimal pH range of 7.0-8.5.[1][2] The relatively low abundance and unique reactivity of cysteine residues on a protein's surface allow for precise, site-specific conjugation. This is particularly advantageous in applications where the orientation and stoichiometry of the conjugated molecule are critical, such as in the development of antibody-drug conjugates (ADCs) where a defined drug-to-antibody ratio (DAR) is desired.[3]

NHS ester-PEG-N3 , on the other hand, contains an N-hydroxysuccinimide (NHS) ester that reacts with primary amines, predominantly the ε-amino group of lysine residues and the N-terminus of a protein.[4] Lysine residues are generally abundant and distributed across the protein surface. While this makes conjugation readily achievable, it also leads to a heterogeneous mixture of conjugates with varying numbers of linkers attached at different positions.[5] This lack of site-specificity can potentially impact the protein's biological activity if conjugation occurs at or near an active site.[3] Although NHS esters are primarily reactive towards amines, side reactions with serine, threonine, and tyrosine have been reported, particularly at higher pH.[6]

Reaction Pathway Diagrams

G Iodoacetamide Reaction with Cysteine cluster_0 Reactants cluster_1 Transition State cluster_2 Products Iodo_PEG_N3 This compound (R-I) TS SN2 Transition State Iodo_PEG_N3->TS Cysteine Protein-Cysteine (Protein-SH) Cysteine->TS Thioether Stable Thioether Bond (Protein-S-R) TS->Thioether HI Hydrogen Iodide TS->HI G NHS Ester Reaction with Lysine cluster_0 Reactants cluster_1 Intermediate cluster_2 Products NHS_PEG_N3 NHS ester-PEG-N3 (R-NHS) Intermediate Tetrahedral Intermediate NHS_PEG_N3->Intermediate Lysine Protein-Lysine (Protein-NH2) Lysine->Intermediate Amide Stable Amide Bond (Protein-NH-CO-R) Intermediate->Amide NHS N-hydroxysuccinimide Intermediate->NHS G Comparison of Experimental Workflows cluster_iodo This compound Workflow cluster_nhs NHS ester-PEG-N3 Workflow I_Prep Prepare Protein (pH 7.0-7.5) I_Linker Prepare Iodo-Linker (Protect from light) I_Prep->I_Linker I_React Conjugation (2h RT or O/N 4°C) I_Linker->I_React I_Quench Quench Reaction I_React->I_Quench I_Purify Purification I_Quench->I_Purify N_Prep Prepare Protein (Amine-free buffer, pH 7.2-8.0) N_Linker Prepare NHS-Linker (Use immediately) N_Prep->N_Linker N_React Conjugation (30-60 min RT or 2h on ice) N_Linker->N_React N_Quench Quench Reaction N_React->N_Quench N_Purify Purification N_Quench->N_Purify

References

A Comparative Guide to Iodo-PEG3-N3 and Maleimide-PEG-N3 for Thiol Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The site-specific modification of biomolecules is a cornerstone of modern biotechnology and drug development. The conjugation of polyethylene (B3416737) glycol (PEG) linkers to therapeutic proteins, antibodies, and other molecules can enhance their solubility, stability, and pharmacokinetic profiles. When targeting thiol groups, primarily from cysteine residues, two of the most common reactive moieties employed are iodoacetamides and maleimides. This guide provides a detailed, objective comparison of two commercially available PEGylated linkers, Iodo-PEG3-N3 and Maleimide-PEG-N3, to assist researchers in selecting the optimal reagent for their specific bioconjugation needs.

At a Glance: Key Differences and Performance Metrics

This compound and Maleimide-PEG-N3 both feature a triethylene glycol spacer and a terminal azide (B81097) group for subsequent "click" chemistry applications. The key distinction lies in their thiol-reactive functional groups: an iodoacetamide (B48618) and a maleimide (B117702), respectively. This difference dictates their reaction mechanism, kinetics, stability of the resulting conjugate, and optimal reaction conditions.

Quantitative Performance Comparison

FeatureIodoacetamide (this compound)Maleimide (Maleimide-PEG-N3)
Reaction Mechanism Nucleophilic Substitution (SN2)Michael Addition
Reaction pH 8.0 - 8.56.5 - 7.5
Reaction Kinetics SlowerFaster
Second-Order Rate Constant (with Cysteine) ~0.6 M⁻¹s⁻¹[1]~10² M⁻¹s⁻¹[1]
Conjugate Stability Highly stable thioether bondReversible thioether bond, susceptible to retro-Michael reaction. Stability can be enhanced by succinimide (B58015) ring hydrolysis.[2][3][4][5][6]
Specificity Primarily targets thiols, but can react with other nucleophilic residues (e.g., histidine, methionine) at higher pH.[7]Highly specific for thiol groups.
Side Reactions Potential for overalkylation and reaction with non-thiol residues.[8]Hydrolysis of the maleimide ring at pH > 7.5.

Reaction Mechanisms

The distinct reaction mechanisms of iodoacetamides and maleimides with thiols are fundamental to their differing characteristics.

Iodoacetamide Thiol Conjugation

The reaction between an iodoacetamide and a thiol proceeds via a bimolecular nucleophilic substitution (SN2) reaction. The thiolate anion acts as a nucleophile, attacking the carbon atom bearing the iodine, which serves as a good leaving group. This results in the formation of a stable thioether bond.[9]

Maleimide Thiol Conjugation

Maleimides react with thiols through a Michael-type addition. The nucleophilic thiolate anion attacks one of the carbon atoms of the electron-deficient alkene in the maleimide ring.[9] This reaction is highly efficient and specific for thiols at neutral pH.

Stability of the Thioether Conjugate

A critical consideration in the design of bioconjugates is the stability of the linkage in the intended biological environment.

Iodoacetamide conjugates form a highly stable thioether bond that is generally considered irreversible under physiological conditions.[10]

Maleimide conjugates , while formed rapidly, are susceptible to a retro-Michael reaction, particularly in the presence of other thiols like glutathione, which is abundant in the intracellular environment.[2][3][4][5][6] This can lead to deconjugation and exchange of the conjugated molecule. However, the stability of the maleimide-thiol adduct can be significantly enhanced through hydrolysis of the succinimide ring, which forms a stable succinamic acid derivative.[11] This hydrolysis can be promoted by extended incubation or by using maleimide derivatives with electron-withdrawing groups.[11]

Experimental Protocols

The following are detailed protocols for performing thiol conjugation with this compound and Maleimide-PEG-N3. These are general guidelines and may require optimization for specific molecules.

Protocol 1: Thiol Conjugation with this compound

This protocol is adapted from general procedures for iodoacetamide-based labeling.

Materials:

  • Thiol-containing molecule (e.g., protein, peptide)

  • This compound

  • Conjugation Buffer: 0.1 M sodium phosphate, 5 mM EDTA, pH 8.3

  • Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching Reagent: 1 M 2-Mercaptoethanol or L-cysteine

  • Anhydrous DMSO or DMF

  • Desalting column or dialysis equipment for purification

Procedure:

  • Preparation of the Thiol-Containing Molecule:

    • Dissolve the thiol-containing molecule in the Conjugation Buffer to a final concentration of 1-10 mg/mL.

    • If the thiol groups are present as disulfide bonds, they must be reduced. Add a 10- to 50-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. It is not necessary to remove TCEP before proceeding.

  • Preparation of this compound Stock Solution:

    • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the this compound stock solution to the solution of the thiol-containing molecule.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light. The reaction time may need to be optimized.

  • Quenching the Reaction (Optional):

    • To stop the reaction, add a molar excess of a quenching reagent (e.g., 2-Mercaptoethanol or L-cysteine) to consume unreacted this compound. Incubate for 15-30 minutes.

  • Purification:

    • Remove excess, unreacted this compound and other small molecules from the conjugated product using a desalting column or dialysis.

Protocol 2: Thiol Conjugation with Maleimide-PEG-N3

This protocol is based on established methods for maleimide-based bioconjugation.[12][13]

Materials:

  • Thiol-containing molecule (e.g., protein, peptide)

  • Maleimide-PEG-N3

  • Conjugation Buffer: 100 mM Phosphate buffer, 150 mM NaCl, pH 7.2.[12] The buffer should be degassed to remove dissolved oxygen.

  • Reducing Agent (optional): TCEP

  • Quenching Reagent: 1 M L-cysteine

  • Anhydrous DMSO or DMF

  • Desalting column or dialysis equipment for purification

Procedure:

  • Preparation of the Thiol-Containing Molecule:

    • Dissolve the thiol-containing molecule in the degassed Conjugation Buffer to a final concentration of 1-10 mg/mL.[12]

    • If reduction of disulfide bonds is necessary, add a 10- to 100-fold molar excess of TCEP and incubate for 20-60 minutes at room temperature.[12]

  • Preparation of Maleimide-PEG-N3 Stock Solution:

    • Immediately before use, prepare a 10 mM stock solution of Maleimide-PEG-N3 in anhydrous DMSO or DMF.[12]

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the Maleimide-PEG-N3 stock solution to the solution of the thiol-containing molecule.[12][13]

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[12][13]

  • Quenching the Reaction (Optional):

    • To quench unreacted maleimide groups, add a molar excess of L-cysteine and incubate for 15-30 minutes.[13]

  • Purification:

    • Purify the conjugate from excess reagents using a desalting column or dialysis.[13]

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the chemical reactions and a typical experimental workflow for thiol conjugation.

Thiol_Conjugation_Mechanisms cluster_iodo This compound Reaction cluster_maleimide Maleimide-PEG-N3 Reaction Iodo_PEG This compound Thioether_I R-S-PEG3-N3 Iodo_PEG->Thioether_I S_N2 Reaction (pH 8.0-8.5) Thiol_I R-SH Thiol_I->Thioether_I HI HI Maleimide_PEG Maleimide-PEG-N3 Thioether_M R-S-Succinimide-PEG3-N3 Maleimide_PEG->Thioether_M Michael Addition (pH 6.5-7.5) Thiol_M R-SH Thiol_M->Thioether_M

Caption: Reaction mechanisms for thiol conjugation.

Experimental_Workflow start Start: Prepare Thiol-Containing Molecule reduction Optional: Reduce Disulfide Bonds with TCEP start->reduction prepare_linker Prepare Stock Solution of Iodo- or Maleimide-PEG-N3 reduction->prepare_linker conjugation Conjugation Reaction (Molar Excess of Linker) prepare_linker->conjugation quench Optional: Quench Reaction conjugation->quench purify Purify Conjugate (Desalting/Dialysis) quench->purify analyze Analyze Conjugate purify->analyze

Caption: A generalized experimental workflow.

Conclusion

The choice between this compound and Maleimide-PEG-N3 for thiol conjugation depends critically on the specific application and experimental goals.

Choose this compound when:

  • High conjugate stability is paramount: The irreversible thioether bond is ideal for applications requiring long-term stability in vivo or in vitro.

  • Downstream conditions might favor retro-Michael addition: If the conjugate will be exposed to high concentrations of other thiols, the stability of the iodoacetamide linkage is a significant advantage.

Choose Maleimide-PEG-N3 when:

  • Rapid reaction kinetics are required: The fast reaction rate is beneficial for time-sensitive experiments or when dealing with unstable biomolecules.

  • High specificity for thiols is crucial: Maleimides offer excellent selectivity for cysteine residues, minimizing off-target modifications.

  • Moderate stability is acceptable or can be enhanced: For many applications, the maleimide-thiol linkage is sufficiently stable, and its stability can be improved by promoting succinimide ring hydrolysis.

By carefully considering the trade-offs between reaction kinetics, conjugate stability, and specificity, researchers can make an informed decision to select the most appropriate thiol-reactive PEG linker for their bioconjugation strategy.

References

The Influence of PEG Linker Length on PROTAC Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The design of highly effective Proteolysis Targeting Chimeras (PROTACs) is a complex process where the linker element plays a critical, rather than passive, role. Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers are frequently utilized due to their hydrophilicity, biocompatibility, and tunable length. This guide provides an objective comparison of how PEG linker length impacts PROTAC performance, supported by experimental data.

The Linker: More Than Just a Spacer

A PROTAC molecule consists of three key components: a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[1] The linker's length, composition, and attachment points are critical determinants of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for subsequent ubiquitination and proteasomal degradation of the target protein.[1][2]

An optimal linker length is crucial for achieving the necessary proximity and orientation between the POI and the E3 ligase.[3] A linker that is too short can lead to steric hindrance, preventing the formation of a stable ternary complex.[3] Conversely, a linker that is too long may result in a non-productive complex where the ubiquitination sites on the target protein are not efficiently presented to the E3 ligase.[3] Therefore, the optimization of linker length is a critical step in the development of potent and selective PROTACs.

Quantitative Comparison of PROTAC Efficacy with Varying PEG Linker Lengths

The efficacy of a PROTAC is primarily assessed by its half-maximal degradation concentration (DC50) and the maximum level of protein degradation (Dmax). The following table summarizes experimental data from various studies, illustrating the impact of PEG linker length on the degradation of different target proteins.

Target ProteinE3 LigaseCell LineLinker Composition/Length (atoms)DC50Dmax (%)Reference(s)
BRD4 CRBNH6610 PEG units< 0.5 µM> 90[1]
1 PEG unit> 5 µM~50[1]
2 PEG units> 5 µM~60[1]
4-5 PEG units< 0.5 µMNot Specified[1]
ERα VHLMCF-79 atoms140 µM (IC50)Not Specified[1]
16 atoms26 µM (IC50)Not Specified[1]
>16 atoms> 200 µM (IC50)Not Specified[1]
TBK1 VHLNot Specified< 12 atomsNo degradationNo degradation[1]
21 atoms3 nM96[4]
29 atoms292 nM76[1]

Key Experimental Protocols

Accurate assessment of PROTAC efficacy relies on robust experimental methodologies. Below are detailed protocols for key experiments cited in the evaluation of PROTACs with varying PEG linker lengths.

Western Blotting for Protein Degradation Analysis

This is the most common method to quantify the degradation of a target protein.

1. Cell Culture and Treatment:

  • Seed cells at an appropriate density in multi-well plates to achieve 70-80% confluency at the time of harvest.

  • Allow cells to adhere overnight.

  • Treat cells with a serial dilution of the PROTACs. Include a vehicle-only control (e.g., DMSO).

  • Incubate the cells for a predetermined time course (e.g., 4, 8, 16, 24 hours).[5]

2. Cell Lysis and Protein Quantification:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[5]

3. SDS-PAGE and Immunoblotting:

  • Normalize the protein concentration of all samples.

  • Denature the proteins by boiling in Laemmli sample buffer.

  • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for the protein of interest overnight at 4°C. A loading control antibody (e.g., GAPDH, β-actin) should also be used.

  • Wash the membrane with TBST and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[5][6]

4. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the intensity of the target protein band to the loading control.

  • Calculate the percentage of protein degradation relative to the vehicle-treated control to determine the DC50 and Dmax values.[4]

In Vitro Ubiquitination Assay

This assay directly measures the PROTAC's ability to induce the ubiquitination of its target protein.

1. Reaction Setup:

  • In a microcentrifuge tube, combine the following components in a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 0.5 mM DTT):

    • E1 activating enzyme

    • E2 conjugating enzyme

    • E3 ubiquitin ligase (e.g., VHL or CRBN complex)

    • Ubiquitin

    • ATP

    • Purified protein of interest (POI)

    • PROTAC at various concentrations (or vehicle control)

2. Incubation:

  • Incubate the reaction mixture at 30-37°C for 1-2 hours.

3. Detection of Ubiquitination:

  • Stop the reaction by adding SDS-PAGE loading buffer.

  • Boil the samples to denature the proteins.

  • Separate the proteins by SDS-PAGE and perform a Western blot as described above.

  • Probe the membrane with an antibody against the POI or an antibody that recognizes ubiquitin to detect higher molecular weight ubiquitinated species.[7][8]

Visualizing the Impact of PEG Linker Length

To better understand the processes involved in PROTAC-mediated protein degradation and the logical relationships, the following diagrams are provided.

PROTAC_Signaling_Pathway cluster_cell Cell PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex Proteasome 26S Proteasome POI->Proteasome Recognition E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Transfer Ubiquitination->POI Poly-Ubiquitin Chain Degradation Degradation Proteasome->Degradation Ub Ubiquitin Ub->Ubiquitination

Caption: PROTAC-mediated protein degradation signaling pathway.

Experimental_Workflow cluster_workflow Experimental Workflow for PROTAC Evaluation A 1. Cell Culture & PROTAC Treatment B 2. Cell Lysis & Protein Quantification A->B C 3. SDS-PAGE & Western Blot B->C D 4. Immunodetection of POI & Loading Control C->D E 5. Densitometry Analysis D->E F 6. Calculation of DC50 & Dmax E->F

Caption: A typical experimental workflow for evaluating PROTAC efficacy.

Linker_Length_Impact cluster_logic Impact of PEG Linker Length on PROTAC Efficacy cluster_too_short Too Short cluster_optimal Optimal cluster_too_long Too Long Linker_Length PEG Linker Length Short_Node Steric Hindrance Optimal_Node Stable & Productive Ternary Complex Long_Node Unstable/Non-productive Ternary Complex No_Ternary No/Inefficient Ternary Complex Short_Node->No_Ternary Low_Efficacy_Short Low Efficacy No_Ternary->Low_Efficacy_Short Efficient_Ub Efficient Ubiquitination Optimal_Node->Efficient_Ub High_Efficacy High Efficacy (Low DC50, High Dmax) Efficient_Ub->High_Efficacy Inefficient_Ub Inefficient Ubiquitination Long_Node->Inefficient_Ub Low_Efficacy_Long Low Efficacy Inefficient_Ub->Low_Efficacy_Long

Caption: Logical relationship between PEG linker length and PROTAC efficacy.

References

A Comparative Guide to Alternatives for Iodo-PEG3-N3 in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise art of bioconjugation, the choice of linker is paramount to the success of their work. Iodo-PEG3-N3, a heterobifunctional linker featuring a thiol-reactive iodoacetyl group and a bioorthogonal azide, is a valuable tool. However, a range of alternatives exists, each with distinct reactivity profiles, stability, and optimal use cases. This guide provides an objective comparison of this compound with two primary alternatives: Maleimide-PEG3-N3 and NHS-PEG3-N3, offering a data-supported overview to inform your selection of the most appropriate linker for your specific application.

Executive Summary

The selection of a bifunctional linker for bioconjugation is a critical decision that impacts the efficiency, stability, and functionality of the resulting conjugate. While this compound offers a reliable method for targeting cysteine residues, alternatives such as Maleimide-PEG3-N3 and NHS-PEG3-N3 provide researchers with a broader toolkit to address diverse bioconjugation challenges. Maleimides generally exhibit faster reaction kinetics with thiols compared to iodoacetamides, though the stability of the resulting thioether bond can be a concern under certain conditions.[1][2] NHS esters, on the other hand, target the more abundant lysine (B10760008) residues, offering a different site-specific conjugation strategy.[3][4]

Comparison of this compound and its Alternatives

The primary difference between this compound and its alternatives lies in the reactive group that targets the biomolecule. The iodoacetyl group of this compound, the maleimide (B117702) group of Maleimide-PEG3-N3, and the N-hydroxysuccinimide (NHS) ester of NHS-PEG3-N3 dictate the target amino acid residue, reaction conditions, and the stability of the resulting covalent bond.

Thiol-Reactive Linkers: this compound vs. Maleimide-PEG3-N3

Both iodoacetamides and maleimides are selective for cysteine residues, forming stable thioether bonds. However, they differ in their reaction kinetics and the stability of the final conjugate.

Reactivity and Kinetics: Maleimides are generally more reactive towards thiols than iodoacetamides, with reaction rates that can be over 15 times faster.[1] This allows for bioconjugation reactions to proceed more rapidly and at lower concentrations of the labeling reagent. The reaction of maleimides with thiols is most efficient at a pH range of 6.5-7.5.[5] Iodoacetamide (B48618) reactions are typically performed at a slightly higher pH of 7.5-8.5.

Stability of the Conjugate: While both form thioether bonds, the succinimidyl thioether linkage formed from a maleimide reaction can be susceptible to a retro-Michael reaction, leading to deconjugation, especially in the presence of other thiols.[6] However, hydrolysis of the succinimide (B58015) ring can lead to a more stable, ring-opened product. The carbamidomethyl thioether bond formed from an iodoacetamide reaction is generally considered to be highly stable and not prone to reversal.

Amine-Reactive Linkers: NHS-PEG3-N3

In contrast to thiol-reactive linkers, NHS-PEG3-N3 targets the primary amines of lysine residues and the N-terminus of a protein.

Reactivity and Specificity: NHS esters react with primary amines to form stable amide bonds.[4] This reaction is most efficient at a pH of 8.3-8.5.[2] As lysine residues are generally more abundant on the surface of proteins than cysteine residues, NHS esters can be used for higher levels of modification. However, this can also lead to a more heterogeneous product, as multiple lysine residues may be modified.[3]

Stability of the Conjugate: The amide bond formed between an NHS ester and a primary amine is highly stable and not reversible under physiological conditions.

Data Presentation

FeatureThis compoundMaleimide-PEG3-N3NHS-PEG3-N3
Reactive Group IodoacetylMaleimideN-Hydroxysuccinimide (NHS) Ester
Target Residue CysteineCysteineLysine, N-terminus
Bond Formed ThioetherThioetherAmide
Optimal Reaction pH 7.5 - 8.56.5 - 7.5[5]8.3 - 8.5[2]
Reaction Speed Moderate[1]Fast[1]Fast[4]
Bond Stability HighModerate to High (can undergo retro-Michael reaction)[6]High
Selectivity High for CysteineHigh for CysteineHigh for Primary Amines
Potential for Heterogeneity Low (if few cysteines are present)Low (if few cysteines are present)High (due to abundance of lysines)[3]

Experimental Workflows and Signaling Pathways

The choice of linker dictates the experimental workflow for bioconjugation. The following diagrams illustrate the general workflows for each type of linker.

Iodoacetamide_Workflow Protein Protein (with Cysteine) Conjugation Thiol Alkylation (pH 7.5-8.5) Protein->Conjugation Iodo_Linker This compound Iodo_Linker->Conjugation Conjugated_Protein Azide-Functionalized Protein Conjugation->Conjugated_Protein Click_Reaction Click Chemistry (e.g., with Alkyne-Drug) Conjugated_Protein->Click_Reaction Final_Product Final Bioconjugate Click_Reaction->Final_Product

Iodoacetamide Bioconjugation Workflow

Maleimide_Workflow Protein Protein (with Cysteine) Conjugation Michael Addition (pH 6.5-7.5) Protein->Conjugation Maleimide_Linker Maleimide-PEG3-N3 Maleimide_Linker->Conjugation Conjugated_Protein Azide-Functionalized Protein Conjugation->Conjugated_Protein Click_Reaction Click Chemistry (e.g., with Alkyne-Drug) Conjugated_Protein->Click_Reaction Final_Product Final Bioconjugate Click_Reaction->Final_Product

Maleimide Bioconjugation Workflow

NHS_Workflow Protein Protein (with Lysine) Conjugation Acylation (pH 8.3-8.5) Protein->Conjugation NHS_Linker NHS-PEG3-N3 NHS_Linker->Conjugation Conjugated_Protein Azide-Functionalized Protein Conjugation->Conjugated_Protein Click_Reaction Click Chemistry (e.g., with Alkyne-Drug) Conjugated_Protein->Click_Reaction Final_Product Final Bioconjugate Click_Reaction->Final_Product

NHS Ester Bioconjugation Workflow

Experimental Protocols

The following are generalized protocols for bioconjugation using this compound and its alternatives. Optimal conditions may vary depending on the specific biomolecule and linker.

Protocol 1: Protein Conjugation with this compound

Materials:

  • Protein with accessible cysteine residues

  • This compound

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.5-8.5

  • Reducing agent (e.g., TCEP)

  • Quenching reagent (e.g., L-cysteine)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.

  • Reduction of Disulfide Bonds (if necessary): If the target cysteine residues are involved in disulfide bonds, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature.

  • Linker Preparation: Dissolve this compound in a minimal amount of a water-miscible organic solvent (e.g., DMSO or DMF) to prepare a stock solution.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C in the dark.

  • Quenching: Add a 2-fold molar excess of L-cysteine relative to the this compound to quench any unreacted linker. Incubate for 30 minutes at room temperature.

  • Purification: Remove excess linker and quenching reagent by size-exclusion chromatography or dialysis.

Protocol 2: Protein Conjugation with Maleimide-PEG3-N3

Materials:

  • Protein with accessible cysteine residues

  • Maleimide-PEG3-N3

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5

  • Reducing agent (e.g., TCEP)

  • Quenching reagent (e.g., L-cysteine)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL. The buffer should be free of thiols.

  • Reduction of Disulfide Bonds (if necessary): Add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature.

  • Linker Preparation: Dissolve Maleimide-PEG3-N3 in a minimal amount of a water-miscible organic solvent (e.g., DMSO or DMF) to prepare a stock solution.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the Maleimide-PEG3-N3 stock solution to the protein solution.[7] Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[8]

  • Quenching: Add a 2-fold molar excess of L-cysteine relative to the Maleimide-PEG3-N3 to quench any unreacted linker. Incubate for 30 minutes at room temperature.

  • Purification: Purify the conjugate using size-exclusion chromatography or dialysis.

Protocol 3: Protein Conjugation with NHS-PEG3-N3

Materials:

  • Protein with accessible lysine residues

  • NHS-PEG3-N3

  • Reaction Buffer: Phosphate-buffered saline (PBS) or bicarbonate buffer, pH 8.3-8.5. Avoid amine-containing buffers like Tris.

  • Quenching reagent (e.g., Tris or glycine)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.

  • Linker Preparation: Immediately before use, dissolve NHS-PEG3-N3 in a minimal amount of a water-miscible organic solvent (e.g., DMSO or DMF) to prepare a 10 mM stock solution. Do not store the stock solution as the NHS ester is prone to hydrolysis.

  • Conjugation Reaction: Add a 20-fold molar excess of the NHS-PEG3-N3 stock solution to the protein solution. Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.

  • Quenching: Add a quenching buffer (e.g., 1 M Tris, pH 8.0) to a final concentration of 50-100 mM to stop the reaction. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess linker and quenching reagent by size-exclusion chromatography or dialysis.

Conclusion

The selection of an appropriate linker is a critical step in the design of effective bioconjugates. This compound provides a robust and stable linkage to cysteine residues. For applications requiring faster kinetics, Maleimide-PEG3-N3 presents a viable alternative, though the stability of the resulting conjugate should be carefully considered. When targeting lysine residues is desired, NHS-PEG3-N3 offers a reliable method for forming highly stable amide bonds. By understanding the distinct characteristics of each linker and tailoring the experimental conditions accordingly, researchers can achieve their desired bioconjugation outcomes with high efficiency and precision.

References

A Head-to-Head Comparison of PEG Linkers for Antibody-Drug Conjugates: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The strategic selection of a linker is a critical determinant of the efficacy and safety of antibody-drug conjugates (ADCs). Among the various linker technologies, those incorporating polyethylene (B3416737) glycol (PEG) have garnered significant attention for their ability to improve the overall physicochemical and pharmacological properties of ADCs. This guide provides a comparative analysis of different PEG linkers, supported by experimental data, to aid researchers, scientists, and drug development professionals in this crucial decision-making process.

The linker in an ADC, the bridge between a monoclonal antibody and a potent cytotoxic payload, profoundly dictates the ADC's stability, pharmacokinetic profile, and ultimately, its therapeutic index.[1] Hydrophilic linkers, particularly those containing PEG chains, have been shown to overcome many of the challenges associated with the conjugation of hydrophobic cytotoxic payloads to monoclonal antibodies.[2] These challenges include aggregation, poor solubility, and rapid clearance from circulation, which can limit the achievable drug-to-antibody ratio (DAR) to 3-4 drug molecules per antibody.[3] The incorporation of PEG linkers can lead to improved solubility and stability, reduced aggregation, and favorable pharmacokinetic profiles, ultimately widening the therapeutic window.[2]

Key Advantages of PEG Linkers in ADCs:

  • Enhanced Solubility and Reduced Aggregation: Hydrophobic drug-linker combinations can lead to ADC aggregation, which can compromise efficacy and induce immunogenicity.[2] PEG linkers create a hydration shell around the ADC, improving its solubility and preventing aggregation.[2][4]

  • Improved Pharmacokinetics: The hydrophilic nature of PEG linkers can shield the ADC from premature clearance by the reticuloendothelial system, leading to a longer circulation half-life and increased tumor accumulation.[2][5] Studies have shown that ADCs with higher hydrophilicity exhibit slower plasma clearance and longer plasma exposure.[2]

  • Higher Drug-to-Antibody Ratios (DAR): By mitigating the hydrophobicity of the payload, PEG linkers can enable the conjugation of a higher number of drug molecules per antibody without compromising the physical stability of the conjugate.[3][6] Branched or multi-arm PEG linkers are particularly effective in achieving higher DARs.[3]

  • Reduced Immunogenicity: The PEG chain can shield the payload and parts of the antibody from the immune system, potentially reducing the immunogenicity of the ADC.[7]

Comparative Analysis of PEG Linker Architectures

The architecture of the PEG linker plays a pivotal role in the efficacy and pharmacokinetic properties of ADCs. The choice between linear, branched, or discrete PEG (dPEG®) linkers can significantly impact the therapeutic effectiveness of the molecule.[8]

Linear vs. Branched PEG Linkers

Linear PEG linkers are the simplest form, consisting of a single, unbranched chain of ethylene (B1197577) glycol units.[] Branched PEG linkers, on the other hand, have multiple arms extending from a central core, which can lead to a higher molecular weight and increased functionality.[]

A key advantage of branched linkers is their potential for higher drug loading in ADCs.[8] This "doubled payload" approach can enhance the potency of an ADC disproportionately 10 to 100-fold in vivo.[3] However, the increased steric hindrance of branched linkers can sometimes negatively impact the binding affinity and enzymatic cleavage of the linker.[8] The optimal choice between linear and branched structures is highly dependent on the specific application, the nature of the biomolecule and the drug, and the desired pharmacokinetic and pharmacodynamic profile.[8]

A study comparing linear and pendant (a form of branched) PEG linkers in lysine-conjugated ADCs found that amide-coupled ADCs with two pendant 12-unit PEG chains outperformed those with a conventional linear 24-unit PEG oligomer in terms of physical and chemical stability under thermal stress.[10] Furthermore, the ADCs with the pendant PEG linker format exhibited slower clearance rates in mice, which correlated with their lower aggregation tendency.[10]

Discrete PEG (dPEG®) Linkers

Traditional PEG compounds are polymeric and thus consist of a mixture of different chain lengths.[11] In contrast, discrete PEG (dPEG®) linkers are single molecular weight compounds, offering superior purity and homogeneity to the final ADC product.[11] This eliminates the heterogeneity that can arise from using polymeric PEG linkers.[12] The use of dPEG® linkers can improve linker-payload solubility and conjugation yields, decrease ADC aggregation and hydrophobicity, and increase conjugate stability.[13]

The Impact of PEG Linker Length

The length of the PEG chain is a critical parameter that can be fine-tuned to optimize the properties of an ADC.[7] Increasing the PEG chain length generally leads to a longer plasma half-life and, in some cases, improved in vivo efficacy.[7][14] However, this can be accompanied by a decrease in in vitro cytotoxicity.[7][15] This trade-off highlights the importance of optimizing the PEG linker length for each specific ADC.[7]

One study investigating the effect of PEG chain length on ADC tumor and tissue distribution found that ADCs with 8, 12, and 24 PEG units in the linker had significantly higher tumor exposures and tumor-to-plasma exposure ratios compared to ADCs with 2 and 4 PEG units.[14] The reduction in tumor weights was also more significant with the longer PEG chains.[14]

Data Presentation: Head-to-Head Comparison

The following tables summarize quantitative data from various studies to provide a head-to-head comparison of different PEG linkers.

Table 1: Physicochemical and In Vitro Performance of m-PEG10-acid vs. SMCC Linker
Parameterm-PEG10-acid LinkerSMCC LinkerRationale
Hydrophilicity HighLowThe ethylene glycol units in the m-PEG10-acid linker increase its hydrophilicity.[1]
Aqueous Solubility IncreasedDecreasedThe hydrophilic nature of the PEG linker enhances the solubility of the ADC, especially with hydrophobic payloads.[1]
Aggregation Propensity ReducedIncreasedThe hydrophobic nature of the SMCC linker can contribute to ADC aggregation.[1]
In Vitro Stability (Plasma) HigherLowerThe thiosuccinimide bond formed by the maleimide (B117702) group in SMCC can undergo a retro-Michael reaction, leading to premature drug release.[1]
Table 2: Pharmacokinetic Properties of m-PEG10-acid vs. SMCC Linker
Parameterm-PEG10-acid LinkerSMCC LinkerRationale
Plasma Half-life (t½) LongerShorterThe hydrophilic PEG chain reduces clearance by the reticuloendothelial system.[1]
Clearance (CL) LowerHigherReduced non-specific uptake and aggregation lead to lower clearance rates for PEGylated ADCs.[1]
Area Under the Curve (AUC) HigherLowerA longer half-life and lower clearance result in greater overall drug exposure.[1]
Table 3: Impact of PEG Linker Length on ADC Pharmacokinetics and Efficacy
PEG Linker LengthPlasma Half-life (t½)In Vivo EfficacyIn Vitro Cytotoxicity (IC50)
No PEGShortestLowestHighest
PEG4IncreasedImprovedSlightly Decreased
PEG8Further IncreasedSignificantly ImprovedDecreased
PEG12LongestHighestLowest
PEG24Similar to PEG12Similar to PEG12Similar to PEG12

Note: This table represents a generalized trend compiled from multiple sources.[7][14][15] The exact values will vary depending on the specific antibody, payload, and experimental model.

Experimental Protocols

Detailed methodologies are crucial for the accurate comparison of different PEG linkers. Below are protocols for key experiments cited in this guide.

ADC Synthesis and Characterization

Objective: To synthesize and characterize ADCs with different PEG linkers.

Protocol:

  • Antibody Modification: Modify the monoclonal antibody to introduce a reactive handle for linker conjugation (e.g., through lysine (B10760008) residues or engineered cysteines).[16]

  • Linker-Payload Synthesis: Synthesize the linker-payload conjugate by reacting the PEG linker with the cytotoxic drug.[16]

  • Conjugation: React the modified antibody with the linker-payload conjugate to form the ADC.[16]

  • Purification: Purify the ADC using techniques such as size-exclusion chromatography (SEC) or protein A chromatography to remove unconjugated antibody, linker, and payload.[16]

  • Characterization:

    • Drug-to-Antibody Ratio (DAR): Determine the average DAR using hydrophobic interaction chromatography (HIC) or mass spectrometry.[17]

    • Aggregation: Assess the level of aggregation using SEC.[11]

    • Purity: Analyze the ADC by SDS-PAGE under reducing and non-reducing conditions.[16]

In Vitro Cytotoxicity Assay

Objective: To determine the potency of the ADC against cancer cell lines.

Protocol:

  • Cell Culture: Plate cancer cells expressing the target antigen in 96-well plates and allow them to adhere overnight.

  • ADC Treatment: Treat the cells with serial dilutions of the ADC and a non-targeting control ADC for a specified period (e.g., 72-96 hours).

  • Cell Viability Assessment: Measure cell viability using a colorimetric or fluorometric assay (e.g., MTT, CellTiter-Glo).

  • Data Analysis: Plot cell viability against ADC concentration and determine the half-maximal inhibitory concentration (IC50) value.

In Vitro Plasma Stability Assay

Objective: To evaluate the stability of the ADC in plasma and assess premature drug release.

Protocol:

  • Incubation: Incubate the ADC in plasma (e.g., human, mouse) at 37°C for various time points (e.g., 0, 24, 48, 72, 96 hours).[8]

  • ADC Isolation: At each time point, isolate the ADC from the plasma using affinity chromatography (e.g., Protein A beads).[18]

  • DAR Measurement: Determine the average DAR of the isolated ADC using HIC or LC-MS to quantify drug deconjugation over time.[18]

Pharmacokinetic (PK) Study in Rodents

Objective: To determine the pharmacokinetic profile of the ADC in vivo.

Protocol:

  • Animal Model: Use healthy rodents (e.g., mice or rats).[7]

  • ADC Administration: Administer a single intravenous (IV) dose of the ADC to the animals.[7]

  • Blood Sampling: Collect blood samples at predetermined time points post-injection.[7]

  • Plasma Preparation: Process the blood samples to obtain plasma.[7]

  • Quantification: Measure the concentration of the total antibody and/or the antibody-conjugated drug in the plasma samples using an enzyme-linked immunosorbent assay (ELISA) or LC-MS/MS.[19]

  • Data Analysis: Calculate pharmacokinetic parameters such as half-life (t½), clearance (CL), and area under the curve (AUC).[15]

Visualizing ADC Concepts and Workflows

To further clarify the concepts discussed, the following diagrams have been generated using the DOT language.

ADC_Structure cluster_ADC Antibody-Drug Conjugate (ADC) Antibody Monoclonal Antibody Linker PEG Linker Antibody->Linker Payload Cytotoxic Payload Linker->Payload

Caption: General structure of an Antibody-Drug Conjugate with a PEG linker.

ADC_Workflow cluster_synthesis ADC Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation mAb_mod Antibody Modification conjugation Conjugation mAb_mod->conjugation linker_payload Linker-Payload Synthesis linker_payload->conjugation purification Purification conjugation->purification characterization Characterization (DAR, Purity, Aggregation) purification->characterization cytotoxicity Cytotoxicity Assay characterization->cytotoxicity stability Plasma Stability Assay characterization->stability pk_study Pharmacokinetic Study characterization->pk_study efficacy_study Efficacy Study pk_study->efficacy_study

Caption: Experimental workflow for the development and evaluation of ADCs.

PEG_Impact cluster_properties Improved ADC Properties peg_linker PEG Linker (Hydrophilic) solubility Increased Solubility peg_linker->solubility Mitigates Payload Hydrophobicity stability Enhanced Stability peg_linker->stability Reduces Aggregation pk Improved Pharmacokinetics peg_linker->pk Prolongs Circulation dar Higher DAR Possible peg_linker->dar Improves Formulation

References

A Comparative Guide to the Stability of Thiol-Reactive Linkages in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of drug development and proteomics, the covalent linkage of molecules to proteins, known as bioconjugation, is a fundamental tool. The choice of chemical linkage is critical, dictating the stability, efficacy, and safety of the resulting conjugate, particularly for therapeutics like antibody-drug conjugates (ADCs). Among the various strategies, targeting cysteine residues via thiol-reactive chemistry is prevalent due to the low abundance and high nucleophilicity of thiol groups in proteins.

This guide provides an objective comparison of the iodo-thiol linkage with a primary alternative, the maleimide-thiol linkage. We will delve into their reaction mechanisms, stability profiles under various conditions, and potential side reactions, supported by experimental data and protocols.

Iodo-Thiol Linkage: A Stable Thioether Bond

The reaction between an iodoacetamide (B48618) and a thiol group proceeds via a nucleophilic substitution (SN2) reaction, resulting in a highly stable thioether bond.[1] This linkage is generally considered more stable and less prone to reversal compared to the maleimide-thiol adduct.[1] The reaction is typically performed at a pH of 7.0-8.5, where the thiol group is sufficiently deprotonated to act as a potent nucleophile.[1][2]

However, the chemoselectivity of iodoacetamides can be compromised. At higher pH and concentrations, side reactions with other nucleophilic amino acid residues like histidine, lysine, and methionine can occur.[1][2]

Alternative Linkages: A Stability Spectrum

Maleimide-Thiol Linkage: Maleimides react with thiols via a Michael addition reaction, which is rapid and highly specific for thiols at a pH of 6.5-7.5.[1] The resulting thiosuccinimide linkage, however, is susceptible to a retro-Michael reaction, especially in the presence of other thiols like glutathione (B108866), which is abundant in the biological milieu.[3][4] This can lead to "thiol exchange," where the conjugated molecule is transferred to other thiol-containing species, causing off-target effects and reduced efficacy.[3][4] The stability of this linkage can be enhanced by hydrolysis of the succinimide (B58015) ring, a process that can be accelerated under certain buffer conditions.[1]

Disulfide Linkage: Disulfide bonds are formed through a thiol-disulfide exchange reaction. This linkage is inherently reversible and can be cleaved in the reducing environment of the cell, making it a popular choice for drug delivery systems where release of the payload is desired.

Comparative Data on Linkage Stability

Direct, side-by-side quantitative comparisons in the literature are limited. However, the relative stability can be inferred from the underlying chemistry and qualitative reports. The thioether bond formed from the iodo-thiol reaction is significantly more stable than the thiosuccinimide linkage from the maleimide-thiol reaction, particularly in reducing environments.

FeatureIodo-Thiol LinkageMaleimide-Thiol LinkageDisulfide Linkage
Reaction Chemistry Nucleophilic Substitution (SN2)Michael AdditionThiol-Disulfide Exchange
Bond Formed ThioetherThiosuccinimideDisulfide
Relative Stability High, generally irreversible[1]Moderate, reversible (susceptible to retro-Michael reaction and thiol exchange)[3]Low, readily reversible in reducing environments
Optimal pH 7.0 - 8.5[1][2]6.5 - 7.5[1]7.0 - 8.0
Specificity Good, but potential for off-target reactions at high pH (e.g., with His, Lys, Met)[1]High specificity for thiolsSpecific for thiols
Key Consideration Forms a very stable, permanent bond.Instability in plasma can be a liability or a feature for controlled release. Stability can be improved.[1][5]Designed for cleavage in reducing environments (e.g., intracellularly).

Experimental Protocols

Protocol 1: General Assessment of Bioconjugate Stability in Serum

This protocol provides a framework for evaluating the stability of a bioconjugate by monitoring its integrity over time in a biologically relevant medium.

1. Materials:

  • Purified bioconjugate (e.g., antibody-dye conjugate)
  • Human or mouse serum
  • Phosphate-buffered saline (PBS), pH 7.4
  • Incubator at 37°C
  • Analytical instruments: HPLC (Size Exclusion or Reverse Phase), SDS-PAGE, or LC-MS

2. Procedure:

  • Dilute the bioconjugate to a final concentration of 1 mg/mL in pre-warmed human serum. Prepare a parallel control sample in PBS.
  • Incubate the samples at 37°C.
  • At designated time points (e.g., 0, 1, 6, 24, 48, 96, and 168 hours), withdraw an aliquot from each sample.
  • Immediately analyze the aliquots to determine the percentage of intact conjugate.
  • HPLC-SEC: Monitor the retention time and peak area of the intact conjugate versus degradation products or free payload.
  • SDS-PAGE (non-reducing): Visualize the protein bands to observe any loss of conjugated payload (manifesting as a shift in molecular weight).
  • LC-MS: Directly measure the mass of the conjugate to confirm its integrity and identify any fragments.
  • Plot the percentage of intact conjugate versus time to determine the stability profile and calculate the half-life.

Protocol 2: Quantification of Free Thiols via Ellman's Test

This assay can be used to indirectly assess the stability of thiol-reactive linkages by measuring the reappearance of free thiol groups over time, indicating cleavage of the conjugate.

1. Materials:

  • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)), Ellman's Reagent
  • Reaction buffer (e.g., 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0)
  • Cysteine or another thiol standard for calibration curve
  • Spectrophotometer

2. Procedure:

  • Prepare a stock solution of DTNB (4 mg/mL in reaction buffer).
  • Prepare a standard curve using known concentrations of a thiol standard (e.g., cysteine).
  • Incubate the bioconjugate under the desired stress condition (e.g., in the presence of excess glutathione at 37°C).
  • At various time points, take an aliquot of the reaction and add it to the reaction buffer.
  • Add 50 µL of the DTNB stock solution to 2.5 mL of the sample solution and mix well.
  • Incubate for 15 minutes at room temperature.
  • Measure the absorbance at 412 nm.[6]
  • Calculate the concentration of free thiols from the standard curve. An increase in free thiols over time indicates the breakdown of the thiol-conjugate linkage.

Visualizations

G Iodo-Thiol Linkage Formation (SN2 Reaction) cluster_reactants Reactants cluster_products Products Protein_SH Protein-SH (Thiol) Thioether Protein-S-CH2-CO-R (Stable Thioether Bond) Protein_SH->Thioether + I-CH2-CO-R (pH 7.0-8.5) Iodoacetamide I-CH2-CO-R (Iodoacetamide) Iodoacetamide->Thioether HI HI (Byproduct)

Caption: Iodo-thiol linkage via SN2 reaction.

G Maleimide-Thiol Linkage and Instability Pathway cluster_reactants Reactants cluster_products Products & Degradation Protein_SH Protein-SH (Thiol) Adduct Thiosuccinimide Adduct Protein_SH->Adduct + Maleimide-R (Michael Addition) Maleimide Maleimide-R Maleimide->Adduct Reversed Reversed Reactants Adduct->Reversed Retro-Michael (Reversible) Exchanged Thiol-Exchanged Product Adduct->Exchanged + R'-SH (e.g., Glutathione) (Thiol Exchange)

Caption: Maleimide-thiol linkage and instability pathways.

G Workflow for Bioconjugate Stability Assessment A Prepare Bioconjugate (e.g., ADC) B Incubate at 37°C in Serum/Plasma A->B C Withdraw Aliquots at Time Points (t=0, 1, 2... days) B->C D Analyze Integrity (HPLC, LC-MS, SDS-PAGE) C->D E Quantify % Intact Conjugate D->E F Plot Data & Calculate Half-life (t½) E->F

Caption: Experimental workflow for stability assessment.

References

Safety Operating Guide

Proper Disposal of Iodo-PEG3-N3: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of Iodo-PEG3-N3, a bifunctional linker increasingly utilized in bioconjugation and proteomics.

This compound is a valuable research tool, but its azide (B81097) and iodo functional groups necessitate careful handling and disposal to mitigate potential hazards. Azides can be toxic and may form explosive compounds, particularly when in contact with acids or heavy metals.[1] The iodide is a good leaving group and can react with various nucleophiles.[2][3] Adherence to the following protocols is critical for laboratory safety.

I. Personal Protective Equipment (PPE) and Handling

Before beginning any disposal procedure, it is imperative to be equipped with the appropriate personal protective equipment. All handling of this compound and its waste should be conducted in a well-ventilated chemical fume hood.

Required Personal Protective Equipment:

  • Safety glasses or goggles

  • Chemical-resistant lab coat

  • Chemical-resistant gloves (nitrile or neoprene)

II. Step-by-Step Disposal Procedure

Direct disposal of untreated this compound into laboratory drains or as general waste is strictly prohibited.[1][4] All waste containing this compound must be treated as hazardous waste.[1]

Step 1: Segregate Waste

  • Collect all waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, vials), and solutions, in a dedicated and clearly labeled hazardous waste container.

  • The container must be made of a non-metal material, such as glass or polyethylene, to prevent the formation of shock-sensitive metal azides.[1]

Step 2: Label the Waste Container

  • The waste container must be clearly labeled with the following information:

    • "Hazardous Waste"

    • "Azide Compound"

    • "Halogenated Organic Compound"

    • Full list of contents, including this compound and any solvents.

Step 3: Store Waste Appropriately

  • Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Consult the Safety Data Sheet (SDS) for specific storage temperature recommendations, which may include storage at -20°C.[3][5]

Step 4: Arrange for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste container.

  • Follow all institutional and local regulations for hazardous waste disposal.[5]

III. Key Chemical Incompatibilities

To prevent hazardous reactions, avoid contact between this compound waste and the following substances:

Incompatible MaterialHazard
Acids Can generate highly toxic and explosive hydrazoic acid.[1]
Heavy Metals (e.g., lead, copper) Can form dangerously unstable and shock-sensitive metal azides.[1] This is especially critical for drain pipes.
Strong Oxidizing Agents May cause a vigorous, exothermic reaction.[4]
Halogenated Solvents (e.g., dichloromethane) Potential for formation of explosive di- and tri-azidomethane.[1]

IV. Spill Management

In the event of a spill, immediate and appropriate action is necessary to contain and clean the area safely.

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.

  • Wear Full PPE: Don the required personal protective equipment before attempting to clean the spill.

  • Contain the Spill: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or diatomite) to contain the substance.[5] Avoid using combustible materials like paper towels as the primary absorbent.

  • Collect and Dispose: Carefully collect the absorbed material and any contaminated solids into the designated hazardous waste container.

  • Decontaminate: Decontaminate the spill area and any affected equipment by wiping with a suitable solvent (e.g., alcohol), and dispose of all cleaning materials as hazardous waste.[5]

V. Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.

G This compound Disposal Workflow cluster_prep Preparation cluster_waste Waste Handling cluster_storage Storage & Disposal A Don Personal Protective Equipment (PPE) - Safety Goggles - Lab Coat - Chemical-Resistant Gloves B Work in a Chemical Fume Hood A->B C Collect all this compound waste (unused chemical, contaminated items, solutions) B->C D Use a non-metal hazardous waste container C->D E Label container: 'Hazardous Waste' 'Azide Compound' 'Halogenated Organic' D->E F Store container in a cool, dry, well-ventilated area G Avoid incompatible materials: Acids, Heavy Metals, Strong Oxidizers F->G H Contact Environmental Health & Safety (EHS) or licensed disposal service F->H I Dispose according to institutional and local regulations H->I

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Iodo-PEG3-N3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, operation, and disposal of Iodo-PEG3-N3, ensuring laboratory safety and procedural integrity.

This compound is a valuable PEG-based PROTAC linker utilized in the synthesis of PROTACs and as a click chemistry reagent.[1][2] Its structure, containing an azide (B81097) group, necessitates stringent safety protocols due to the potential hazards associated with organic azides.[3] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound.

Immediate Safety and Personal Protective Equipment (PPE)

While a specific Safety Data Sheet (SDS) for this compound from one supplier states it is not classified as a hazardous substance, the presence of the azide functional group calls for a precautionary approach.[4] Organic azides are a class of compounds known for their potential to be energetic and can decompose explosively under certain conditions, such as exposure to heat, light, pressure, or shock.[3] Therefore, the following Personal Protective Equipment (PPE) is mandatory when handling this compound.

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields, or a face shield.[4]Protects against splashes and aerosols.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[4]Prevents skin contact and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area, preferably under a chemical fume hood.[4] An approved mask/respirator may be necessary.Minimizes inhalation of any potential vapors or aerosols.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).[4]Essential for preventing direct contact with the skin.

Operational and Handling Plan

A systematic approach to handling this compound is crucial to minimize risks. The following step-by-step protocol outlines the best practices for its use in a laboratory setting.

Receiving and Storage:

  • Upon receipt, carefully inspect the container for any signs of damage.

  • Store the compound in a cool, dark, and dry place. The recommended storage temperature is -20°C.[5][6][7]

  • Store away from incompatible materials such as strong oxidizing agents, heat, flames, and sparks.[4][8]

Handling:

  • Preparation:

    • Ensure a certified chemical fume hood is operational.

    • Verify that an eyewash station and safety shower are readily accessible.

    • Prepare and label all necessary glassware and equipment.

    • Have designated and clearly labeled waste containers ready for liquid and solid chemical waste.

  • Procedure:

    • Don all required PPE before handling the chemical.

    • Conduct all work with this compound within a chemical fume hood.[4]

    • Use plastic or ceramic spatulas for weighing and transferring the compound to avoid the formation of shock-sensitive metal azides.

    • Avoid contact with heavy metals, acids, and halogenated solvents.

    • Do not heat the compound unless specifically required by a validated protocol, and even then, with extreme caution and appropriate safety measures (e.g., blast shield).

Emergency Procedures:

  • Skin Contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[4]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, separating the eyelids with fingers. Seek medical attention if irritation persists.[4]

  • Inhalation: Move the individual to fresh air. If symptoms persist, seek medical attention.[4]

  • Ingestion: Seek immediate medical attention.[4]

  • Spills: In case of a spill, wear suitable personal protective equipment. Mix the spilled material with sand or a similar inert absorbent material, sweep it up, and place it in a tightly closed container for disposal.[4] Do not allow the material to enter drains or water courses.[4]

Disposal Plan

Proper disposal of this compound and any associated waste is critical to prevent environmental contamination and accidental reactions.

Waste TypeDisposal Procedure
Unused/Expired Product Arrange for disposal as special waste through a licensed disposal company, in consultation with local waste disposal authorities and in accordance with national and regional regulations.[4]
Liquid Waste Collect all liquid waste containing this compound in a dedicated, clearly labeled waste container. Do not mix with other chemical waste streams.
Solid Waste Contaminated items such as gloves, pipette tips, and paper towels should be collected in a designated, sealed container and disposed of as hazardous waste.

Waste Deactivation (Quenching):

For residual amounts of the azide in reaction mixtures, a quenching procedure is recommended before disposal. A common method involves the slow addition of a reducing agent, such as a solution of sodium nitrite (B80452) followed by dilute acid, to convert the azide to nitrogen gas. This procedure should be performed with extreme caution in a fume hood, as it can be exothermic and produce toxic gases. Always consult established and validated quenching protocols.

Experimental Protocols

The following diagram illustrates a generalized workflow for the safe handling of this compound.

Safe_Handling_Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling (in fume hood) cluster_cleanup Cleanup and Disposal prep_ppe Don all required PPE prep_hood Verify fume hood operation prep_ppe->prep_hood prep_safety Locate eyewash station and safety shower prep_hood->prep_safety prep_waste Prepare labeled waste containers prep_safety->prep_waste handle_weigh Weigh using non-metal spatula prep_waste->handle_weigh handle_transfer Transfer to reaction vessel handle_weigh->handle_transfer handle_reaction Perform experiment handle_transfer->handle_reaction cleanup_quench Quench residual azide (if applicable) handle_reaction->cleanup_quench cleanup_waste Segregate and dispose of waste cleanup_quench->cleanup_waste cleanup_decontaminate Decontaminate work area cleanup_waste->cleanup_decontaminate

Caption: Workflow for the safe handling of this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.